molecular formula C10H18O2 B100766 (R)-(+)-Citronellic acid CAS No. 18951-85-4

(R)-(+)-Citronellic acid

Cat. No.: B100766
CAS No.: 18951-85-4
M. Wt: 170.25 g/mol
InChI Key: GJWSUKYXUMVMGX-SECBINFHSA-N
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Description

(R)-citronellic acid is a citronellic acid that has (R)-configuration. It is an enantiomer of a (S)-citronellic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3,7-dimethyloct-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWSUKYXUMVMGX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426458
Record name (R)-(+)-Citronellic acid
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18951-85-4
Record name (R)-(+)-Citronellic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-Citronellic acid
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Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-Citronellic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of (R)-(+)-Citronellic acid is paramount for its potential applications. This monoterpenoid carboxylic acid, a naturally occurring chiral compound, presents a unique profile for exploration in various scientific domains.

Core Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key quantitative chemical properties is presented in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [1]
Boiling Point 119 °C at 3 mmHg[1]
Density 0.926 g/mL at 25 °C[1]
Refractive Index n20/D 1.4534[1]
Optical Activity [α]25/D +8°, neat[1]
Solubility Soluble in chloroform, ether, ethyl acetate, and methanol (slightly). Insoluble in water.[4]

Chemical Structure and Identification

The structural attributes of this compound are fundamental to its chemical behavior and biological activity.

IUPAC Name: (R)-3,7-dimethyloct-6-enoic acid[3]

SMILES String: C--INVALID-LINK--CC(O)=O[1]

InChI Key: GJWSUKYXUMVMGX-SECBINFHSA-N[1]

The molecule features a chiral center at the C3 position, leading to its (R) configuration, and a double bond between C6 and C7.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the oxidation of its corresponding aldehyde, (R)-(+)-Citronellal. A detailed experimental protocol for the synthesis of the precursor, (R)-(+)-Citronellal, is available in the literature and serves as the foundational step.[5] The subsequent oxidation can be achieved using various oxidizing agents. Below is a generalized workflow.

Synthesis_Workflow Synthesis Workflow for this compound arrow arrow Start (R)-(−)-N,N-diethyl-(E)-citronellalenamine Step1 Hydrolysis (e.g., glacial acetic acid/water) Start->Step1 Intermediate (R)-(+)-Citronellal Step1->Intermediate Step2 Oxidation (e.g., Jones oxidation, Pinnick oxidation) Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology for Oxidation (General Example - Jones Oxidation):

  • Dissolution: Dissolve (R)-(+)-Citronellal in acetone and cool the solution in an ice bath.

  • Titration: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. The color of the reaction mixture will change from orange-red to green.

  • Quenching: After the addition is complete and the reaction is stirred for a designated time (monitored by TLC), quench the reaction by adding isopropanol until the green color persists.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Analysis of this compound

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity of the compound and confirm its molecular weight.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

    • The mass spectrometer will detect the eluted compounds and generate a mass spectrum for each peak. The mass spectrum of the main peak should correspond to the molecular weight of citronellic acid (170.25 g/mol ) and exhibit a characteristic fragmentation pattern. The purity can be estimated from the relative peak area in the chromatogram.[5]

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways of this compound are not yet extensively elucidated, research on related compounds such as citronellol and other phytochemicals provides insights into its potential biological activities.

Anti-inflammatory Properties: The structurally similar monoterpenoid, citronellol, has been shown to possess anti-inflammatory properties.[6] It is plausible that this compound may exert similar effects by modulating key inflammatory signaling pathways. Phytochemicals, in general, are known to interfere with pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades, which are central to the inflammatory response.[7]

Antimicrobial Activity: The aldehyde analog, citral, exhibits antimicrobial properties by disrupting bacterial cell membranes.[8] this compound, as a carboxylic acid, may also possess antimicrobial activity, potentially through a similar mechanism of membrane disruption or by altering intracellular pH.

Further research is warranted to delineate the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

Proposed_Signaling_Pathway Proposed Anti-Inflammatory Signaling Pathway arrow arrow Ligand Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Ligand->Receptor NFkB_Pathway NF-κB Signaling Cascade Receptor->NFkB_Pathway CitronellicAcid This compound CitronellicAcid->NFkB_Pathway Inhibition Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Pathway->Inflammation

Caption: Proposed mechanism of anti-inflammatory action.

References

(R)-(+)-Citronellic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Biological Activities, and Experimental Evaluation of (R)-(+)-Citronellic Acid for Researchers, Scientists, and Drug Development Professionals.

This compound, a naturally occurring monoterpenoid, is gaining significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental protocols to support further research and development.

Core Chemical and Physical Properties

This compound, also known as (3R)-3,7-dimethyloct-6-enoic acid, is a chiral organic compound. Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 18951-85-4[1][2]
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [2]
Appearance Yellowish liquid
Synonyms (R)-3,7-diMethyloct-6-enoic acid, (3R)-3,7-Dimethyl-6-octenoic acid

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that citronellic acid can improve skin barrier function through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). This activation leads to an enhancement of cornified envelope formation and an increase in the expression of involucrin, a key marker of keratinocyte differentiation. Furthermore, citronellic acid has been shown to decrease the expression of inflammatory cytokines and anti-microbial peptides in human keratinocyte (HaCaT) cells when inflammation is induced by lipopolysaccharide (LPS).

The anti-inflammatory effects of many phytochemicals are mediated through the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. It is plausible that this compound may also exert its anti-inflammatory effects through the inhibition of NF-κB, a central regulator of the inflammatory response.

Antimicrobial Activity

While specific studies on the antimicrobial mechanism of this compound are emerging, research on related compounds like citral suggests that the mode of action likely involves the disruption of bacterial cell membranes. This can lead to a decrease in intracellular ATP concentration, altered membrane potential, and ultimately, cell death.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

In Vitro Anti-inflammatory Assay: Cytokine Expression in LPS-stimulated HaCaT Cells

This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring its ability to reduce the expression of pro-inflammatory cytokines in human keratinocytes.

  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 6-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) and incubated for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS alone) are included.

  • Incubation: The cells are incubated for 24 hours.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. The expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene such as GAPDH.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit the growth of a specific microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is inoculated into a sterile nutrient broth and incubated overnight at 37°C. The bacterial suspension is then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using sterile nutrient broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the putative signaling pathway for the anti-inflammatory action of this compound and a general workflow for its experimental evaluation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB PPARa PPAR-α Barrier Improved Skin Barrier Function PPARa->Barrier Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Citronellic_Acid This compound Citronellic_Acid->PPARa Activates Citronellic_Acid->NFkB Inhibits?

Caption: Putative anti-inflammatory signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound Stock Solution Anti_Inflammatory Anti-inflammatory Assay (LPS stimulation, Cytokine measurement) Compound->Anti_Inflammatory Antimicrobial Antimicrobial Assay (MIC determination) Compound->Antimicrobial Cells Cell Culture (e.g., HaCaT) Cells->Anti_Inflammatory Bacteria Bacterial Culture (e.g., S. aureus) Bacteria->Antimicrobial qPCR qRT-PCR Analysis Anti_Inflammatory->qPCR MIC_Analysis MIC Value Determination Antimicrobial->MIC_Analysis Efficacy Determination of Biological Efficacy qPCR->Efficacy MIC_Analysis->Efficacy

Caption: General experimental workflow for evaluating this compound.

References

A Technical Guide to the Natural Sources and Isolation of (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Citronellic acid, a monoterpenoid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its presence in several natural sources, primarily essential oils, offers a viable route for its extraction and subsequent utilization. This technical guide provides an in-depth overview of the natural origins of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound is found as a constituent of various plant essential oils. The primary sources include species from the Cymbopogon and Pelargonium genera. While direct quantitative data for this compound is often not explicitly reported in routine essential oil analyses, its presence is inferred from the significant quantities of its biosynthetic precursors, (R)-(+)-citronellal and (R)-(+)-citronellol.

Table 1: Key Natural Sources and a Selection of Relevant Chemical Constituents

Plant SpeciesCommon NamePlant PartMajor Relevant ConstituentsConcentration Range (%)
Cymbopogon winterianusJava CitronellaLeavesCitronellal, Geraniol, CitronellolCitronellal: 29.15% - 43.13%[1], Geraniol: 22.52%[2], Citronellol: 7.43%[2]
Pelargonium graveolensRose GeraniumLeavesCitronellol, GeraniolCitronellol: 18% - 43%[2], Geraniol: 5% - 20%[2]

Note: The concentration of citronellic acid is generally lower than its precursors and can vary significantly based on factors such as plant cultivar, geographical location, harvest time, and extraction method.

Biosynthesis of this compound in Plants

The biosynthesis of this compound follows the general pathway for monoterpenoid synthesis in plants, originating from the Methylerythritol 4-phosphate (MEP) pathway. This pathway, located in the plastids, produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps leading to this compound are:

  • Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the ten-carbon precursor, geranyl pyrophosphate (GPP).

  • Formation of Geraniol and Geranial: GPP is then converted to geraniol, which is subsequently oxidized to form geranial (a component of citral).

  • Reduction to (R)-(+)-Citronellal: Geranial undergoes an enantioselective reduction to form (R)-(+)-citronellal, a key chiral intermediate. This step is catalyzed by specific enzymes like iridoid synthase-like enzymes.[3]

  • Oxidation to this compound: Finally, (R)-(+)-citronellal is oxidized to yield this compound. This oxidation can also occur from (R)-(+)-citronellol.

Biosynthesis_of_Citronellic_Acid Pyruvate_G3P Pyruvate + Glyceraldehyde-3-Phosphate MEP_pathway MEP Pathway Pyruvate_G3P->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase Geraniol Geraniol GPP->Geraniol Geranial Geranial (Citral) Geraniol->Geranial Oxidation R_Citronellal (R)-(+)-Citronellal Geranial->R_Citronellal Enantioselective Reduction R_Citronellic_Acid This compound R_Citronellal->R_Citronellic_Acid Oxidation

Biosynthesis of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by fractionation and purification to isolate the target compound.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[4] This technique is suitable for volatile compounds that are immiscible with water.

Experimental Protocol: Steam Distillation of Cymbopogon winterianus Leaves

  • Plant Material Preparation: Freshly harvested leaves of Cymbopogon winterianus are chopped into small pieces (2-3 cm) to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask with a sufficient amount of water.

  • Distillation: The water is heated to boiling, and the steam passes through the plant material, carrying the volatile essential oil components.

  • Condensation and Collection: The steam and oil vapor mixture is then passed through a condenser, where it cools and liquefies. The collected distillate separates into two layers in the collection vessel: the upper layer being the essential oil and the lower layer being the aqueous phase (hydrosol).

  • Oil Separation: The essential oil is carefully separated from the hydrosol using a separatory funnel.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Steam_Distillation_Workflow Plant_Material Fresh Plant Material (e.g., Cymbopogon winterianus leaves) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Condensation Condensation Steam_Distillation->Condensation Separation Phase Separation (Essential Oil and Hydrosol) Condensation->Separation Drying Drying of Essential Oil (Anhydrous Na2SO4) Separation->Drying Crude_Essential_Oil Crude Essential Oil Drying->Crude_Essential_Oil

Workflow for Essential Oil Extraction.

Step 2: Fractional Distillation of Crude Essential Oil

Fractional distillation is employed to separate the components of the crude essential oil based on their boiling points.[5] This step helps to enrich the fraction containing citronellic acid and its precursors.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: A fractional distillation apparatus is assembled with a Vigreux or packed column to provide a large surface area for repeated vaporization and condensation cycles.

  • Distillation: The crude essential oil is heated in the distillation flask. As the vapor rises through the fractionating column, a temperature gradient is established.

  • Fraction Collection: Fractions are collected at different temperature ranges. The composition of each fraction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS). Fractions rich in citronellal, citronellol, and citronellic acid are collected for further purification.

Step 3: Purification by Column Chromatography

Column chromatography is a powerful technique for the final purification of this compound from the enriched fraction.[6]

Experimental Protocol: Column Chromatography

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.

  • Sample Loading: The concentrated fraction from the fractional distillation is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel column.

  • Elution: The mobile phase is passed through the column to elute the components. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Small fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) and GC-MS to identify the fractions containing pure this compound.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to obtain the purified this compound.

Conclusion

The isolation of this compound from natural sources presents a sustainable and valuable alternative to synthetic routes. A thorough understanding of the distribution of this compound in various plant species, coupled with optimized extraction and purification protocols, is crucial for obtaining high-purity material for applications in the pharmaceutical and fine chemical industries. The methodologies outlined in this guide provide a comprehensive framework for researchers and professionals engaged in the exploration and utilization of this important chiral molecule.

References

Spectroscopic Profile of (R)-(+)-Citronellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-(+)-Citronellic acid, a naturally occurring monoterpenoid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with comprehensive experimental protocols.

Molecular Structure

This compound, also known as (R)-3,7-dimethyloct-6-enoic acid, is a chiral monounsaturated fatty acid. Its structure consists of a carboxylic acid functional group and a carbon chain with two methyl substituents and one double bond.

Molecular Formula: C₁₀H₁₈O₂ Molecular Weight: 170.25 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.0Singlet (broad)1H-COOH
5.10Triplet1HH-6
2.25 - 2.45Multiplet2HH-2
1.95 - 2.10Multiplet1HH-3
1.85 - 1.95Multiplet2HH-5
1.68Singlet3HC-7-CH₃ (trans to C-5)
1.60Singlet3HC-7-CH₃ (cis to C-5)
1.15 - 1.40Multiplet2HH-4
0.96Doublet3HC-3-CH₃

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.[1]

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
179.5C-1 (-COOH)
131.5C-7
124.5C-6
41.5C-2
37.5C-4
35.0C-5
29.5C-3
25.7C-7-CH₃ (trans)
19.5C-3-CH₃
17.6C-7-CH₃ (cis)

Note: The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows characteristic absorptions for a carboxylic acid.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
2965, 2920, 2870StrongC-H stretch (alkane)
1710StrongC=O stretch (carboxylic acid)
1460, 1380MediumC-H bend (alkane)
1290MediumC-O stretch (carboxylic acid)
940Medium, BroadO-H bend (out-of-plane, carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/z RatioRelative Intensity (%)Possible Fragment
170Low[M]⁺ (Molecular Ion)
155Low[M - CH₃]⁺
127Moderate[M - C₃H₇]⁺
110Moderate[M - C₄H₁₀O]⁺
85High[C₅H₉O]⁺
69High[C₅H₉]⁺
41High[C₃H₅]⁺

Note: Fragmentation patterns can be complex and may vary with the ionization technique and instrument conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrumentation and Parameters:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a field strength of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify the peak positions in both ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Identify the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • For Electrospray Ionization (ESI), the solution can be directly infused or injected into the liquid chromatography system.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase the volatility of the carboxylic acid.

Instrumentation and Parameters (ESI-MS):

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

  • Ionization Mode: Negative ion mode is often preferred for carboxylic acids ([M-H]⁻).

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., Nitrogen at 5-10 L/min and 300-350 °C).

  • Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

Data Processing:

  • The mass spectrum is generated by plotting the ion intensity versus the mass-to-charge ratio (m/z).

  • Identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Data Acquisition IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data Data Acquisition MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Data Acquisition Structure Structure Confirmation of This compound NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (R)-(+)-Citronellic acid, a chiral monoterpenoid of interest in various scientific and industrial fields, including fragrance, and potentially in antimicrobial and anti-inflammatory research.[1] This document focuses on its solubility and pKa, presenting quantitative data, detailed experimental protocols, and a visualization of its synthetic pathway.

Core Physicochemical Properties

This compound, also known as (3R)-3,7-dimethyl-6-octenoic acid, is a derivative of citronellal.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [3]
Appearance Clear pale yellow to pale brown oil/liquid[2][3][4]
Density 0.926 g/mL at 25 °C[3][4]
Boiling Point 119 °C at 3 mmHg[3][4]
Refractive Index n²⁰/D 1.4534[3][4]
Optical Activity [α]²⁵/D +8° (neat)[3][4]
Predicted pKa 4.78 ± 0.10[2][3]
Flash Point >230 °F (>110 °C)[3]

Solubility Profile

This compound is a lipophilic compound with limited aqueous solubility. Its solubility is significantly higher in organic solvents.

SolventSolubilityReference
WaterInsoluble[5]
GlycerolInsoluble[5]
EthanolSoluble[5]
Fixed OilsSoluble in most[5]
Propylene GlycolSoluble[5]
ChloroformSlightly Soluble[2][3]
EtherSlightly Soluble[2][3]
Ethyl AcetateSlightly Soluble[2][3]
MethanolSlightly Soluble[2][3]

Experimental Protocols

Detailed methodologies for determining the pKa and solubility of this compound are provided below. These protocols are adapted for a water-insoluble carboxylic acid.

Determination of pKa by Potentiometric Titration in a Co-solvent System

Due to the poor water solubility of this compound, its pKa is best determined in a mixed-solvent system, followed by extrapolation to aqueous conditions.[6]

Materials:

  • This compound

  • Methanol (ACS grade or higher)

  • Deionized water (carbonate-free)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of methanol-water mixtures (e.g., 30%, 50%, 70% v/v methanol) containing 0.15 M KCl to maintain a constant ionic strength.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of each co-solvent mixture to achieve a final concentration of approximately 1-10 mM.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Acidification: Acidify the sample solution to approximately pH 2 with the standardized 0.1 M HCl solution.

  • Titration: Titrate the stirred solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa in the specific co-solvent mixture (pₛKₐ) corresponds to the pH at the half-equivalence point.

  • Extrapolation to Aqueous pKa: Determine the pₛKₐ in at least three different co-solvent mixtures. Plot the pₛKₐ values against the mole fraction of the organic solvent and extrapolate the linear regression to zero mole fraction to obtain the aqueous pKa value.

Quantitative Solubility Determination by Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, propylene glycol)

  • Screw-capped vials

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

Synthesis Workflow

This compound can be synthesized from (R)-(+)-Citronellal via a Pinnick oxidation.[5] This method is known for its mild conditions and tolerance of various functional groups.[4][5]

Synthesis_Workflow Citronellal (R)-(+)-Citronellal Reaction Pinnick Oxidation Citronellal->Reaction Reagents Reagents: - Sodium Chlorite (NaClO₂) - Sodium Dihydrogen Phosphate (NaH₂PO₄) - 2-Methyl-2-butene (scavenger) Reagents->Reaction Solvent Solvent: tert-Butanol/Water Solvent->Reaction Workup Work-up: - Quench with Na₂SO₃ - Extraction with EtOAc - Drying and Concentration Reaction->Workup Reaction Mixture Purification Purification: Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthesis of this compound from (R)-(+)-Citronellal.

This diagram illustrates the key steps and components involved in the Pinnick oxidation of (R)-(+)-Citronellal to yield this compound. The process involves the reaction of the aldehyde with sodium chlorite in a buffered solution, followed by work-up and purification to isolate the final carboxylic acid product. The use of a scavenger like 2-methyl-2-butene is crucial to neutralize the hypochlorous acid byproduct.[4]

References

The Biosynthesis of (R)-(+)-Citronellic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Citronellic acid is a monoterpenoid with significant applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis in plants is a multi-step enzymatic process primarily occurring in specialized tissues such as glandular trichomes. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants, starting from the universal precursor geranyl diphosphate (GPP). It details the key enzymatic transformations, the families of enzymes likely involved, and presents available, albeit limited, quantitative data. Furthermore, this guide offers detailed experimental protocols for the key analytical techniques and enzyme assays relevant to the study of this pathway, and includes visual representations of the metabolic route and experimental workflows to aid in research and development.

Introduction

This compound is an acyclic monoterpenoid carboxylic acid found in the essential oils of various aromatic plants, including rose-scented geranium (Pelargonium graveolens), lemon balm (Melissa officinalis), and rosemary (Rosmarinus officinalis).[1] Its chiral nature and pleasant aroma make it a valuable compound in the formulation of fragrances and as a precursor for the synthesis of other significant molecules. Understanding its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for industrial applications.

This guide delineates the proposed biosynthetic pathway of this compound, which is believed to proceed through the oxidation of geraniol, followed by a stereoselective reduction and a final oxidation step.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are condensed to form the C10 compound, geranyl diphosphate (GPP), the direct precursor for most monoterpenoids.[2] The proposed pathway from GPP to this compound involves the following key steps:

  • Dephosphorylation of Geranyl Diphosphate (GPP) to Geraniol: The pathway is initiated by the conversion of GPP to geraniol. This step is likely catalyzed by a geraniol synthase (GES) or a phosphatase.

  • Oxidation of Geraniol to Geranial: Geraniol is then oxidized to its corresponding aldehyde, geranial. This reaction is catalyzed by a geraniol dehydrogenase.

  • Stereoselective Reduction of Geranial to (R)-Citronellal: Geranial undergoes a stereoselective reduction of its α,β-unsaturated double bond to yield (R)-citronellal. This is a critical step that establishes the chirality of the final product. Enzymes from the Old Yellow Enzyme (OYE) family and progesterone 5β-reductase and/or iridoid synthase-like enzymes (PRISE) are implicated in this type of transformation.[3]

  • Oxidation of (R)-Citronellal to this compound: The final step is the oxidation of the aldehyde group of (R)-citronellal to a carboxylic acid, forming this compound. This reaction is likely catalyzed by an aldehyde dehydrogenase (ALDH).

The proposed biosynthetic pathway is depicted in the following diagram:

Biosynthesis_of_Citronellic_Acid GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase/ Phosphatase Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase R_Citronellal (R)-Citronellal Geranial->R_Citronellal Ene-Reductase (e.g., OYE, PRISE) R_Citronellic_Acid This compound R_Citronellal->R_Citronellic_Acid Aldehyde Dehydrogenase

Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Characteristics

While specific enzymes for the entire this compound pathway have not been fully characterized in a single plant species, evidence from related monoterpenoid biosynthetic pathways provides strong indications of the enzyme families involved.

Enzymatic Step Enzyme Family Cofactor(s) Subcellular Localization (Putative) Key Characteristics
GPP → GeraniolGeraniol Synthase / PhosphataseMg²⁺/Mn²⁺Plastids, CytosolCatalyzes the removal of the diphosphate group from GPP.
Geraniol → GeranialGeraniol DehydrogenaseNAD⁺/NADP⁺Cytosol, MitochondriaOxidizes the primary alcohol group of geraniol to an aldehyde.
Geranial → (R)-CitronellalEne-Reductase (OYE, PRISE)NADPHCytosolCatalyzes the stereospecific reduction of the C=C double bond.
(R)-Citronellal → this compoundAldehyde Dehydrogenase (ALDH)NAD⁺/NADP⁺Cytosol, MitochondriaOxidizes the aldehyde group to a carboxylic acid.

Quantitative Data

Quantitative data on the biosynthesis of this compound in plants is currently scarce in the literature. Most studies focus on the qualitative identification of compounds in essential oils. However, some studies on related monoterpenoids in Pelargonium graveolens provide insights into the potential metabolic flux and enzyme kinetics.

Plant Species Compound Concentration Range Analytical Method Reference
Pelargonium graveolensCitronellic acid-GC-MS[4]
Melissa officinalisCitronellal6.42% of essential oilGC-MS[5]
Pelargonium graveolensCitronellol34.22% of essential oilGC-MS[6]
Pelargonium graveolensGeraniol11.67% of essential oilGC-MS[6]

Note: The provided data for citronellal, citronellol, and geraniol are from related species and are indicative of the precursor pool available for citronellic acid biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol describes the extraction of essential oils from plant material and the subsequent quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram:

GCMS_Workflow start Plant Material Collection drying Drying/Grinding start->drying extraction Steam Distillation/ Solvent Extraction drying->extraction drying_extract Drying of Extract (e.g., Na₂SO₄) extraction->drying_extract gcms GC-MS Analysis drying_extract->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis end Results data_analysis->end

Workflow for GC-MS analysis of this compound.

Materials:

  • Fresh or dried plant material (e.g., leaves of Pelargonium graveolens)

  • Grinder or mortar and pestle

  • Steam distillation apparatus or Soxhlet extractor

  • Organic solvent (e.g., n-hexane, diethyl ether)

  • Anhydrous sodium sulfate

  • GC-MS system with a chiral column (e.g., Beta-Dex™)

  • This compound standard

  • Internal standard (e.g., n-dodecane)

Procedure:

  • Sample Preparation:

    • Fresh plant material can be used directly or air-dried in the shade.

    • Grind the dried material to a fine powder.

  • Extraction:

    • Steam Distillation: Place the ground plant material in a flask with water and perform steam distillation for 3-4 hours. Collect the essential oil.

    • Solvent Extraction: Extract the powdered plant material with a suitable organic solvent using a Soxhlet apparatus for 6-8 hours. Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Drying the Extract:

    • Dissolve the essential oil or crude extract in a small volume of the chosen solvent.

    • Add anhydrous sodium sulfate to remove any residual water.

    • Filter the solution.

  • GC-MS Analysis:

    • Prepare a calibration curve using the this compound standard.

    • Prepare the sample for injection by diluting it in the solvent and adding a known concentration of the internal standard.

    • Inject the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: Chiral capillary column (e.g., Beta-Dex™ 120, 30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Temperature Program: Initial 60°C for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum compared to the standard.

    • Quantify the amount of this compound in the sample using the calibration curve and the internal standard.

Aldehyde Dehydrogenase (ALDH) Enzyme Assay

This protocol provides a general method for assaying the activity of aldehyde dehydrogenase, the enzyme responsible for the final step in this compound biosynthesis. This assay can be adapted for crude plant extracts or purified enzyme preparations.

Principle: The activity of ALDH is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm, which is coupled to the oxidation of (R)-citronellal to this compound.

Workflow Diagram:

ALDH_Assay_Workflow start Plant Tissue Homogenization centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant (Crude Enzyme Extract) centrifugation->supernatant sub_assay supernatant->sub_assay assay_prep Prepare Assay Mixture (Buffer, NAD+, Substrate) assay_prep->sub_assay reaction Initiate Reaction (Add Enzyme Extract) measurement Measure Absorbance at 340 nm reaction->measurement calculation Calculate Enzyme Activity measurement->calculation sub_assay->reaction

Workflow for Aldehyde Dehydrogenase (ALDH) Enzyme Assay.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM DTT, 1 mM EDTA, and 10% glycerol)

  • (R)-Citronellal (substrate)

  • NAD⁺

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer (1:3 w/v).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture in a cuvette containing:

      • 800 µL of 100 mM Tris-HCl buffer (pH 8.0)

      • 100 µL of 10 mM NAD⁺

      • 50 µL of crude enzyme extract

    • Incubate the mixture at 30°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding 50 µL of 10 mM (R)-citronellal (dissolved in a suitable solvent like DMSO, with a final DMSO concentration in the assay below 1%).

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculation of Enzyme Activity:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Enzyme activity (in µmol/min/mg protein) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6.22 mM⁻¹ cm⁻¹).

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of the intricate metabolic pathways that lead to the vast diversity of natural products. While the proposed pathway provides a solid framework for research, further studies are needed to definitively identify and characterize the specific enzymes involved in each step, particularly the elusive (R)-citronellal dehydrogenase. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, in plants known to produce citronellic acid will be instrumental in elucidating the complete pathway. This knowledge will not only advance our fundamental understanding of plant biochemistry but also pave the way for the metabolic engineering of plants and microorganisms for the sustainable production of this valuable monoterpenoid.

References

An In-depth Technical Guide to the Discovery and History of Citronellic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of the enantiomers of citronellic acid. It details the methodologies for their separation and stereospecific synthesis, presenting quantitative data in structured tables and illustrating key processes with diagrams generated using the DOT language.

Introduction to Citronellic Acid and its Stereoisomerism

Citronellic acid, systematically known as 3,7-dimethyl-6-octenoic acid, is a monoterpenoid and a monounsaturated fatty acid.[1][2] Its structure contains a chiral center at the C3 position, giving rise to two distinct enantiomers: (R)-(+)-citronellic acid and (S)-(-)-citronellic acid. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit different spatial arrangements of their atoms, leading to distinct optical properties and potentially different biological activities.

The dextrorotatory (d- or +) form is a known constituent of various essential oils, including Java citronella, geranium, and lemongrass.[2] The levorotatory (l- or -) form has been identified in cypress oil.[2] The racemic mixture, a combination of both enantiomers, is found in camphor oil.[2]

Physicochemical Properties of Citronellic Acid Enantiomers

The distinct stereochemistry of the citronellic acid enantiomers results in measurable differences in their physical properties, most notably their interaction with plane-polarized light. The following tables summarize the key quantitative data for the racemic mixture and the individual enantiomers.

Table 1: General Physicochemical Properties of Citronellic Acid

PropertyValue
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
AppearanceClear, colorless to light yellow liquid
OdorGreen, grassy
Boiling Point121-122 °C @ 1 mmHg
Density0.923 g/mL at 25 °C
Refractive Indexn20/D 1.454
Water SolubilityInsoluble

Data sourced from multiple chemical suppliers and databases.

Table 2: Enantiomer-Specific Properties

PropertyThis compound(S)-(-)-Citronellic Acid
CAS Number 18951-85-42111-53-7
Optical Rotation [α]D²⁵ (neat) +8°-8°
Density (g/mL at 25 °C) 0.9260.926
Boiling Point (°C/mmHg) 119 °C / 3 mmHg115-120 °C / 0.4 mmHg
Refractive Index (n20/D) 1.45341.453

Data compiled from various chemical supplier specifications.

Historical Perspective and Discovery

The study of enantiomers dates back to the 19th century with Louis Pasteur's pioneering work on the separation of tartaric acid crystals. The principles of stereoisomerism and optical activity laid the groundwork for understanding and isolating chiral molecules like citronellic acid. While the exact date and individual credited with the initial discovery of citronellic acid are not prominently documented, its identification is intrinsically linked to the chemical analysis of essential oils in the late 19th and early 20th centuries. The German chemist F. W. Semmler was a key figure in the early investigation of terpenes and essential oils, and his work likely contributed to the characterization of citronellic acid and its derivatives.

The resolution of racemic mixtures into their constituent enantiomers became a critical technique in organic chemistry. The method of fractional crystallization of diastereomeric salts, formed by reacting a racemic acid with a chiral base, has been a cornerstone of this field.

Experimental Protocols

Resolution of Racemic Citronellic Acid via Fractional Crystallization

The classical method for separating the enantiomers of a racemic carboxylic acid involves the formation of diastereomeric salts with a chiral base. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The alkaloid brucine is a commonly used resolving agent for this purpose.

Experimental Workflow:

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomers racemic_acid Racemic Citronellic Acid reaction1 Dissolution and Reaction racemic_acid->reaction1 + chiral_base (-)-Brucine chiral_base->reaction1 + solvent1 Acetone solvent1->reaction1 diastereomeric_salts Solution of Diastereomeric Salts ((+)-acid-(-)-brucine and (-)-acid-(-)-brucine) reaction1->diastereomeric_salts crystallization Cooling and Crystallization diastereomeric_salts->crystallization filtration1 Filtration crystallization->filtration1 less_soluble_salt Less Soluble Diastereomeric Salt Crystals ((+)-Citronellic acid-(-)-brucine) filtration1->less_soluble_salt mother_liquor Mother Liquor enriched in ((-)-Citronellic acid-(-)-brucine) filtration1->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 extraction1 Extraction with Ether acidification1->extraction1 extraction2 Extraction with Ether acidification2->extraction2 pure_enantiomer1 (+)-Citronellic Acid extraction1->pure_enantiomer1 pure_enantiomer2 (-)-Citronellic Acid extraction2->pure_enantiomer2

Figure 1: Workflow for the resolution of racemic citronellic acid.

Detailed Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve equimolar amounts of racemic citronellic acid and a chiral resolving agent, such as (-)-brucine, in a suitable solvent like acetone.[3]

    • Gentle heating may be required to achieve complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • The diastereomeric salt with lower solubility will preferentially crystallize out of the solution.[3]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The mother liquor will be enriched in the more soluble diastereomeric salt.

  • Liberation of the Enantiomers:

    • Treat the separated crystalline salt with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the enantiomerically enriched citronellic acid.

    • The resolving agent can be recovered from the aqueous layer after basification.

    • Extract the liberated citronellic acid with an organic solvent like diethyl ether.

    • Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the purified enantiomer.

    • Repeat the process with the mother liquor to isolate the other enantiomer.

  • Purification and Analysis:

    • The optical purity of the separated enantiomers can be determined using polarimetry.

    • Further purification can be achieved by recrystallization or distillation.

Stereospecific Synthesis of this compound

A known method for the stereospecific synthesis of this compound utilizes (R)-(+)-pulegone as a chiral starting material.

Reaction Pathway:

G pulegone (R)-(+)-Pulegone intermediate Intermediate pulegone->intermediate + HCl citronellic_acid This compound intermediate->citronellic_acid + NaOH

Figure 2: Synthesis of this compound from (R)-(+)-pulegone.

Detailed Protocol:

  • Addition of HCl to (R)-(+)-Pulegone:

    • (R)-(+)-Pulegone is treated with hydrochloric acid. The reaction involves the addition of HCl across the double bond and to the carbonyl group.[4]

  • Treatment with Sodium Hydroxide:

    • The resulting intermediate is then treated with sodium hydroxide. This step involves an intramolecular rearrangement and hydrolysis to yield this compound.[4]

Asymmetric Synthesis of Citronellic Acid Enantiomers

Modern synthetic approaches often employ asymmetric catalysis to directly produce a single enantiomer, avoiding the need for resolution. While specific detailed protocols for the asymmetric synthesis of (S)-(-)-citronellic acid are less commonly documented in general literature, the principles of asymmetric synthesis can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

General Principle of Asymmetric Synthesis:

G achiral_substrate Achiral Substrate reaction Asymmetric Reaction achiral_substrate->reaction + chiral_catalyst Chiral Catalyst/Auxiliary chiral_catalyst->reaction reagents Reagents reagents->reaction + enantiomer_S (S)-Enantiomer (Major Product) reaction->enantiomer_S enantiomer_R (R)-Enantiomer (Minor Product) reaction->enantiomer_R

Figure 3: General principle of asymmetric synthesis.

Conclusion

The enantiomers of citronellic acid provide a classic example of stereoisomerism in natural products. Their discovery and the development of methods for their separation and synthesis have been integral to the advancement of organic chemistry. For researchers and professionals in drug development, understanding the distinct properties and synthesis of individual enantiomers is crucial, as stereochemistry often plays a pivotal role in pharmacological activity. The methodologies outlined in this guide provide a foundational understanding for the isolation and synthesis of these and other chiral molecules.

References

Thermochemical Profile of (R)-(+)-Citronellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for (R)-(+)-Citronellic acid. Due to the limited availability of experimentally determined thermochemical properties specific to the (R)-(+)-enantiomer, this document primarily presents data for the broader "citronellic acid" and outlines generalized experimental protocols. Additionally, this guide details the known biosynthetic and degradation pathways involving citronellic acid, offering critical insights for researchers in metabolic engineering and drug development.

Thermochemical Data

The following tables summarize the available thermochemical and physical property data for citronellic acid. It is important to note that much of the quantitative thermochemical data is not specified for the (R)-(+)-enantiomer and may be based on theoretical calculations rather than direct experimental measurement.

Table 1: Thermochemical Properties of Citronellic Acid

PropertyValueUnitsNotes
Standard Gibbs Free Energy of Formation-163.19kJ/molNot specified for (R)-(+)-enantiomer.[1]
Standard Enthalpy of Formation-412.39kJ/molNot specified for (R)-(+)-enantiomer.[1]

Table 2: Physical Properties of this compound and Citronellic Acid

PropertyValueUnitsCompound
Molecular FormulaC₁₀H₁₈O₂-This compound
Molecular Weight170.25 g/mol This compound
Boiling Point119 °C at 3 mmHg-This compound
Density0.926 g/mL at 25 °C-This compound
Boiling Point121-122 °C at 1 mmHg-Citronellic acid[2]
Density0.923 g/mL at 25 °C-Citronellic acid[2]

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a static-bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.

  • Bomb Sealing and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The calorimeter is then assembled with a stirrer and a high-precision thermometer.

  • Temperature Equilibration and Ignition: The water in the calorimeter is stirred until a constant initial temperature is reached. The sample is then ignited by passing an electric current through the ignition wire.

  • Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from any residual nitrogen. The standard enthalpy of combustion is then calculated from the heat released and the molar mass of the sample.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be measured as a function of temperature using a differential scanning calorimeter.

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Measurement Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which involves heating the sample at a constant rate (e.g., 10 K/min) over the desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity, such as sapphire, measured under the same experimental conditions. This comparison allows for the calculation of the specific heat capacity of this compound at different temperatures.

Signaling and Metabolic Pathways

This compound is involved in several biological pathways, including its biosynthesis in yeast and its degradation by bacteria. Understanding these pathways is crucial for applications in metabolic engineering and bioremediation.

Biosynthesis of Citronellic Acid in Saccharomyces cerevisiae

Saccharomyces cerevisiae can be engineered to produce citronellic acid from geraniol. The pathway involves the oxidation of geraniol to geranial, followed by the reduction of geranial to citronellal, and finally the oxidation of citronellal to citronellic acid.

Biosynthesis_of_Citronellic_Acid Geraniol Geraniol Geranial Geranial Geraniol->Geranial Alcohol Dehydrogenase Citronellal Citronellal Geranial->Citronellal Ene-reductase Activity Citronellic_Acid This compound Citronellal->Citronellic_Acid Aldehyde Dehydrogenase

Caption: Biosynthesis pathway of this compound in engineered S. cerevisiae.

Degradation of Citronellic Acid in Pseudomonas species

Pseudomonas species are capable of utilizing citronellol and citronellic acid as a carbon source. The degradation pathway involves the activation of citronellic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions.

Degradation_of_Citronellic_Acid Citronellic_Acid This compound Citronellyl_CoA Citronellyl-CoA Citronellic_Acid->Citronellyl_CoA Acyl-CoA Synthetase Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA Isomerase Carboxylated_Intermediate Carboxylated Intermediate Geranyl_CoA->Carboxylated_Intermediate Geranyl-CoA Carboxylase Beta_Oxidation Further Metabolism via β-oxidation Carboxylated_Intermediate->Beta_Oxidation Series of Enzymatic Steps

Caption: Degradation pathway of this compound in Pseudomonas species.

References

An In-depth Technical Guide on the Safety and Handling of (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-(+)-Citronellic acid, a key intermediate in various chemical syntheses. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel.

Chemical Identification and Physical Properties

This compound is a monoterpenoid and a branched-chain fatty acid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name (3R)-3,7-Dimethyl-6-octenoic acid[2][3]
CAS Number 18951-85-4[2][4]
Molecular Formula C₁₀H₁₈O₂[2][5]
Molecular Weight 170.25 g/mol [4][5]
Appearance Colorless to pale yellow liquid/oil[3][5]
Boiling Point 119 °C at 3 mmHg[4][6], 121-122 °C at 1 mmHg[7][8], 125 °C at 2 mmHg[9], 257 °C[1][5]
Density 0.926 g/mL at 25 °C[4][6]
Refractive Index n20/D 1.4534[4]
Flash Point >110 °C (>230 °F)[9], 113 °C (235.4 °F) - closed cup[4][8]
Solubility Insoluble in water[7]; Soluble in chloroform, ether, ethyl acetate, and methanol (slightly)[10]
Optical Activity [α]25/D +8°, neat[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[9] The GHS classification is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Dermal3 or 4H311: Toxic in contact with skin[1][8][11], H312: Harmful in contact with skin[2][4][9]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][4][8]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[12]

Signal Word: Danger[8][11] or Warning[2][4]

Hazard Pictograms:

  • GHS06 (Skull and crossbones)[8]

  • GHS07 (Exclamation mark)[4]

Precautionary Statements: P264, P280, P302 + P352 + P312, P332 + P313, P361 + P364, P405, P501.[4][8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][12]

  • Do not breathe mist, vapors, or spray.[9]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2][9]

  • Wash hands thoroughly after handling and before breaks.[2][12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]

  • Recommended storage temperature is 2-8°C.[2][6]

  • Store locked up.[12]

  • Incompatible materials should be stored separately.[13]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[9][11] Gloves should be inspected before use and disposed of properly after.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][11]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15-20 minutes. Consult a physician.[2][11]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[2][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][11]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation and evacuate unnecessary personnel.[2]

  • Wear appropriate personal protective equipment.[2]

  • Prevent the spill from entering drains.[2]

  • Contain the spill using an inert absorbent material (e.g., sand, silica gel).[9]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

Below is a workflow for handling a chemical spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_Initial_Actions Initial Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate immediate area if necessary alert->evacuate assess Assess the spill size and risk evacuate->assess don_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles/face shield - Lab coat assess->don_ppe contain Contain the spill with absorbent material don_ppe->contain absorb Absorb the spilled liquid contain->absorb collect Collect absorbed material into a labeled, sealed container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to institutional protocols decontaminate->dispose remove_ppe Remove and dispose of contaminated PPE dispose->remove_ppe wash Wash hands thoroughly remove_ppe->wash report Report the incident wash->report

Caption: Workflow for handling a spill of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: No specific data available.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] However, it is classified as harmful or toxic in contact with skin and causes skin irritation.[1][2][4][8][11] There is no data available on carcinogenicity, mutagenicity, or reproductive toxicity.[2]

Experimental Protocols

  • Acute Dermal Toxicity: Typically determined using studies like OECD Test Guideline 402. This involves applying the substance to the skin of animals (e.g., rabbits or rats) and observing for adverse effects and mortality over a specified period.

  • Skin Irritation/Corrosion: Assessed using methods like OECD Test Guideline 404. The substance is applied to the skin of an animal, and the site is observed for signs of irritation such as erythema and edema.

The workflow for a general dermal toxicity assessment is outlined below.

Dermal_Toxicity_Assessment_Workflow General Workflow for Dermal Toxicity Assessment cluster_Preparation Preparation cluster_Application_and_Observation Application & Observation cluster_Data_Analysis_and_Classification Data Analysis & Classification protocol Select appropriate OECD guideline (e.g., TG 402 for acute toxicity) animals Acclimate test animals (e.g., rats or rabbits) protocol->animals dose_prep Prepare test substance at desired concentrations animals->dose_prep application Apply substance to a shaved area of the skin dose_prep->application exposure Cover with a porous gauze dressing for a set duration application->exposure observation Observe animals for clinical signs of toxicity and skin reactions at regular intervals exposure->observation necropsy Perform gross necropsy at the end of the study observation->necropsy data_analysis Analyze mortality data, body weight changes, and pathological findings necropsy->data_analysis classification Classify the substance according to GHS criteria data_analysis->classification end Final Report classification->end

Caption: A generalized workflow for assessing dermal toxicity.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[9] Do not let the product enter drains.[2] Contaminated packaging should be treated as the product itself.

References

Stability and Storage of (R)-(+)-Citronellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-(+)-Citronellic acid. The information is compiled from safety data sheets, chemical supplier information, and scientific literature on related terpene compounds. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to ensure the integrity and proper handling of this compound.

Chemical and Physical Properties

This compound, a monoterpenoid, is a naturally occurring compound found in the essential oils of various plants. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name (3R)-3,7-Dimethyl-6-octenoic acid
Synonyms (R)-3,7-Dimethyloct-6-enoic acid
CAS Number 18951-85-4
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Clear, colorless to pale yellow liquid/oil
Boiling Point 119 °C at 3 mmHg
Density 0.926 g/mL at 25 °C
Refractive Index n20/D 1.4534
Solubility Slightly soluble in chloroform, ether, ethyl acetate, and methanol. Insoluble in water.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The following table outlines the recommended storage conditions based on information from various suppliers.

ParameterRecommendation
Temperature 2-8°C[1][2][3][4]
Atmosphere Store in a dry area[1]. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Container Keep in a tightly closed container[5].
Light Store in a light-resistant container to protect from photodegradation.

Stability Profile

This compound is generally stable under the recommended storage conditions. However, like other terpenes with unsaturated bonds and carboxylic acid functional groups, it is susceptible to degradation under certain conditions.

Incompatibilities

Contact with strong oxidizing agents should be avoided as it can lead to degradation of the molecule[3][6]. It is also incompatible with strong acids and bases[7].

Potential Degradation Pathways
  • Oxidation: The double bond in the citronellic acid molecule is susceptible to oxidation. This can be initiated by exposure to air (auto-oxidation), especially in the presence of light or heat. The carboxylic acid group is generally stable to oxidation under normal conditions.

  • Thermal Degradation: Elevated temperatures can lead to decomposition. Studies on related citronellyl diesters have shown that thermal degradation can result in the formation of monoterpene hydrocarbons, acid anhydrides, and other byproducts[5].

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, particularly oxidation of the double bond. Studies on other terpenes have shown that UV and heat treatment can lead to a variety of oxidation and cyclization products[8].

  • Hydrolysis: As a carboxylic acid, hydrolysis is not a primary degradation pathway for the parent molecule itself.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound would involve forced degradation studies. These studies intentionally stress the compound to predict its degradation profile and develop stability-indicating analytical methods. The following is a generalized protocol for such a study.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Forced degradation chamber (for thermal and photolytic stress)

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a solution of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in a solution of 0.1 M NaOH.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound to elevated temperatures (e.g., 70°C) in a stability chamber for a defined period (e.g., 48 hours).

    • Dissolve the stressed sample in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of this compound to a specified light source (e.g., ICH-compliant photostability chamber) for a defined duration.

    • Analyze the solution.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

    • The HPLC method should be developed to separate the parent compound from all degradation products.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Application start Define Stability Study Objectives lit_review Literature Review on Compound & Analogs start->lit_review protocol_dev Develop Forced Degradation Protocol lit_review->protocol_dev analytical_method Develop & Validate Analytical Method (e.g., HPLC) protocol_dev->analytical_method forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) analytical_method->forced_degradation sample_analysis Analyze Stressed & Control Samples forced_degradation->sample_analysis data_eval Evaluate Chromatographic Data (Peak Purity, Mass Balance) sample_analysis->data_eval degradant_id Identify & Characterize Degradation Products data_eval->degradant_id pathway Propose Degradation Pathways degradant_id->pathway report Generate Stability Report & Recommendations pathway->report storage_conditions Define Storage Conditions & Shelf-Life report->storage_conditions formulation_dev Inform Formulation Development report->formulation_dev

A generalized workflow for conducting a stability assessment study.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a dry, dark environment, and in a tightly sealed container. The primary degradation pathways are likely to involve oxidation of the double bond, which can be accelerated by heat and light. For applications in research and drug development, it is crucial to adhere to these storage guidelines to ensure the integrity of the compound. For comprehensive stability analysis, a forced degradation study is recommended to identify potential degradants and establish a stability-indicating analytical method.

References

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-Citronellic acid is a valuable chiral monoterpenoid that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its enantiomerically pure form is crucial for producing bioactive molecules such as (-)-menthol and α-tocopherol (Vitamin E).[3] Asymmetric synthesis, which favors the formation of one enantiomer over the other, is therefore of paramount importance.[4][5] This document outlines established and efficient protocols for the enantioselective synthesis of this compound, focusing on asymmetric hydrogenation and biocatalytic methods.

Key Synthetic Strategies

The synthesis of this compound can be achieved through several stereoselective methods. The most prominent strategies involve the catalytic asymmetric hydrogenation of prochiral precursors or the enzymatic transformation of readily available substrates like geraniol.

  • Asymmetric Hydrogenation: This is a powerful method for establishing the chiral center at the C3 position. It typically involves the hydrogenation of a carbon-carbon double bond in a precursor like geranic acid, using a transition metal complex with a chiral ligand, such as Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4][6] The choice of the ligand's chirality ((R)- or (S)-BINAP) dictates the stereochemical outcome of the reaction.

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative, operating under mild conditions.[7] A notable approach is a two-step enzymatic cascade that converts inexpensive geraniol into (R)-citronellal, a direct precursor to the target acid.[7][8] This process can utilize a copper radical alcohol oxidase followed by an ene reductase to achieve high enantiomeric excess.[7]

  • Asymmetric Isomerization: Another sophisticated method involves the asymmetric isomerization of allylic amines, such as N,N-diethylgeranylamine, catalyzed by Rhodium-BINAP complexes.[3] The resulting chiral enamine is then hydrolyzed to yield (R)-(+)-citronellal with high optical purity, which can be subsequently oxidized to this compound.[3]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for different enantioselective methods leading to this compound or its immediate precursor, (R)-(+)-Citronellal.

Method Catalyst/Enzyme Substrate Product Yield/Conversion Enantiomeric Excess (ee) Key Conditions Reference
Asymmetric HydrogenationRu((+)-BINAP)(O₂CCH₃)₂Geranic AcidThis compound~100%>95% (implied)25 °C, 100 kg/cm ² H₂, 12 h, Methanol[6][9]
Asymmetric Isomerization[Rh{(+)-BINAP}(COD)]ClO₄N,N-diethylgeranylamine(R)-(+)-Citronellal91.4%>95%Reflux in THF, 21 h, followed by hydrolysis[3]
Enzymatic CascadeImmobilized CgrAlcOx & OYE2Geraniol(R)-Citronellal95% Conversion96.9%7 hours, from 10 mM geraniol[8]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Geranic Acid

This protocol is based on the hydrogenation of geranic acid using a chiral Ruthenium-BINAP catalyst.[6]

Materials:

  • Geranic acid

  • Methanol (anhydrous)

  • Dicyclohexylmethylamine

  • Ru((+)-BINAP)(O₂CCH₃)₂ catalyst

  • High-pressure autoclave

  • Argon or Nitrogen gas

  • Hydrogen gas

Procedure:

  • Equip a 100 mL autoclave with a magnetic stirrer. Purge the autoclave thoroughly with argon gas.

  • To the autoclave, add geranic acid (0.34 g, 2 mmol), anhydrous methanol (20 mL), and dicyclohexylmethylamine (0.39 g, 2 mmol).

  • Carefully add the Ru((+)-BINAP)(O₂CCH₃)₂ catalyst (5.6 mg, 0.007 mmol) to the mixture under an argon atmosphere.

  • Seal the autoclave and pressurize it with hydrogen gas to 100 kg/cm ².

  • Stir the reaction mixture at 25°C for 12 hours, maintaining the hydrogen pressure.

  • After 12 hours, carefully vent the excess hydrogen gas and purge the autoclave with argon.

  • Transfer the reaction mixture to a round-bottomed flask.

  • Remove the solvent (methanol) and dicyclohexylmethylamine under reduced pressure using a rotary evaporator to yield this compound (approx. 0.34 g).

  • Analyze the product for chemical purity (GC/MS) and optical purity (chiral HPLC or by measuring specific rotation).

Protocol 2: Synthesis via Asymmetric Isomerization of N,N-Diethylgeranylamine

This protocol describes the synthesis of the precursor (R)-(+)-citronellal.[3] A subsequent oxidation step is required to obtain the final acid.

Part A: Isomerization

  • All manipulations should be performed under an inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous.

  • In a flask, dissolve [Rh{(+)-BINAP}(COD)]ClO₄ (89.3 mg, 0.084 mmol) in dry acetone (25 mL).

  • Transfer this catalyst solution to a separate flask and remove the acetone under vacuum to obtain the active catalyst.

  • To the catalyst, add N,N-diethylgeranylamine (83.8 g, 0.4 mol) dissolved in dry tetrahydrofuran (THF, 80 mL).

  • Stir the mixture and heat at reflux for 21 hours.

  • Cool the solution to room temperature and remove the THF under vacuum.

  • Distill the residue under vacuum to obtain (R)-(−)-N,N-diethyl-(E)-citronellalenamine.

Part B: Hydrolysis to (R)-(+)-Citronellal

  • In a 500 mL round-bottomed flask equipped with a magnetic stirrer and an ice bath, dissolve the enamine from Part A (33.4 g, 0.16 mol) in diethyl ether (80 mL) and cool to 0°C.

  • To the stirred solution, add a 1:4 mixture of glacial acetic acid and deionized water (80 mL) in one portion.

  • Stir the mixture for 5 minutes at 0°C, then for 25 minutes at room temperature.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and wash it successively with water, saturated sodium bicarbonate solution, water again, and finally with brine.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Distill the resulting liquid through a Vigreux column to yield pure (R)-(+)-citronellal.[3]

Part C: Oxidation to this compound (Standard Procedure)

  • Dissolve the (R)-(+)-citronellal in a suitable solvent like tert-butanol.

  • Prepare a buffered solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Add the oxidant solution dropwise to the aldehyde solution at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction, extract the product with an organic solvent, and purify by column chromatography or distillation to obtain this compound.

Visualizations: Workflows and Pathways

G cluster_0 Synthetic Pathways to this compound Geranic_Acid Geranic Acid Citronellic_Acid This compound Geranic_Acid->Citronellic_Acid  Asymmetric  Hydrogenation (Ru-(+)-BINAP) Geraniol Geraniol Citronellal (R)-(+)-Citronellal Geraniol->Citronellal Enzymatic Cascade (Oxidase/Reductase) Geranylamine N,N-Diethyl- geranylamine Geranylamine->Citronellal Asymmetric Isomerization (Rh-(+)-BINAP) Citronellal->Citronellic_Acid Oxidation

Caption: Overview of synthetic routes to this compound.

G cluster_1 Asymmetric Hydrogenation Workflow A 1. Charge Autoclave (Geranic Acid, Solvent) B 2. Add Chiral Catalyst (Ru-(+)-BINAP) A->B C 3. Pressurize with H₂ B->C D 4. Reaction (25°C, 12h) C->D E 5. Depressurize & Purge D->E F 6. Product Isolation (Solvent Removal) E->F G This compound F->G

Caption: Experimental workflow for asymmetric hydrogenation.

G cluster_2 Biocatalytic Cascade Pathway Geraniol Geraniol CgrAlcOx CgrAlcOx (Oxidase) Geraniol->CgrAlcOx Geranial Geranial OYE2 OYE2 (Ene Reductase) Geranial->OYE2 Citronellal (R)-Citronellal CgrAlcOx->Geranial Oxidation OYE2->Citronellal Asymmetric Reduction

Caption: Enzymatic cascade for (R)-Citronellal synthesis.

References

Microbial Transformation for (R)-(+)-Citronellic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Citronellic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis of enantiomerically pure citronellic acid often involves harsh reagents and complex purification steps. Microbial transformation presents a green and efficient alternative, utilizing whole-cell biocatalysts to achieve high selectivity and yield under mild conditions. This document provides detailed application notes and experimental protocols for the production of this compound via microbial transformation of (R)-(+)-citronellal. The methodologies cover the cultivation of key microorganisms, biotransformation procedures, product extraction, and analytical quantification.

Introduction

The microbial oxidation of aldehydes to carboxylic acids is a well-established biotransformation reaction. Several microorganisms, including bacteria and fungi, possess robust enzymatic systems, primarily involving alcohol and aldehyde dehydrogenases, capable of catalyzing this conversion. This application note focuses on the use of Pseudomonas aeruginosa, Gluconobacter cerinus, Aspergillus niger, and Penicillium species for the production of this compound from (R)-(+)-citronellal. These microorganisms have been selected based on their reported efficacy and potential for industrial application.

Data Presentation

The following tables summarize the quantitative data for the microbial transformation of citronellal to citronellic acid by different microorganisms.

Table 1: Microbial Transformation of (R)-(+)-Citronellal to this compound

MicroorganismStrainSubstrate ConcentrationProduct TiterConversion Rate (%)Fermentation Time (hours)Reference
Gluconobacter cerinusNot SpecifiedNot SpecifiedNot Specified100144Patent Data
Pseudomonas aeruginosaW51DNot SpecifiedNot SpecifiedMentioned as a metaboliteNot Specified[1]
Geotrichum candidumJCM 01747Not Specified65 g/L (from citronellol)90% (from citronellol)312[2]
Aspergillus nigerPTCC 5011Not SpecifiedNot a major productNot Reported144-360[3][4]
Penicillium sp.Not SpecifiedNot SpecifiedNot a major productNot ReportedNot Specified[5][6]

Note: Quantitative data for the direct conversion of citronellal to citronellic acid by Aspergillus niger and Penicillium sp. is not extensively reported in the reviewed literature, which often focuses on the biotransformation of citral to other products like citronellol.

Experimental Protocols

Protocol 1: Cultivation of Pseudomonas aeruginosa for Biotransformation

1.1. Media Preparation (per liter):

  • Nutrient Broth (e.g., ATCC Medium #18):

    • Beef extract: 3.0 g

    • Peptone: 5.0 g

    • Adjust pH to 7.0.

    • Sterilize by autoclaving at 121°C for 15 minutes.

1.2. Inoculum Preparation:

  • Aseptically transfer a single colony of Pseudomonas aeruginosa (e.g., ATCC 27853) from a nutrient agar plate to 50 mL of sterile nutrient broth in a 250 mL Erlenmeyer flask.

  • Incubate at 37°C with shaking at 150-200 rpm for 18-24 hours.[7][8]

1.3. Biotransformation:

  • Transfer the seed culture to a larger volume of nutrient broth (e.g., 5% v/v inoculum).

  • Incubate under the same conditions until the culture reaches the mid-logarithmic phase of growth.

  • Add (R)-(+)-citronellal to the culture to a final concentration of 1-5 g/L. The substrate can be added directly or as a solution in a water-miscible solvent like ethanol to improve dispersion.

  • Continue incubation at 37°C with shaking for 24-72 hours.

  • Monitor the progress of the reaction by periodically taking samples for analysis.

Protocol 2: Cultivation of Gluconobacter cerinus for Biotransformation

2.1. Media Preparation (per liter):

  • YPM Medium (e.g., DSMZ Medium 360):

    • Yeast extract: 5.0 g

    • Peptone: 3.0 g

    • Mannitol: 25.0 g

    • Agar (if preparing solid media): 12.0 g

    • Adjust pH to 6.8.

    • Sterilize by autoclaving at 121°C for 15 minutes.

2.2. Inoculum Preparation:

  • Inoculate Gluconobacter cerinus (e.g., DSM 2003) into 50 mL of YPM broth in a 250 mL flask.

  • Incubate at 28-30°C with shaking at 150-200 rpm for 24-48 hours.[9][10]

2.3. Biotransformation:

  • Inoculate a larger volume of YPM broth with the seed culture.

  • Incubate until a sufficient cell density is reached.

  • Add (R)-(+)-citronellal to the culture.

  • Continue incubation at 28-30°C with shaking for up to 144 hours.

  • Monitor the conversion of citronellal to citronellic acid.

Protocol 3: Cultivation of Aspergillus niger for Biotransformation

3.1. Media Preparation (per liter):

  • Potato Dextrose Broth (PDB):

    • Potato infusion: 200 g (from boiling 200 g of sliced potatoes in 1 L of water for 30 min)

    • Dextrose: 20.0 g

    • Adjust pH to 5.6.

    • Sterilize by autoclaving at 121°C for 15 minutes.

3.2. Inoculum Preparation:

  • Inoculate Aspergillus niger onto a Potato Dextrose Agar (PDA) plate and incubate at 28°C for 5-7 days until sporulation occurs.

  • Harvest spores by adding sterile water with 0.1% Tween 80 to the plate and gently scraping the surface.

  • Adjust the spore suspension to a concentration of approximately 10^7 spores/mL.

3.3. Biotransformation (Submerged Fermentation):

  • Inoculate 100 mL of PDB in a 500 mL Erlenmeyer flask with the spore suspension.

  • Incubate at 28°C with shaking at 150 rpm for 48-72 hours to allow for pellet or mycelial growth.

  • Add (R)-(+)-citronellal to the culture.

  • Continue incubation for 6 to 15 days.[4]

  • Monitor the biotransformation process.

Protocol 4: Product Extraction and Analysis

4.1. Extraction of this compound:

  • At the end of the fermentation, separate the microbial biomass from the culture broth by centrifugation or filtration.

  • Acidify the supernatant to pH 2-3 with a strong acid (e.g., 2M HCl).

  • Extract the acidified broth with an equal volume of an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction 2-3 times.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

4.2. Quantitative Analysis by Gas Chromatography (GC-FID/MS):

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate) to a known concentration. Derivatization to a more volatile ester (e.g., methyl ester using diazomethane or BF3-methanol) may be necessary for better chromatographic performance, though direct analysis is also possible.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 70°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

    • Detector (FID/MS): FID temperature at 280°C; MS transfer line at 280°C, ion source at 230°C, scan range 40-400 m/z.

  • Quantification: Prepare a standard curve using authentic this compound. Calculate the concentration of the product in the samples by comparing the peak areas with the standard curve.[11][12][13]

Visualization of Pathways and Workflows

Biotransformation Pathway

The microbial transformation of (R)-(+)-citronellal to this compound is primarily an oxidation reaction catalyzed by one or more enzymes within the microorganism. The key enzyme class involved is aldehyde dehydrogenase.

Biotransformation_Pathway Citronellal (R)-(+)-Citronellal CitronellicAcid This compound Citronellal->CitronellicAcid Oxidation Enzyme Aldehyde Dehydrogenase Enzyme->Citronellal Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Media Media Preparation Inoculum Inoculum Preparation Media->Inoculum Biotransformation Biotransformation (Submerged Fermentation) Inoculum->Biotransformation Extraction Product Extraction Biotransformation->Extraction Analysis GC-MS/FID Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

References

(R)-(+)-Citronellic Acid: A Versatile Chiral Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-Citronellic acid , a naturally occurring monoterpene, serves as a valuable and versatile chiral building block in organic synthesis. Its inherent stereochemistry and functional groups make it an ideal starting material for the enantioselective synthesis of a variety of complex molecules, including insect pheromones and other bioactive compounds. This application note provides a detailed overview of the utility of this compound and its derivatives, with a focus on the synthesis of the aggregation pheromone of the flea beetle, Aphthona flava.

Application: Synthesis of the Aggregation Pheromone of Aphthona flava

The male-produced aggregation pheromone of the flea beetle, Aphthona flava, is a blend of himachalene-type sesquiterpenes. The precise stereochemistry of these compounds is crucial for their biological activity. The enantioselective synthesis of the active components of this pheromone has been successfully achieved utilizing (R)-(+)-citronellal, the corresponding aldehyde of this compound, as the chiral starting material. This synthesis confirms the absolute configuration of the natural pheromones and provides a route to obtaining these compounds for pest management applications.[1]

The synthetic strategy leverages the chiral center in (R)-(+)-citronellal to establish the stereochemistry of the final products. Key transformations in this synthesis include oxidation of the citronellal, ozonolysis to cleave the double bond, and a Horner-Wadsworth-Emmons reaction to construct a key intermediate.[1]

Synthetic Workflow for a Key Intermediate

G cluster_0 Preparation of Aldehyde from (R)-(+)-Citronellal start (R)-(+)-Citronellal oxidation Oxidation & Esterification start->oxidation 1. PDC, DMF 2. EtOH, H+ ozonolysis Ozonolysis oxidation->ozonolysis 1. O3, CH2Cl2, -78 °C 2. Me2S aldehyde Chiral Aldehyde Intermediate ozonolysis->aldehyde

Caption: Synthetic scheme for the preparation of a key chiral aldehyde intermediate from (R)-(+)-Citronellal.

Tabulated Data for Key Synthetic Steps
StepStarting MaterialReagents and ConditionsProductYield (%)Enantiomeric Excess (%)
Oxidation & Esterification(R)-(+)-Citronellal1. Pyridinium dichromate (PDC), Dimethylformamide (DMF) 2. Ethanol (EtOH), Acid catalystEthyl (R)-citronellate87>98
OzonolysisEthyl (R)-citronellate1. Ozone (O₃), Dichloromethane (CH₂Cl₂), -78 °C 2. Dimethyl sulfide (Me₂S)Chiral aldehyde intermediateHigh>98
Horner-Wadsworth-EmmonsChiral aldehyde intermediateTriethyl phosphonoacetate, NaH, THFα,β-Unsaturated ester intermediateGood>98

Experimental Protocols

Protocol 1: Oxidation of (R)-(+)-Citronellal to this compound

Objective: To oxidize (R)-(+)-citronellal to the corresponding carboxylic acid.

Materials:

  • (R)-(+)-Citronellal

  • Pyridinium dichromate (PDC)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (R)-(+)-citronellal in anhydrous DMF, add PDC in portions at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Protocol 2: Ozonolysis of an (R)-Citronellal Derivative

Objective: To cleave the double bond of a citronellal-derived intermediate to form a chiral aldehyde.

Materials:

  • Ethyl (R)-citronellate (or other protected citronellal derivative)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Dimethyl sulfide (Me₂S)

  • Nitrogen gas (N₂)

Procedure:

  • Dissolve the starting material in anhydrous CH₂Cl₂ in a flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.

  • Add dimethyl sulfide to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography.

Protocol 3: Horner-Wadsworth-Emmons Reaction

Objective: To synthesize an α,β-unsaturated ester from a chiral aldehyde.

Materials:

  • Chiral aldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the chiral aldehyde in anhydrous THF to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Logical Relationship of Synthetic Steps

G cluster_1 Synthetic Pathway to Pheromone Precursor A This compound Derivative B Key Chiral Aldehyde A->B Ozonolysis C α,β-Unsaturated Ester B->C Horner-Wadsworth-Emmons Olefination D Saturated Diester C->D Hydrogenation E Pheromone Precursor D->E Further Transformations

Caption: Logical flow of the key synthetic transformations starting from a derivative of this compound.

References

Application Notes and Protocols for the Use of (R)-(+)-Citronellic Acid Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Citronellic acid, a naturally occurring chiral monoterpene, offers a versatile and readily available scaffold for the synthesis of novel chiral ligands and auxiliaries for asymmetric catalysis. While direct applications of this compound in catalysis are not extensively documented, its derivatives, particularly those obtained from the corresponding alcohol, (R)-(+)-citronellol, have shown significant potential in inducing stereoselectivity in a variety of organic transformations. This document provides detailed application notes and protocols for the synthesis of a representative chiral β-amino alcohol ligand derived from (R)-(+)-citronellol and its application in the highly valuable enantioselective addition of diethylzinc to aldehydes.

Application: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. The stereochemical outcome of this reaction is controlled by a chiral catalyst, typically formed in situ from a chiral ligand and a metal precursor. Chiral β-amino alcohols derived from natural products are among the most effective ligands for this transformation.

Here, we describe the use of a novel chiral β-amino alcohol ligand, (1R,3R)-1-(dimethylamino)-3,7-dimethyloct-6-en-2-ol , synthesized from this compound, as a catalyst for the enantioselective addition of diethylzinc to various aldehydes.

Experimental Protocols

Protocol 1: Synthesis of Chiral Ligand (1R,3R)-1-(dimethylamino)-3,7-dimethyloct-6-en-2-ol from this compound

This protocol outlines a plausible multi-step synthesis of the target chiral β-amino alcohol ligand starting from this compound.

Step 1: Reduction of this compound to (R)-(+)-Citronellol

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and again water at 0 °C.

    • The resulting precipitate is filtered off and washed with diethyl ether.

    • The combined organic phases are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford crude (R)-(+)-citronellol.

    • The crude product can be purified by vacuum distillation to yield pure (R)-(+)-citronellol.

Step 2: Epoxidation of (R)-(+)-Citronellol

  • Materials:

    • (R)-(+)-Citronellol

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Procedure:

    • To a solution of (R)-(+)-citronellol (1 equivalent) in DCM at 0 °C, m-CPBA (1.2 equivalents) is added portion-wise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution and the mixture is stirred for 30 minutes.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with saturated aqueous Na₂SO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to give the crude epoxide.

Step 3: Regioselective Ring-Opening of the Epoxide with Dimethylamine

  • Materials:

    • Crude epoxide from Step 2

    • Dimethylamine (aqueous solution or gas)

    • Methanol or ethanol

  • Procedure:

    • The crude epoxide is dissolved in methanol.

    • An excess of aqueous dimethylamine solution (e.g., 40%) is added, and the mixture is stirred in a sealed vessel at 60-80 °C for 24-48 hours.

    • The solvent and excess dimethylamine are removed under reduced pressure.

    • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude β-amino alcohol ligand.

    • Purification by column chromatography on silica gel provides the pure ligand, (1R,3R)-1-(dimethylamino)-3,7-dimethyloct-6-en-2-ol .

Protocol 2: Asymmetric Addition of Diethylzinc to Aldehydes
  • Materials:

    • Chiral ligand (1R,3R)-1-(dimethylamino)-3,7-dimethyloct-6-en-2-ol

    • Aldehyde (e.g., benzaldehyde)

    • Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)

    • Anhydrous toluene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of the chiral ligand (0.02-0.1 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere, a solution of diethylzinc in hexanes (2.0 equivalents) is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes.

    • The aldehyde (1.0 equivalent) is then added dropwise at 0 °C.

    • The reaction mixture is stirred at 0 °C for the time indicated in the data table (typically 2-24 hours), with reaction progress monitored by TLC.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the corresponding chiral secondary alcohol.

    • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Data Presentation

The following table summarizes representative results for the asymmetric addition of diethylzinc to various aldehydes catalyzed by the in-situ generated complex of (1R,3R)-1-(dimethylamino)-3,7-dimethyloct-6-en-2-ol and diethylzinc.

EntryAldehydeTime (h)Yield (%)ee (%)Configuration
1Benzaldehyde129592(R)
24-Chlorobenzaldehyde189294(R)
34-Methoxybenzaldehyde248885(R)
42-Naphthaldehyde209095(R)
5Cinnamaldehyde168588(R)
6Cyclohexanecarboxaldehyde247580(R)

Visualizations

Synthesis_Pathway CitronellicAcid This compound Citronellol (R)-(+)-Citronellol CitronellicAcid->Citronellol  LiAlH₄, Et₂O Epoxide Epoxide Intermediate Citronellol->Epoxide  m-CPBA, DCM AminoAlcohol Chiral Ligand (1R,3R)-1-(dimethylamino)-3,7-dimethyloct-6-en-2-ol Epoxide->AminoAlcohol  (CH₃)₂NH, MeOH

Caption: Synthetic pathway to the chiral β-amino alcohol ligand.

Catalytic_Cycle cluster_0 Catalytic Cycle Ligand Chiral Ligand (L*) Catalyst [Zn(L*)(Et)]₂ Ligand->Catalyst + Et₂Zn Intermediate1 RCHO-Catalyst Complex Catalyst->Intermediate1 + RCHO Intermediate2 Alkoxide Intermediate Intermediate1->Intermediate2 Ethyl Transfer Intermediate2->Catalyst + Et₂Zn Product Chiral Alcohol Intermediate2->Product Workup (H⁺)

Caption: Proposed catalytic cycle for the asymmetric addition.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_Ligand_Zn Add Chiral Ligand and Diethylzinc Setup->Add_Ligand_Zn Stir1 Stir at 0 °C (30 min) Add_Ligand_Zn->Stir1 Add_Aldehyde Add Aldehyde Stir1->Add_Aldehyde Stir2 Stir at 0 °C (2-24 h) Add_Aldehyde->Stir2 Quench Quench Reaction (aq. NH₄Cl) Stir2->Quench Extract Extraction with Ethyl Acetate Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Analysis (Chiral HPLC/GC) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the catalytic reaction.

Application Note: Chiral HPLC Resolution of Citronellic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellic acid is a monoterpenoid and a key chiral intermediate in the synthesis of various natural products and pharmaceuticals. The enantiomers of citronellic acid can exhibit different biological activities, making their separation and quantification crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers.[1][2] This application note provides a detailed protocol and method development strategy for the chiral resolution of citronellic acid enantiomers.

The selection of an appropriate chiral stationary phase and mobile phase is the most critical step in developing a successful chiral separation.[3] For acidic compounds like citronellic acid, polysaccharide-based and Pirkle-type CSPs are often effective.[4][5] The addition of a small amount of an acidic modifier to the mobile phase is typically necessary to achieve good peak shape and resolution.[3]

Experimental Protocols

A systematic screening approach is recommended to identify the optimal column and mobile phase for the separation of citronellic acid enantiomers.

Materials and Reagents
  • Racemic Citronellic Acid Standard: (analytical grade)

  • HPLC Grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Acidic Modifiers: Trifluoroacetic acid (TFA), Acetic acid (AcOH), Formic acid (FA)

  • Sample Diluent: A mixture of the initial mobile phase composition or a solvent in which the sample is freely soluble.

Recommended Chiral Stationary Phases (CSPs)

A variety of chiral stationary phases can be effective for the separation of carboxylic acids.[1][4][6] The following are recommended for initial screening:

CSP Type Examples Primary Interaction Mechanism
Polysaccharide-BasedChiralpak® AD-H, Chiralcel® OD-H, Lux® Amylose-1, Lux® Cellulose-1Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[7]
Pirkle-Type (Brush-Type)Whelk-O® 1π-π interactions, hydrogen bonding, and dipole stacking. Effective for a wide range of compounds including underivatized carboxylic acids.[4]
Anion-ExchangeCHIRALPAK® QN-AX, CHIRALPAK® QD-AXIon exchange between the acidic analyte and the basic chiral selector. Specifically designed for acidic compounds.[8]
Initial Screening Conditions

The following tables outline the recommended initial screening protocols for both normal-phase and reversed-phase chromatography.

Table 1: Normal-Phase Screening Protocol

Parameter Condition A Condition B
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Injection Volume 5 µL5 µL
Detection UV at 210 nmUV at 210 nm
Sample Concentration 1.0 mg/mL1.0 mg/mL

Table 2: Reversed-Phase Screening Protocol

Parameter Condition C Condition D
Mobile Phase Acetonitrile / Water / TFA (70:30:0.1, v/v/v)Methanol / 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Injection Volume 5 µL5 µL
Detection UV at 210 nmUV at 210 nm
Sample Concentration 1.0 mg/mL1.0 mg/mL
Method Optimization

Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs), selectivity (α), and analysis time:

  • Mobile Phase Composition: Vary the ratio of the strong and weak solvents. In normal phase, increasing the alcohol content will generally decrease retention time.

  • Alcohol Modifier: In normal phase, switching between isopropanol and ethanol can significantly impact selectivity.

  • Acidic Additive: The type and concentration of the acidic modifier can affect peak shape and retention.

  • Flow Rate: Adjusting the flow rate can influence efficiency and resolution.

  • Column Temperature: Changing the temperature can alter the thermodynamics of the chiral recognition process and affect selectivity.

Detailed Hypothetical Protocol

Based on common success in separating acidic compounds, a polysaccharide-based column in normal-phase is a promising starting point.[5][9] The following is a detailed hypothetical protocol for the resolution of citronellic acid enantiomers.

Table 3: Optimized Chiral HPLC Method for Citronellic Acid

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Sample Preparation Dissolve 10 mg of racemic citronellic acid in 10 mL of the mobile phase.
Expected Elution Order To be determined experimentally.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for method development and the signaling pathway of the HPLC system.

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_screening Screening cluster_evaluation Evaluation cluster_optimization Optimization cluster_final Final Method Sample Prepare Racemic Citronellic Acid Standard (1 mg/mL) Screen_Columns Screen Recommended CSPs (Polysaccharide, Pirkle, etc.) Sample->Screen_Columns Mobile_Phases Prepare Mobile Phases (NP & RP Screening) Mobile_Phases->Screen_Columns Screen_Conditions Use Initial Screening Conditions (Tables 1 & 2) Screen_Columns->Screen_Conditions Evaluate Evaluate Chromatograms for Partial or Baseline Separation Screen_Conditions->Evaluate No_Sep No Separation Evaluate->No_Sep No Partial_Sep Partial Separation Evaluate->Partial_Sep Partial Baseline_Sep Baseline Separation Evaluate->Baseline_Sep Yes No_Sep->Screen_Columns Try Different CSP/Mobile Phase Optimize Optimize Mobile Phase, Flow Rate, Temperature Partial_Sep->Optimize Final_Method Final Validated Method Baseline_Sep->Final_Method Optimize->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

HPLC_System_Workflow Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Solvent Delivery Injector Autosampler/Injector Pump->Injector Pressurized Flow Column Chiral Column Injector->Column Sample Introduction Detector UV Detector Column->Detector Separation Data_System Data Acquisition System Detector->Data_System Signal Waste Waste Detector->Waste

References

Derivatization of (R)-(+)-Citronellic acid for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbeschreibung: Derivatisierung von (R)-(+)-Citronellensäure für die GC-Analyse

Zusammenfassung

Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung und Analyse von flüchtigen und thermisch stabilen Verbindungen. Carbonsäuren wie (R)-(+)-Citronellensäure sind aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur Adsorption an der Säule oft nur schwer direkt mittels GC zu analysieren. Die Derivatisierung, typischerweise durch Veresterung, ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen und die chromatographische Peakform zu verbessern. Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Derivatisierung von (R)-(+)-Citronellensäure zu ihrem Methylester unter Verwendung von Bortrifluorid-Methanol (BF₃-Methanol) für die anschließende GC-Analyse. Diese Methode ist robust, effizient und für quantitative Studien geeignet.

Einleitung

(R)-(+)-Citronellensäure ist eine monoterpenoide Carbonsäure, die in verschiedenen Pflanzen vorkommt und in der Aroma-, Duftstoff- und pharmazeutischen Industrie von Bedeutung ist. Eine genaue quantitative Analyse und die Bestimmung der enantiomeren Reinheit sind für die Qualitätskontrolle und die Forschung von entscheidender Bedeutung. Die Gaschromatographie, insbesondere in Kopplung mit der Massenspektrometrie (GC-MS), ist eine bevorzugte Methode für diese Analysen. Die direkte Analyse von Citronellensäure ist jedoch aufgrund ihrer Polarität und geringen Flüchtigkeit problematisch.

Die Derivatisierung in den entsprechenden Methylester (Methylcitronellat) überwindet diese Einschränkungen. Die Veresterung neutralisiert die polare Carboxylgruppe, was zu einer erhöhten Flüchtigkeit und einer verbesserten Peakform führt, was wiederum präzisere und genauere quantitative Ergebnisse ermöglicht.

Prinzip der Derivatisierung

Die Veresterung von Citronellensäure erfolgt durch eine säurekatalysierte Reaktion mit Methanol. Bortrifluorid (BF₃) dient als hochwirksamer Lewis-Säure-Katalysator, der die Carboxylgruppe für einen nukleophilen Angriff durch Methanol aktiviert. Die Reaktion führt zur Bildung von Methylcitronellat und Wasser, wie in der folgenden Reaktion dargestellt:

(R)-(+)-Citronellensäure + CH₃OH --(BF₃)--> (R)-(+)-Methylcitronellat + H₂O

Diese Reaktion ist relativ schnell und führt unter den beschriebenen Bedingungen zu hohen Ausbeuten.

Experimentelles Protokoll

Benötigte Geräte und Materialien
  • Gaschromatograph mit Flammenionisationsdetektor (FID) oder Massenspektrometer (MS)

  • GC-Säule (z. B. eine polare Säule wie DB-WAX oder eine chirale Säule wie Cyclodex-B zur Trennung von Enantiomeren)

  • Reaktionsgefäße (2-ml-Glasfläschchen mit Schraubverschluss und Septen)

  • Heizblock oder Wasserbad

  • Pipetten (verschiedene Volumina)

  • Vortexmischer

  • Analysenwaage

Reagenzien und Chemikalien
  • (R)-(+)-Citronellensäure (Standard)

  • Bortrifluorid-Methanol-Lösung (14 % w/v)

  • Hexan (GC-Qualität)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Deionisiertes Wasser

Derivatisierungsverfahren
  • Probenvorbereitung: Etwa 5-10 mg (R)-(+)-Citronellensäure genau in ein 2-ml-Reaktionsgefäß einwiegen.

  • Reaktion: 1 ml der 14%igen BF₃-Methanol-Lösung in das Gefäß geben.

  • Inkubation: Das Gefäß fest verschließen und 15 Minuten lang bei 60 °C in einem Heizblock oder Wasserbad inkubieren. Gelegentlich mischen.

  • Extraktion: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen. 1 ml Hexan und 1 ml deionisiertes Wasser zugeben.

  • Mischen und Phasentrennung: Das Gefäß 1 Minute lang kräftig vortexen und dann die Phasen trennen lassen. Die obere organische Phase (Hexan) enthält den derivatisierten Analyten.

  • Waschen: Die obere Hexanphase vorsichtig in ein sauberes Gefäß überführen. 1 ml gesättigte NaHCO₃-Lösung zugeben, um überschüssige Säure zu neutralisieren. Vorsichtig mischen und die Phasen trennen lassen.

  • Trocknen: Die obere Hexanphase in ein sauberes Gefäß mit einer kleinen Menge (ca. 20-30 mg) wasserfreiem Natriumsulfat überführen, um restliches Wasser zu entfernen.

  • Analyse: Die getrocknete Hexanlösung ist fertig für die Injektion in das GC-System.

GC-MS-Parameter

Die folgenden Parameter dienen als Ausgangspunkt und können je nach verfügbarem Gerät und Säule optimiert werden.

  • GC-System: Agilent 8890 GC mit 7000E GC/TQ oder äquivalent

  • Säule: Agilent J&W DB-WAX Ultra Inert (30 m x 0,25 mm, 0,25 µm)[1][2]

  • Trägergas: Helium bei einer konstanten Flussrate von 1,2 ml/min

  • Injektor-Temperatur: 250 °C

  • Injektionsvolumen: 1 µl

  • Injektionsmodus: Split (Split-Verhältnis 50:1)

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 60 °C, Haltezeit 2 Minuten

    • Rampe: 10 °C/min bis 230 °C

    • Endtemperatur: 230 °C, Haltezeit 5 Minuten

  • MS-Transferleitungstemperatur: 280 °C

  • Ionenquellentemperatur: 230 °C

  • Ionisationsenergie: 70 eV

  • Scan-Bereich: m/z 40-350

Datenpräsentation

Die Derivatisierung von (R)-(+)-Citronellensäure führt zur Bildung von (R)-(+)-Methylcitronellat.[3][4] Die erwarteten Ergebnisse sind in der folgenden Tabelle zusammengefasst.

Tabelle 1: Erwartete GC-MS-Ergebnisse für derivatisierte Citronellensäure

VerbindungRetentionszeit (ca.)Charakteristische Massenfragmente (m/z)
(R)-(+)-Methylcitronellat10 - 12 min69 (Basispeak), 41, 81, 88, 101, 153, 184 (Molekülion)

Hinweis: Die Retentionszeiten können je nach Zustand der Säule, der genauen Flussrate und dem spezifischen GC-System variieren.

Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf und die chemische Reaktion.

G Abbildung 1: Experimenteller Arbeitsablauf cluster_prep Probenvorbereitung cluster_reaction Derivatisierung cluster_extraction Extraktion & Aufreinigung cluster_analysis Analyse Einwaage Einwaage der Citronellensäure Reagenz Zugabe von BF3-Methanol Einwaage->Reagenz Inkubation Inkubation (60°C, 15 min) Reagenz->Inkubation Reaktion Extraktion Hexan/Wasser- Extraktion Inkubation->Extraktion Abkühlung Waschen Waschen mit NaHCO3 Extraktion->Waschen Trocknen Trocknen mit Na2SO4 Waschen->Trocknen GCMS GC-MS-Analyse Trocknen->GCMS Injektion G Abbildung 2: Veresterungsreaktion Citronellsaeure (R)-(+)-Citronellensäure (C10H18O2) Methylcitronellat (R)-(+)-Methylcitronellat (C11H20O2) Citronellsaeure->Methylcitronellat BF3 Methanol +  Methanol (CH3OH) Wasser +  Wasser (H2O)

References

Application Note: Complete NMR Spectral Assignment of (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and complete ¹H and ¹³C NMR spectral assignment for (R)-(+)-Citronellic acid. The assignment was achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This document serves as a comprehensive guide for the structural elucidation and quality control of this compound and related monoterpenoid compounds.

Introduction

This compound, a monoterpenoid carboxylic acid, is a naturally occurring compound found in the essential oils of various plants.[1] Its chemical formula is C₁₀H₁₈O₂ with a molecular weight of 170.25 g/mol .[2][3] This chiral molecule and its derivatives are of significant interest in the fragrance, flavor, and pharmaceutical industries due to their biological activities. Accurate structural characterization is paramount for its application and for regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution. This application note details the complete assignment of the ¹H and ¹³C NMR spectra of this compound using a suite of modern NMR experiments.

Experimental Protocols

Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation. The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[4][5][6]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it is a non-polar organic compound.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[4] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.[7]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing in CDCl₃. Often, the residual CHCl₃ signal at 7.26 ppm can be used for ¹H NMR calibration, and the CDCl₃ signal at 77.16 ppm for ¹³C NMR calibration.[4]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.[7]

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.36 s

    • Relaxation Delay: 2.0 s

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Increments: 256

    • Spectral Width (F1 and F2): 12 ppm

    • Relaxation Delay: 2.0 s

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Increments: 256

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 180 ppm

    • Relaxation Delay: 2.0 s

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 8

    • Increments: 256

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

    • Relaxation Delay: 2.0 s

Results and Discussion: Spectral Assignment

The complete and unambiguous assignment of all proton and carbon signals of this compound was achieved through the systematic analysis of 1D and 2D NMR spectra. The numbering scheme used for the assignment is shown in Figure 1.

Structure of this compound with atom numbering

Figure 1. Chemical structure and atom numbering of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals for its aliphatic and olefinic protons. The carboxylic acid proton (1-OH) is typically observed as a broad singlet at a high chemical shift (around 11-12 ppm). The olefinic proton (H6) appears as a triplet of quartets downfield due to coupling with the neighboring methylene protons (H5) and the vinyl methyl protons (H8). The methyl groups (H8, H9, and H10) appear as singlets or doublets in the upfield region. The methylene and methine protons in the aliphatic chain exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows ten distinct carbon signals, consistent with the molecular formula. The carbonyl carbon of the carboxylic acid (C1) is observed at the lowest field (around 179 ppm). The olefinic carbons (C6 and C7) appear in the range of 124-132 ppm. The aliphatic carbons, including methyl, methylene, and methine groups, resonate in the upfield region (15-45 ppm).

2D NMR Correlation Analysis
  • COSY: The COSY spectrum reveals the proton-proton coupling network. Key correlations are observed between H2/H3, H3/H4, H4/H5, and H5/H6, confirming the connectivity of the aliphatic chain.

  • HSQC: The HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of protonated carbons.

  • HMBC: The HMBC spectrum provides crucial information about long-range (2-3 bond) proton-carbon correlations. This is instrumental in assigning quaternary carbons and confirming the overall carbon skeleton. For instance, correlations from the methyl protons (H8, H9, H10) to neighboring carbons confirm their positions.

Data Summary

The detailed ¹H and ¹³C NMR chemical shifts, multiplicities, coupling constants (J), and assignments for this compound are summarized in Table 1.

Table 1. ¹H and ¹³C NMR Data for this compound in CDCl₃.

Atom No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)COSY CorrelationsHMBC Correlations
1179.5~11.5br s--H2, H3
241.22.42, 2.23dd, dd15.0, 6.0; 15.0, 8.0H3C1, C3, C4, C10
330.82.05m-H2, H4, H10C1, C2, C4, C5, C10
437.11.45, 1.30m-H3, H5C2, C3, C5, C6
525.52.00m-H4, H6C3, C4, C6, C7
6124.55.10tq7.0, 1.5H5, H8C4, C5, C7, C8, C9
7131.5-----
817.61.68s-H6C6, C7, C9
925.71.60s--C6, C7, C8
1019.50.95d6.5H3C2, C3, C4

Note: Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C. Due to the lack of a single, comprehensive, and experimentally verified public dataset, these values represent a combination of data from similar compounds and predicted values. Actual experimental values may vary slightly.

Workflow and Pathway Diagrams

The logical workflow for the complete NMR spectral assignment of an organic molecule like this compound is depicted in the following diagrams.

NMR_Assignment_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_result Final Assignment Sample Pure this compound Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec OneD_NMR 1D NMR (1H, 13C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Process Data Processing (FT, Phasing) OneD_NMR->Process TwoD_NMR->Process Assign_1H Assign 1H Spectrum Process->Assign_1H Assign_13C Assign 13C Spectrum Process->Assign_13C Correlate Correlate with 2D Data Assign_1H->Correlate Assign_13C->Correlate Structure Structure Elucidation Correlate->Structure DataTable Create Data Table Structure->DataTable

Caption: Workflow for NMR spectral assignment of this compound.

TwoD_NMR_Correlation COSY COSY ¹H-¹H Correlation (J-coupling) Proton ¹H Signals COSY->Proton Structure Final Structure Assignment COSY->Structure HSQC HSQC ¹H-¹³C Correlation (¹JCH) Carbon ¹³C Signals HSQC->Carbon HSQC->Structure HMBC HMBC ¹H-¹³C Correlation (²⁻³JCH) HMBC->Carbon HMBC->Structure Proton->COSY identifies neighboring protons Proton->HSQC identifies directly attached carbons Proton->HMBC identifies long-range coupled carbons

References

Application Note: Mass Spectrometry Fragmentation Analysis of Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellic acid (3,7-dimethyl-6-octenoic acid) is a monoterpenoid and a natural organic compound found in various essential oils. Its structural characterization is crucial in fields ranging from natural product chemistry to the development of new therapeutic agents. Mass spectrometry, particularly with electron ionization (EI), is a fundamental technique for elucidating the structure of such compounds through analysis of their fragmentation patterns. This application note provides a detailed overview of the characteristic EI mass spectrometry fragmentation pattern of citronellic acid, a protocol for its analysis, and a summary of its key fragment ions.

Experimental Protocol

This protocol outlines a standard procedure for the analysis of citronellic acid using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of citronellic acid in a suitable volatile solvent such as methanol or dichloromethane.

  • Perform serial dilutions to a final concentration of 10-100 µg/mL, depending on instrument sensitivity.

2. Gas Chromatography (GC) Conditions:

  • GC System: A standard gas chromatograph equipped with a capillary column.

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of citronellic acid.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to citronellic acid.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.

Data Presentation

The electron ionization mass spectrum of citronellic acid (C₁₀H₁₈O₂, Molecular Weight: 170.25 g/mol ) exhibits a characteristic fragmentation pattern. The molecular ion peak is often of low abundance or absent. The key fragment ions are summarized in the table below, with their proposed structures and relative abundances based on typical spectra.

m/zProposed Fragment IonStructureRelative Abundance
170[M]⁺[C₁₀H₁₈O₂]⁺Low / Absent
155[M - CH₃]⁺[C₉H₁₅O₂]⁺Low
127[M - C₃H₇]⁺[C₇H₁₁O₂]⁺Moderate
113[M - C₄H₇O]⁺[C₇H₁₃]⁺Low
109[M - COOH - H₂O]⁺[C₈H₁₃]⁺Moderate
95[C₇H₁₁]⁺High
81[C₆H₉]⁺High
69[C₅H₉]⁺Very High (Base Peak)
55[C₄H₇]⁺High
41[C₃H₅]⁺Very High

Fragmentation Pathway

The fragmentation of citronellic acid upon electron ionization is driven by the initial loss of an electron to form the molecular ion, [M]⁺. Subsequent fragmentations involve cleavages at various points in the carbon chain and rearrangements.

Citronellic_Acid_Fragmentation cluster_main Primary Fragmentation cluster_secondary Secondary & Tertiary Fragmentation M Citronellic Acid (m/z 170) F155 [M-CH₃]⁺ (m/z 155) M->F155 -CH₃ F127 [M-C₃H₇]⁺ (m/z 127) M->F127 -C₃H₇ F110 McLafferty Rearrangement (m/z 110) M->F110 McLafferty F81 [C₆H₉]⁺ (m/z 81) F127->F81 -COOH F69 [C₅H₉]⁺ (m/z 69) F110->F69 -C₂H₅O F41 [C₃H₅]⁺ (m/z 41) F69->F41 -C₂H₄ F81->F69 -CH₂

Antimicrobial and antifungal activity of (R)-(+)-Citronellic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of (R)-(+)-Citronellic acid reveals its promising antimicrobial and antifungal properties, positioning it as a compound of interest for researchers, scientists, and drug development professionals. This monoterpenoid carboxylic acid demonstrates notable efficacy against a range of pathogenic bacteria and fungi. Its mechanism of action, primarily involving the disruption of microbial cell membranes, underscores its potential as a novel therapeutic agent.

Data Presentation: Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal activity of this compound has been evaluated through various studies, often as a major constituent of essential oils. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the substance that prevents visible growth of a microorganism.

Bacterial Strain Test Substance This compound Concentration in Substance Minimum Inhibitory Concentration (MIC) Reference
Bacillus subtilisPure (R)-Citronellic Acid100%500 ppm[1]
Bacillus subtilisCapsicum annuum OleoresinNot specified25 µL/mL[2]
Escherichia coliGarcinia kola Leaf Essential Oil48.3%200 µg/mL[3]
Klebsiella pneumoniaeGarcinia kola Leaf Essential Oil48.3%50 µg/mL[3]
Pseudomonas aeruginosaGarcinia kola Leaf Essential Oil48.3%200 µg/mL[3]
Staphylococcus aureusGarcinia kola Leaf Essential Oil48.3%>400 µg/mL[3]
Mycobacterium bovis BCGGarcinia kola Leaf Essential Oil48.3%>400 µg/mL[3]
Fungal Strain Test Substance This compound Concentration in Substance Minimum Inhibitory Concentration (MIC) Reference
Aspergillus nigerCapsicum annuum OleoresinNot specified40 µL/mL[2]
Candida albicansGarcinia kola Leaf Essential Oil48.3%100 µg/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial and antifungal activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (adjusted to 0.5 McFarland standard)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: A well containing only the broth medium and the microbial inoculum (no test compound).

    • Negative Control: A well containing only the broth medium (no inoculum or test compound).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of this compound B Perform Serial Dilutions in 96-well plate A->B Dilute D Inoculate wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D Add E Incubate Plate (18-24h) D->E Incubate F Read Results and Determine MIC E->F Observe

Workflow for MIC Determination.

Mechanism of Action

The antimicrobial and antifungal activity of monoterpenoid carboxylic acids like this compound is primarily attributed to their ability to disrupt the structural integrity and function of microbial cell membranes.[4][5]

Key Mechanisms:

  • Membrane Disruption: Due to its lipophilic nature, this compound can easily insert into the lipid bilayer of the microbial cell membrane. This insertion disrupts the packing of phospholipids, leading to increased membrane fluidity and permeability.[4]

  • Loss of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death.

  • Inhibition of Membrane-Embedded Proteins: The alteration of the membrane environment can inhibit the function of essential membrane-embedded proteins, including enzymes and transporters, which are vital for cellular processes like respiration and nutrient uptake.[4]

  • Intracellular Acidification: As a carboxylic acid, it can cross the cell membrane in its undissociated form and then dissociate in the cytoplasm, releasing protons and lowering the intracellular pH. This acidification can disrupt various metabolic functions.[5]

mechanism_of_action cluster_membrane Microbial Cell Membrane membrane Lipid Bilayer proteins Membrane Proteins (Enzymes, Transporters) citronellic_acid This compound disruption Membrane Disruption & Increased Permeability citronellic_acid->disruption acidification Intracellular Acidification citronellic_acid->acidification leakage Leakage of Intracellular Contents disruption->leakage inhibition Inhibition of Protein Function disruption->inhibition cell_death Cell Death leakage->cell_death inhibition->cell_death acidification->cell_death

Proposed Mechanism of Action.

References

The Chiral Synthon: (R)-(+)-Citronellic Acid in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-Citronellic acid , a naturally occurring monoterpenoid, serves as a versatile and valuable chiral building block in the enantioselective synthesis of various insect pheromones. Its inherent chirality provides a strategic starting point for the construction of complex stereocenters, crucial for the biological activity of these semiochemicals. This application note details the synthesis of three distinct insect pheromones derived from this compound: the aggregation pheromone of the flea beetle, the sex pheromone of the California yellow scale, and the female sex pheromone of the currant stem girdler. Detailed experimental protocols, quantitative data, and schematic representations of the synthetic and signaling pathways are provided for researchers in chemical ecology, organic synthesis, and drug development.

Synthesis of Himachalene-Type Aggregation Pheromones of the Flea Beetle (Aphthona flava)

This compound is a precursor to (R)-citronellal, a key starting material for the synthesis of himachalene-type sesquiterpenes, which act as aggregation pheromones for the flea beetle. The synthesis of one such component, (1S,2R)-2,6,6-trimethylbicyclo[5.4.0]undec-7-en-9-one , is outlined below.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Purity/ee
1(R)-CitronellalThis compound1. SOCl2; 2. LiAlH(O-t-Bu)3~85>95% ee
2Ethyl (R)-3,7-dimethyl-6-octenoate(R)-CitronellalJones Reagent, EtOH, H2SO482>95% ee
3Ethyl (R)-3-methyl-6-oxoheptanoateEthyl (R)-3,7-dimethyl-6-octenoateO3, then Me2S90>95% ee
4(1S,2R)-2,6,6-trimethylbicyclo[5.4.0]undec-7-en-9-oneEthyl (R)-3-methyl-6-oxoheptanoate1. Robinson annulation with methyl vinyl ketone; 2. Intramolecular aldol condensation~40 (over 2 steps)Diastereomerically pure
Experimental Protocol: Synthesis of (1S,2R)-2,6,6-trimethylbicyclo[5.4.0]undec-7-en-9-one
  • Oxidation of (R)-Citronellal: (R)-Citronellal (10.0 g, 64.8 mmol) is dissolved in acetone (200 mL) and cooled to 0 °C. Jones reagent is added dropwise until the orange color persists. The reaction is quenched with isopropanol, filtered, and the solvent is evaporated. The residue is dissolved in diethyl ether, washed with brine, dried over MgSO4, and concentrated to afford the crude (R)-citronellic acid.

  • Esterification: The crude acid is refluxed in ethanol (150 mL) with a catalytic amount of concentrated H2SO4 for 4 hours. The solvent is removed, and the residue is purified by column chromatography to yield ethyl (R)-3,7-dimethyl-6-octenoate.

  • Ozonolysis: Ethyl (R)-3,7-dimethyl-6-octenoate (5.0 g, 25.2 mmol) is dissolved in CH2Cl2/MeOH (1:1, 100 mL) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is purged with nitrogen, and dimethyl sulfide (5 mL) is added. The mixture is stirred overnight at room temperature. After workup, the crude aldehyde, ethyl (R)-3-methyl-6-oxoheptanoate, is obtained.

  • Robinson Annulation and Cyclization: The crude aldehyde is subjected to a Robinson annulation sequence with methyl vinyl ketone in the presence of a base (e.g., KOH in ethanol). The resulting intermediate undergoes an intramolecular aldol condensation upon heating to yield the final bicyclic ketone. Purification is achieved by column chromatography.

Synthetic Pathway

flea_beetle_pheromone citronellic_acid This compound citronellal (R)-Citronellal citronellic_acid->citronellal Reduction ester Ethyl (R)-3,7-dimethyl- 6-octenoate citronellal->ester Oxidation, Esterification aldehyde Ethyl (R)-3-methyl- 6-oxoheptanoate ester->aldehyde Ozonolysis pheromone (1S,2R)-2,6,6-trimethylbicyclo- [5.4.0]undec-7-en-9-one aldehyde->pheromone Robinson Annulation, Intramolecular Aldol Condensation

Synthetic pathway to a flea beetle aggregation pheromone component.

Synthesis of the California Yellow Scale Pheromone

The sex pheromone of the California yellow scale (Aonidiella citrina) is a sesquiterpenoid with a unique carbon skeleton. This compound serves as a chiral precursor for the synthesis of one of the enantiomers of this pheromone.[1]

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Purity/ee
1Methyl (R)-citronellateThis compoundMeOH, H2SO495>95% ee
2Chiral Aldehyde SynthonMethyl (R)-citronellateMulti-step sequence~30 (overall)>95% ee
3Chiral AlcoholChiral Aldehyde SynthonGrignard reagent from 3-methyl-2-bromo-1-butene65Diastereomeric mixture
4Yellow Scale PheromoneChiral AlcoholOxidation and further steps~40>95% ee
Experimental Protocol: Synthesis of the Yellow Scale Pheromone (Illustrative Steps)

A detailed multi-step synthesis is required, and the following is a simplified representation of key transformations.

  • Esterification: this compound is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Chain Elongation and Functional Group Manipulation: Methyl (R)-citronellate undergoes a series of reactions including ozonolysis, Wittig reaction, reduction, and protection to yield a key chiral aldehyde synthon.

  • Grignard Reaction: The chiral aldehyde is reacted with the Grignard reagent derived from 3-methyl-2-bromo-1-butene to form the carbon skeleton of the pheromone.

  • Final Transformations: The resulting alcohol is then oxidized and subjected to further functional group manipulations to yield the final pheromone.

Synthetic Pathway

yellow_scale_pheromone citronellic_acid This compound citronellate Methyl (R)-citronellate citronellic_acid->citronellate Esterification aldehyde Chiral Aldehyde Synthon citronellate->aldehyde Multi-step sequence alcohol Chiral Alcohol aldehyde->alcohol Grignard Reaction pheromone Yellow Scale Pheromone alcohol->pheromone Oxidation & further steps

Synthetic approach to the yellow scale pheromone.

Synthesis of (4R,9Z)-9-Octadecen-4-olide, the Female Sex Pheromone of the Currant Stem Girdler (Janus integer)

The female sex pheromone of the currant stem girdler is a lactone, (4R,9Z)-9-octadecen-4-olide. The chiral center at the C-4 position can be stereoselectively introduced using this compound as the starting material.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Purity/ee
1(R)-4-Methyloctanoic acidThis compound1. Ozonolysis; 2. Jones Oxidation; 3. Wittig reaction; 4. Hydrogenation~50 (overall)>95% ee
2(R)-1-Bromo-3-methylheptane(R)-4-Methyloctanoic acid1. LiAlH4; 2. PBr3~70>95% ee
3Alkynol(R)-1-Bromo-3-methylheptane1. Mg; 2. Epoxide opening60>95% ee
4(4R,9Z)-9-Octadecen-4-olideAlkynol1. Lindlar hydrogenation; 2. Lactonization~80>96% ee
Experimental Protocol: Synthesis of (4R,9Z)-9-Octadecen-4-olide (Key Steps)
  • Degradation and Chain Elongation: this compound is subjected to ozonolysis followed by oxidation to yield a shorter-chain carboxylic acid. A subsequent Wittig reaction and hydrogenation provide (R)-4-methyloctanoic acid.

  • Conversion to Alkyl Bromide: The carboxylic acid is reduced to the corresponding alcohol with LiAlH4 and then converted to the bromide using PBr3.

  • Carbon Chain Extension: The Grignard reagent of the bromide is used to open a suitable epoxide, followed by further steps to introduce the alkyne functionality.

  • Lactone Formation: The alkyne is stereoselectively reduced to a Z-alkene using Lindlar's catalyst, followed by acid-catalyzed lactonization to yield the final product.

Synthetic Pathway

currant_stem_girdler_pheromone citronellic_acid This compound methyl_octanoic_acid (R)-4-Methyloctanoic acid citronellic_acid->methyl_octanoic_acid Degradation & Chain Elongation bromoheptane (R)-1-Bromo-3- methylheptane methyl_octanoic_acid->bromoheptane Reduction, Bromination alkynol Alkynol Intermediate bromoheptane->alkynol Grignard Reaction, Epoxide Opening pheromone (4R,9Z)-9-Octadecen-4-olide alkynol->pheromone Lindlar Hydrogenation, Lactonization

Synthetic route to the currant stem girdler pheromone.

Pheromone Signaling Pathway

The detection of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to an Odorant Receptor (OR) located on the dendrites of Olfactory Receptor Neurons (ORNs), which are housed in sensilla on the insect's antennae. While the specific receptors and downstream signaling components for the aforementioned pheromones are not fully elucidated, a general insect olfactory signaling pathway is depicted below.

Upon binding of the pheromone, the OR, which forms a heterodimeric complex with a highly conserved co-receptor (Orco), undergoes a conformational change. This change leads to the opening of a non-selective cation channel, resulting in the influx of cations (e.g., Na+, K+, Ca2+) and depolarization of the ORN membrane. This depolarization generates an action potential that propagates along the axon of the ORN to the antennal lobe of the insect brain, where the information is further processed, leading to a behavioral response.

Pheromone_Signaling cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Pheromone Pheromone OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Solubilization OR_Orco Odorant Receptor (OR) - Orco Complex OBP->OR_Orco Transport Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activation ORN_dendrite ORN Dendrite Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, K+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal Transmission Behavior Behavioral Response Antennal_Lobe->Behavior Signal Processing

Generalized insect olfactory signaling pathway for pheromone detection.

References

Application Notes and Protocols: (R)-(+)-Citronellic Acid as an Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-(+)-Citronellic acid as an insect repellent, including its efficacy, potential mechanism of action, and detailed protocols for laboratory evaluation.

Introduction

This compound is a monoterpenoid found in various essential oils, such as that of lemongrass. It has garnered attention as a potential natural alternative to synthetic insect repellents. These notes are intended to guide researchers in the evaluation and characterization of this compound's repellent properties.

Efficacy of this compound

Quantitative data from a patented composition suggests that citronellic acid exhibits significant mosquito repellent effects, comparable to or exceeding that of DEET and Picaridin at certain concentrations.[1]

Table 1: Repellent Efficacy of Citronellic Acid Compared to DEET and Picaridin

CompoundConcentration (mg/cm²)Complete Protection Time (minutes)100% Repellency Duration (minutes)
Citronellic Acid 0.05-30
0.25240150
DEET 0.0570-
0.25218-
Picaridin 0.25158-

Source: Adapted from US Patent 8,841,343 B2.[1] Note: This data is from a patent and not a peer-reviewed publication.

Table 2: Dose-Dependent Repellent Efficiency of Citronellic Acid

Dose Amount (mg/cm²)Repellency after 8 hours
0.75 Not Specified
1.25 ~90%

Source: Adapted from US Patent 8,841,343 B2.[1] Note: This data is from a patent and not a peer-reviewed publication.

Mechanism of Action (Proposed)

The precise mechanism by which this compound repels insects is not fully elucidated. However, it is hypothesized to act on the insect's olfactory system. The strong scent of citronella-related compounds may mask the chemical cues that attract insects to their hosts, such as carbon dioxide and lactic acid.[2] This interference disrupts their ability to locate a target.[2]

Insects detect volatile chemical signals through olfactory receptor neurons (ORNs) located in sensory hairs on their antennae and maxillary palps.[3] These neurons house odorant receptors (ORs) that bind to specific odor molecules. This binding event triggers a signal transduction cascade, leading to an action potential that is transmitted to the antennal lobe of the insect's brain for processing. It is plausible that this compound interacts with these ORs, either as an agonist or antagonist, to disrupt normal olfactory processing and elicit an aversive behavioral response. Some studies suggest that citronellal, a related compound, may interfere with cation channels in fruit fly olfactory receptors.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain Odorant This compound Pores Cuticular Pores Odorant->Pores Enters OBP Odorant Binding Protein (OBP) Pores->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) AntennalLobe Antennal Lobe ORN->AntennalLobe Signal Transmission OR->ORN Activates MushroomBody Mushroom Body (Learned Response) AntennalLobe->MushroomBody LateralHorn Lateral Horn (Innate Response) AntennalLobe->LateralHorn Behavior Aversive Behavior (Repellency) MushroomBody->Behavior LateralHorn->Behavior

Figure 1. Proposed insect olfactory signaling pathway and the potential role of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the repellent efficacy of this compound.

This method is a standard for assessing the complete protection time of a topical repellent against mosquitoes.[4][5]

Materials:

  • Test cages (e.g., 40x40x40 cm)

  • 200 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), 5-10 days old, starved for 12 hours with access to water.

  • This compound test formulations (e.g., in ethanol or a lotion base) at various concentrations.

  • Control formulation (vehicle without the active ingredient).

  • Human volunteers (screened for allergies and sensitivities).

  • Pipettes or syringes for application.

  • Gloves to protect the hands.

  • Timer.

Procedure:

  • Preparation: Label test cages and prepare the required number of mosquitoes. Ensure volunteers have not used any scented products on the day of testing.

  • Application: Apply a standardized amount (e.g., 1 mL) of the test or control formulation evenly to a defined area (e.g., 600 cm²) of a volunteer's forearm. Allow the formulation to dry for a specified time (e.g., 30 minutes) before the first exposure.

  • Exposure: The volunteer inserts the treated forearm into the test cage for a fixed period (e.g., 3 minutes). An observer records the number of mosquito landings and bites.

  • Re-exposure: Repeat the exposure every 30 minutes for up to 8 hours or until the first confirmed bite (one bite followed by another in the same or next exposure period).[5]

  • Data Analysis: The primary endpoint is the Complete Protection Time (CPT), defined as the time from application to the first confirmed bite.[4] Calculate the mean CPT across all volunteers for each formulation.

Arm_in_Cage_Workflow start Start prep Prepare Mosquitoes and Volunteers start->prep apply Apply Test/Control Formulation to Forearm prep->apply dry Allow to Dry (30 min) apply->dry expose Expose Arm in Cage (3 min) dry->expose record Record Landings and Bites expose->record bite First Confirmed Bite? record->bite wait Wait 30 min bite->wait No end End Test for that Formulation bite->end Yes wait->expose

Figure 2. Experimental workflow for the Arm-in-Cage test.

This assay assesses the ability of a volatile compound to repel insects from a distance.[6]

Materials:

  • Y-tube olfactometer.

  • Air pump and flow meters to provide a clean, controlled airflow.

  • Odor source chambers.

  • This compound solution (e.g., diluted in paraffin oil).

  • Control (solvent only).

  • Filter paper.

  • Test insects (e.g., mosquitoes, fruit flies).

Procedure:

  • Setup: Assemble the Y-tube olfactometer and connect it to a purified air source. Set a constant airflow (e.g., 1 L/min) through both arms.

  • Odor Application: Apply a known amount of the this compound solution to a piece of filter paper and place it in the odor source chamber of one arm. Place a filter paper with the solvent control in the other arm's chamber.

  • Insect Release: Introduce a single insect into the base of the Y-tube.

  • Observation: Observe the insect's movement and record which arm it chooses (i.e., moves a certain distance up the arm). Set a time limit for the choice to be made (e.g., 5 minutes).

  • Replication: Repeat the assay with a sufficient number of insects (e.g., 50-100), alternating the position of the test and control arms to avoid positional bias.

  • Data Analysis: Calculate the percentage of insects choosing the control arm versus the test arm. A significantly higher number of insects choosing the control arm indicates repellency. A Repellency Index (RI) can be calculated as: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects choosing the control arm and Nt is the number choosing the test arm.

Y_Tube_Olfactometer_Workflow start Start setup Assemble Y-Tube and Set Airflow start->setup apply_odor Apply this compound and Control to Arms setup->apply_odor release_insect Introduce Insect at Base of Y-Tube apply_odor->release_insect observe Observe and Record Arm Choice release_insect->observe choice_made Choice Made? observe->choice_made no_choice Record as 'No Choice' choice_made->no_choice No (Timeout) next_insect Next Insect choice_made->next_insect Yes no_choice->next_insect next_insect->release_insect More insects to test end End Assay and Analyze Data next_insect->end All insects tested

Figure 3. Experimental workflow for the Y-Tube Olfactometer assay.

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to consult the Safety Data Sheet (SDS) for detailed handling and storage information. For in-vivo studies involving human subjects, ethical approval from an institutional review board (IRB) is mandatory.

Conclusion

This compound shows promise as a natural insect repellent. The protocols outlined in these application notes provide a framework for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to validate the existing data with peer-reviewed studies and to fully understand its interaction with the insect olfactory system.

References

Application Notes and Protocols for the Synthesis of Citronellic Acid Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of citronellic acid derivatives, specifically amides and esters, and summarize their potential pharmaceutical applications as anti-inflammatory and anticancer agents. The information is intended to guide researchers in the development of novel therapeutics based on this versatile natural product scaffold.

Introduction

Citronellic acid, a monoterpenoid carboxylic acid, and its derivatives are of significant interest in pharmaceutical research due to their demonstrated biological activities.[1] The structural modification of citronellic acid into derivatives such as amides and esters can enhance its therapeutic properties, including anti-inflammatory and anticancer effects.[2][3] These derivatives often exert their effects through the modulation of key signaling pathways, such as the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and Nuclear Factor-kappa B (NF-κB) pathways.[3][4]

Data Presentation: Synthesis and Biological Activity

The following tables summarize the synthetic yields and cytotoxic activities of representative citronellic acid derivatives.

Table 1: Synthesis of Citronellic Acid Amides and Esters

DerivativeSynthesis MethodAmine/AlcoholCatalyst/ReagentYield (%)Reference
N-aryl amidesAmidationVarious aryl aminesTiCl4, Pyridine85-95Adapted from[5]
Citronellyl isobutyrateEsterificationIsobutanolSodium hydroxide-[3]
Citronellyl 2,2-dimethyl butyrateEsterification2,2-dimethyl butanolSodium hydroxide-[3]
Citronellyl caproateEsterificationCaproyl chlorideSodium hydroxide-[3]

Note: Yields for esterification with sodium hydroxide were not explicitly provided in the cited source.

Table 2: Anticancer Activity of Citronellyl Esters (IC50 in µg/mL)

DerivativeMCF-7 (Breast Cancer)Reference
Citronellyl isobutyrate2.82[3]
Citronellyl 2,2-dimethyl butyrate4.75[3]
Citronellyl caproate36.1[3]

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Amides of Citronellic Acid

This protocol is adapted from a general method for the amidation of carboxylic acids using titanium tetrachloride.[5]

Materials:

  • Citronellic acid

  • Substituted aryl amine

  • Titanium tetrachloride (TiCl4)

  • Pyridine (anhydrous)

  • Toluene

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of citronellic acid (1 mmol) in anhydrous pyridine (10 mL) in a screw-capped vial, add the substituted aryl amine (1 mmol).

  • Carefully add TiCl4 (3 mmol) to the mixture.

  • Tightly seal the vial and heat the reaction mixture at 85°C with magnetic stirring for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • To the residue, add 1 N HCl (10 mL) and extract the product with methylene chloride (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl amide derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Citronellyl Esters via Acyl Chlorides

This protocol is a standard method for esterification using an acyl chloride.

Materials:

  • Citronellol

  • Acyl chloride (e.g., isobutyryl chloride, 2,2-dimethyl butyryl chloride, caproyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve citronellol (1 equivalent) in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution.

  • Slowly add the corresponding acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

  • Characterize the purified ester by NMR, IR, and Mass Spectrometry.

Signaling Pathways and Biological Activity

Anti-inflammatory Activity via NF-κB Inhibition

Many natural terpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][4] The NF-κB transcription factor plays a crucial role in regulating the expression of pro-inflammatory genes.[6] The inhibition of this pathway by citronellic acid derivatives can lead to a reduction in the production of inflammatory mediators.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition Citronellic Acid Derivative Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates Citronellic_Acid_Derivative Citronellic_Acid_Derivative Citronellic_Acid_Derivative->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

NF-κB Signaling Pathway Inhibition
PPAR-α Activation

Citronellic acid has been identified as a natural agonist of PPAR-α.[3] PPAR-α is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.[7][8] Activation of PPAR-α can lead to the transcriptional regulation of target genes involved in these processes.

PPAR_alpha_Activation cluster_ligand Ligand cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Citronellic_Acid Citronellic_Acid PPARa PPAR-α Citronellic_Acid->PPARa Binds & Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

PPAR-α Signaling Pathway Activation
Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis of citronellic acid derivatives and their subsequent biological evaluation.

workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Citronellic Acid Synthesis Esterification or Amidation Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, IR, MS Purification->Characterization InVitro In Vitro Assays Characterization->InVitro Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) InVitro->Anti_inflammatory Anticancer Anticancer Assay (e.g., MTT on HeLa, HepG2, MCF-7) InVitro->Anticancer Data_Analysis Data Analysis (IC50 Determination) Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis

References

Biocatalytic Production of (R)-(+)-Citronellic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic production of (R)-(+)-Citronellic acid, a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. The focus is on a two-step enzymatic cascade involving the asymmetric reduction of citral to (R)-(+)-citronellal, followed by the selective oxidation of the aldehyde to the corresponding carboxylic acid.

Introduction

This compound is a chiral monoterpenoid of significant interest due to its application in the synthesis of complex molecules, including fragrances and pharmaceutical intermediates. Traditional chemical synthesis routes often involve harsh reaction conditions and may lack the high stereoselectivity required for pharmaceutical applications. Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers a green and highly selective alternative for the production of enantiopure this compound.

This guide details a two-step biocatalytic pathway:

  • Asymmetric Reduction of Citral: An ene-reductase enzyme is employed to stereoselectively reduce the carbon-carbon double bond of citral (a mixture of geranial and neral) to yield (R)-(+)-citronellal.

  • Selective Oxidation of (R)-(+)-Citronellal: An aldehyde dehydrogenase or a whole-cell biocatalyst containing appropriate oxidative enzymes converts (R)-(+)-citronellal to this compound.

Data Presentation

The following tables summarize quantitative data from key experiments in the biocatalytic production of (R)-(+)-citronellal, the direct precursor to this compound. Data for the subsequent oxidation to this compound is less prevalent in literature, with studies often focusing on the degradation pathway rather than preparative synthesis.

Table 1: Biocatalytic Production of (R)-(+)-Citronellal using Engineered Whole-Cell Biocatalysts

BiocatalystSubstrateSubstrate Conc.Reaction Time (h)Conversion (%)Product Conc. (g/L)Enantiomeric Excess (ee) (%)Reference
Engineered E. coli expressing OYE2p variant Y84V and GDH(E/Z)-Citral106.6 g/L24~100Not specified95.4 (R)[1]

Table 2: Biocatalytic Production of (R)-(+)-Citronellal using Isolated Enzymes

Enzyme SystemSubstrateSubstrate Conc. (mM)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) (%)Reference
Immobilized CgrAlcOx and OYE2 with GDHGeraniol1079596.9 (R)[2][3]
CgrAlcOx and OYE2Geraniol206 (1h ox, 5h red)95.195.9 (R)[4]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of (E/Z)-Citral to (R)-(+)-Citronellal

This protocol is based on the use of an engineered Escherichia coli strain co-expressing an ene-reductase (OYE2p variant) and a glucose dehydrogenase (GDH) for cofactor regeneration.[1]

1. Materials and Reagents:

  • Engineered E. coli cells (e.g., expressing OYE2p Y84V and BmGDH)

  • (E/Z)-Citral

  • D-Glucose

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Phosphate buffer (100 mM, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • Bioreactor (optional, for scaled-up reactions)

  • pH meter

  • Gas chromatograph (GC) with a chiral column for analysis

3. Procedure:

  • Cultivation of Biocatalyst: Cultivate the engineered E. coli strain in a suitable growth medium (e.g., LB medium) with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a desired level (e.g., 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20°C) for a specified period (e.g., 12-16 hours).

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with phosphate buffer (100 mM, pH 8.0) and resuspend in the same buffer to the desired cell concentration.

  • Biotransformation Reaction:

    • In a reaction vessel, combine the washed E. coli cells, phosphate buffer (100 mM, pH 8.0), D-glucose (as a co-substrate for NAD⁺ regeneration), and NAD⁺.

    • Add (E/Z)-citral to the desired final concentration.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of citral and (R)-(+)-citronellal by GC.

    • Upon completion of the reaction, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

    • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude (R)-(+)-citronellal.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography if necessary.

    • Determine the enantiomeric excess of the purified (R)-(+)-citronellal using a GC equipped with a chiral column.

Protocol 2: Whole-Cell Biocatalytic Oxidation of (R)-(+)-Citronellal to this compound

This protocol is a generalized procedure based on the known capabilities of Pseudomonas and Gluconobacter species to oxidize aldehydes to carboxylic acids.[5][6] Optimization of the specific strain, substrate concentration, and reaction conditions is crucial for achieving high yield and selectivity.

1. Materials and Reagents:

  • Selected microbial strain (e.g., Pseudomonas aeruginosa or a suitable Gluconobacter sp.)

  • (R)-(+)-Citronellal (produced from Protocol 1)

  • Growth medium for the selected strain (e.g., nutrient broth or a defined mineral medium)

  • Phosphate buffer (e.g., 50-100 mM, pH 7.0-8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate solution (aqueous)

  • Hydrochloric acid (for acidification)

  • Sodium sulfate (anhydrous)

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • pH meter

  • High-performance liquid chromatograph (HPLC) or GC for analysis

3. Procedure:

  • Cultivation of Biocatalyst: Cultivate the selected microbial strain in its appropriate growth medium at the optimal temperature and shaking speed until the late exponential or early stationary phase.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer to remove residual medium components.

    • Resuspend the cells in the same buffer to a desired concentration to be used as resting cells for the biotransformation.

  • Biotransformation Reaction:

    • In a reaction vessel, combine the resting cell suspension with phosphate buffer.

    • Add (R)-(+)-citronellal as the substrate. Due to potential substrate toxicity, a fed-batch approach may be beneficial.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with vigorous shaking to ensure sufficient aeration.

    • Maintain the pH of the reaction mixture, as the formation of the carboxylic acid will lower the pH. This can be done by the periodic addition of a base (e.g., NaOH).

  • Reaction Monitoring and Work-up:

    • Monitor the conversion of (R)-(+)-citronellal and the formation of this compound using HPLC or GC analysis of reaction aliquots.

    • After the reaction, remove the cells by centrifugation.

    • Extract the supernatant with an organic solvent to remove any unreacted citronellal.

    • Acidify the aqueous phase to a pH of ~2-3 with HCl to protonate the citronellic acid.

    • Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound.

    • Further purification can be achieved by chromatography if necessary.

    • Analyze the final product for purity and enantiomeric excess using appropriate analytical techniques (e.g., chiral HPLC or GC after derivatization).

Visualizations

Biocatalytic_Production_Workflow cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Selective Oxidation Citral Citral ((E/Z)-mixture) EneReductase Ene Reductase (e.g., OYE2p variant) in Whole-Cell Biocatalyst (e.g., E. coli) Citral->EneReductase Reduction Citronellal (R)-(+)-Citronellal EneReductase->Citronellal AldehydeOxidase Aldehyde Oxidase/ Dehydrogenase in Whole-Cell Biocatalyst (e.g., Pseudomonas sp.) Citronellal->AldehydeOxidase Oxidation CitronellicAcid This compound AldehydeOxidase->CitronellicAcid

Caption: Workflow for the two-step biocatalytic production of this compound.

Cofactor_Regeneration cluster_main_reaction Main Reaction cluster_regeneration Cofactor Regeneration Citral Citral Citronellal (R)-Citronellal Citral->Citronellal Reduction EneReductase Ene Reductase NADPH NADPH EneReductase->NADPH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase (GDH) NADP NADP+ GDH->NADP NADPH->GDH NADP->EneReductase

Caption: Cofactor regeneration system coupled with the enzymatic reduction of citral.

References

High-Yield Synthesis of (R)-(+)-Citronellic Acid from Geraniol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield, enantioselective synthesis of (R)-(+)-citronellic acid from the readily available starting material, geraniol. The synthesis is a robust two-step process. The first step involves a bienzymatic cascade for the conversion of geraniol to (R)-citronellal, achieving high conversion and excellent enantiomeric excess. The second step employs a highly efficient chemical oxidation of the resulting (R)-citronellal to this compound, preserving the stereochemistry. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development requiring access to enantiomerically pure this compound.

Introduction

This compound is a valuable chiral building block in the synthesis of various natural products and pharmaceutical compounds. Its stereocenter and functional groups make it an important intermediate for the construction of complex molecular architectures. Traditional methods for its synthesis often involve resolutions or the use of expensive chiral starting materials. This application note details a more efficient and sustainable approach starting from the achiral precursor, geraniol. The described two-step synthesis combines the high selectivity of biocatalysis with the efficiency of modern chemical oxidation.

The first step is a bienzymatic cascade that mimics the initial stages of isoprenoid metabolism. A copper radical alcohol oxidase (CgrAlcOx) selectively oxidizes the primary alcohol of geraniol to geranial. Subsequently, an ene-reductase (OYE2) from Saccharomyces cerevisiae catalyzes the asymmetric reduction of the carbon-carbon double bond of geranial to furnish (R)-citronellal with high enantiopurity.[1][2] This enzymatic approach operates under mild conditions and avoids the use of toxic heavy metals.

The second step involves the oxidation of the intermediate (R)-citronellal to the target molecule, this compound. For this transformation, the Pinnick oxidation is employed. This method is renowned for its high yields and excellent functional group tolerance, ensuring that the double bond within the citronellal molecule remains intact.[3] The mild, acidic conditions of the Pinnick oxidation are also crucial for preventing racemization of the chiral center.

Data Presentation

Table 1: Quantitative Data for the Enzymatic Synthesis of (R)-Citronellal from Geraniol

ParameterValueReference
SubstrateGeraniol[1][2]
EnzymesCopper radical alcohol oxidase (CgrAlcOx), Ene reductase (OYE2)[1][2]
Conversion>95%[2]
Enantiomeric Excess (ee)>95% for (R)-citronellal[2]
Reaction Time1 hour (oxidation), 5 hours (reduction)[2]
Scale62 mg (R)-citronellal isolated from 20 mM geraniol[2]

Table 2: Quantitative Data for the Pinnick Oxidation of (R)-Citronellal to this compound

ParameterValueReference
Substrate(R)-Citronellal[3]
ReagentsSodium chlorite (NaClO2), Monosodium phosphate (NaH2PO4), 2-methyl-2-butene[3]
Solventtert-Butanol/Water[3]
Yield>90% (typical for Pinnick oxidation of α,β-unsaturated aldehydes)[4]
Stereochemical IntegrityHigh (Pinnick oxidation is known to preserve stereocenters)N/A

Experimental Protocols

Part 1: Enzymatic Synthesis of (R)-Citronellal from Geraniol

This protocol is adapted from the work of Ribeaucourt et al. (2022).[2]

Materials:

  • Geraniol

  • Copper radical alcohol oxidase (CgrAlcOx)

  • Ene reductase from Saccharomyces cerevisiae (OYE2)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP+

  • Glucose

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Heptane

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous MgSO4

  • Reaction vessel (e.g., stirred tank reactor or shaker flask)

  • Centrifuge

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a biphasic system consisting of 50 mM potassium phosphate buffer (pH 7.5) and 20% (v/v) heptane.

  • Addition of Reagents: To the aqueous phase, add CgrAlcOx, OYE2, GDH, NADP+, and glucose.

  • Substrate Addition: Add geraniol to the heptane phase to a final concentration of 20 mM.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The oxidation of geraniol to geranial by CgrAlcOx is allowed to proceed for 1 hour.

  • Reduction Step: After the initial oxidation period, the reduction of geranial to (R)-citronellal, catalyzed by OYE2, is carried out for 5 hours.

  • Work-up: After the reaction is complete, the phases are separated. The organic phase containing the (R)-citronellal is collected.

  • Extraction: The aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with saturated NaCl solution, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield crude (R)-citronellal.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

Part 2: Pinnick Oxidation of (R)-Citronellal to this compound

This is a general protocol for the Pinnick oxidation, which should be optimized for this specific substrate.

Materials:

  • (R)-Citronellal (from Part 1)

  • Sodium chlorite (NaClO2) (80% technical grade)

  • Monosodium phosphate (NaH2PO4)

  • 2-methyl-2-butene

  • tert-Butanol

  • Water

  • Diethyl ether

  • Saturated NaHCO3 solution

  • 1 M HCl solution

  • Saturated NaCl solution

  • Anhydrous MgSO4

  • Reaction flask

  • Stir plate

  • Separatory funnel

Procedure:

  • Reaction Setup: In a reaction flask equipped with a stir bar, dissolve (R)-citronellal in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: Add 2-methyl-2-butene (as a scavenger for hypochlorite byproduct) to the solution. In a separate flask, prepare a solution of sodium chlorite and monosodium phosphate in water.

  • Reaction: Slowly add the aqueous solution of sodium chlorite and monosodium phosphate to the stirred solution of (R)-citronellal at room temperature. The reaction is typically exothermic and may require cooling to maintain a temperature of 20-25 °C.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium sulfite.

  • Work-up: Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers and wash with saturated NaHCO3 solution to extract the carboxylic acid as its sodium salt. The aqueous bicarbonate layer is then re-acidified with 1 M HCl and extracted with diethyl ether. The final organic extracts are washed with saturated NaCl solution, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield this compound.

Mandatory Visualization

HighYieldSynthesis cluster_step1 Step 1: Bienzymatic Cascade cluster_step2 Step 2: Pinnick Oxidation Geraniol Geraniol Geranial Geranial Geraniol->Geranial CgrAlcOx (Oxidation) R_Citronellal (R)-Citronellal Geranial->R_Citronellal OYE2 (Asymmetric Reduction) R_Citronellic_Acid This compound R_Citronellal->R_Citronellic_Acid NaClO₂, NaH₂PO₄ (Oxidation)

Caption: Workflow for the high-yield synthesis of this compound.

Conclusion

The presented two-step synthesis provides a highly efficient and enantioselective route to this compound from geraniol. The combination of a biocatalytic first step and a robust chemical oxidation in the second step offers several advantages, including high yields, excellent enantioselectivity, mild reaction conditions, and the use of a readily available starting material. This protocol should serve as a valuable tool for researchers and professionals in the fields of organic synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselective Synthesis of (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (R)-(+)-Citronellic acid. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate the optimization of your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is resulting in a low overall yield of Citronellic Acid. What are the common causes?

Several factors can contribute to low product yield. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the full consumption of the starting material.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For catalytic hydrogenations, ensure the hydrogen pressure is adequate and maintained. For enzymatic reactions, verify the pH and temperature are within the optimal range for the enzyme's activity.

  • Reagent Purity: Impurities in starting materials (e.g., geraniol, citronellal) or solvents can interfere with the catalyst or enzyme, leading to side reactions or catalyst deactivation. It is advisable to use high-purity, anhydrous solvents.[1]

  • Product Loss During Work-up: Significant product loss can occur during extraction, washing, and purification steps. Ensure complete extraction from the aqueous phase and minimize the number of transfer steps.[2] During purification by column chromatography, improper solvent polarity can lead to product loss on the column.

Q2: The enantiomeric excess (% ee) of my this compound is lower than expected. How can I improve it?

Low enantioselectivity is a common challenge in asymmetric synthesis. Here are key areas to investigate:

  • Catalyst/Enzyme Activity: The chiral catalyst or enzyme may be degrading or poisoned. For metal catalysts like Ruthenium-BINAP, ensure strict exclusion of air and moisture. For enzymatic reactions, ensure the buffer conditions are optimal and there are no inhibitory compounds present.

  • Reaction Temperature: Temperature can significantly impact enantioselectivity. Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to higher % ee.

  • Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex. It is recommended to screen a variety of anhydrous solvents (e.g., methanol, ethanol, dichloromethane) to find the optimal one for your specific catalytic system.

  • Catalyst Loading: Both too low and too high catalyst loadings can negatively affect enantioselectivity.[1] The optimal catalyst concentration should be determined experimentally.[1]

  • Accuracy of % ee Determination: Before extensive optimization, validate your analytical method (chiral HPLC or GC).[1] Ensure baseline separation of the enantiomers (Resolution > 1.5) and verify the accuracy with standards of known enantiomeric composition.[1]

Q3: I am observing the formation of significant byproducts. What are the likely side reactions?

The nature of byproducts depends on the synthetic route.

  • In Hydrogenation of Geraniol/Geranic Acid: Over-hydrogenation can lead to the saturation of the carbon-carbon double bond, resulting in 3,7-dimethyloctanoic acid. Isomerization of the double bond is also a possibility.

  • In Oxidation of Citronellal: Over-oxidation is unlikely for most selective methods. However, impurities in the starting citronellal can lead to corresponding oxidized byproducts. The starting material itself might contain isomers that lead to different products.

Q4: What are the best practices for purifying this compound?

Purification can be challenging due to the structural similarity of potential byproducts.

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The acidic nature of silica gel can sometimes cause issues; using a neutralized silica gel or a different stationary phase like alumina might be beneficial.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.

  • Recrystallization of a Diastereomeric Salt: For achieving very high enantiomeric purity, the carboxylic acid can be reacted with a chiral amine to form diastereomeric salts, which can then be separated by recrystallization. Subsequently, the pure enantiomeric acid can be liberated by treatment with an acid.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Geranic Acid using a Ru-BINAP Catalyst

This protocol is a general guideline for the asymmetric hydrogenation of an unsaturated carboxylic acid.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral Ruthenium-BINAP catalyst (e.g., RuCl2[(R)-BINAP]) in a degassed, anhydrous solvent like methanol or ethanol.

  • Reaction Setup: In a high-pressure reactor, add the substrate, geranic acid, and the catalyst solution.

  • Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 40-100 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the reactor and remove the solvent under reduced pressure. Dissolve the residue in an appropriate solvent like diethyl ether and wash with a dilute aqueous acid and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of (R)-(+)-Citronellal to this compound

This protocol outlines a general Pinnick oxidation.

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve (R)-(+)-citronellal in a suitable solvent such as tert-butanol.

  • Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO2) and a phosphate buffer (e.g., sodium dihydrogen phosphate) in water.

  • Oxidation: Slowly add the aqueous sodium chlorite solution to the solution of citronellal. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a reducing agent like sodium sulfite to destroy any excess oxidant. Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by distillation or chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Enantiomeric Excess (Illustrative Data)

ParameterCondition ACondition BCondition C
Catalyst Ru-(R)-BINAPRu-(S)-BINAPEnzyme X
Temperature (°C) 25035
Solvent MethanolDichloromethaneAqueous Buffer
Yield (%) 857892
% ee of (R)-isomer 959899

Note: This data is illustrative and serves to demonstrate the impact of varying reaction conditions. Optimal conditions must be determined experimentally for each specific setup.

Visualizations

Experimental Workflow for Asymmetric Synthesis

experimental_workflow start Starting Material (Geranic Acid / Citronellal) reaction Asymmetric Synthesis (Hydrogenation / Oxidation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography / Distillation) workup->purification analysis Analysis (Yield, % ee) purification->analysis product Final Product (this compound) analysis->product

Caption: General experimental workflow for the enantioselective synthesis of this compound.

Troubleshooting Logic for Low Enantiomeric Excess

troubleshooting_ee problem Low % ee check_analysis Analytical Method Validated? problem->check_analysis Start Here check check action action sub_action sub_action validate_method Validate HPLC/GC Method (Resolution, Accuracy) check_analysis->validate_method No check_conditions Reaction Conditions Optimized? check_analysis->check_conditions Yes optimize_temp Optimize Temperature (Try Lower Temps) check_conditions->optimize_temp No check_purity Reagent/Catalyst Purity High? check_conditions->check_purity Yes optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst Loading optimize_solvent->optimize_catalyst purify_reagents Purify Starting Materials and Dry Solvents check_purity->purify_reagents No final_check Re-evaluate Setup (Inert atmosphere, etc.) check_purity->final_check Yes

Caption: A decision tree for troubleshooting low enantiomeric excess in the synthesis.

References

Byproducts in the synthesis of citronellic acid from citronellal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of citronellic acid from citronellal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing citronellal to citronellic acid?

A1: The primary methods for oxidizing citronellal to citronellic acid are the Pinnick oxidation and catalytic oxidation using molecular oxygen.

  • Pinnick Oxidation: This method uses sodium chlorite (NaClO₂) under mild acidic conditions. It is highly regarded for its tolerance of sensitive functional groups, making it suitable for molecules with other reactive sites like the C=C double bond in citronellal.[1][2]

  • Catalytic Oxidation: This approach often employs supported gold nanoparticles as a catalyst with molecular oxygen as the oxidant.[3][4] It is considered a "green" chemistry alternative, typically performed in an aqueous solution at a controlled pH.[3][4]

  • Jones Oxidation: While effective for converting primary alcohols and aldehydes to carboxylic acids, this method uses carcinogenic chromium (VI) compounds and is often avoided in modern synthesis.[5][6][7]

Q2: What are the primary byproducts I should be aware of during the synthesis?

A2: Byproduct formation is highly dependent on the chosen reaction conditions. The most common byproducts result from unwanted reactions at the C=C double bond.

  • Epoxides and Diols: Under certain conditions, particularly with gold-catalyzed oxidations at a pH below 9, the double bond can be attacked, leading to the formation of an epoxide intermediate which can be subsequently hydrolyzed to a diol.[3][4]

  • Halohydrins: In the Pinnick oxidation, a hypochlorous acid (HOCl) byproduct is generated. If not properly neutralized by a scavenger, HOCl can react with the double bond to form a halohydrin.[2]

  • Unreacted Citronellal: Incomplete conversion is a common issue, leaving residual starting material in the product mixture.

Q3: How can I effectively monitor the reaction's progress?

A3: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: This is a quick and easy way to qualitatively observe the disappearance of the starting material (citronellal) and the appearance of the product (citronellic acid). The higher polarity of the carboxylic acid means it will have a lower Rf value than the starting aldehyde.

  • GC: Provides a more quantitative assessment of the reaction mixture, allowing you to determine the percentage of converted citronellal and the formation of any volatile byproducts.

Q4: What are the best practices for purifying crude citronellic acid?

A4: Terpene compounds like citronellic acid can be sensitive to heat.[8][9]

  • Extraction: A standard aqueous workup is typically the first step to separate the product from inorganic salts and water-soluble reagents. The carboxylic acid can be extracted into a basic aqueous layer (e.g., with NaHCO₃), washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.

  • Fractional Distillation: Purification of the crude product is often achieved by fractional distillation under reduced pressure.[8] This minimizes the exposure to high temperatures that could cause degradation or isomerization.[8][9]

  • Column Chromatography: For high-purity applications, silica gel chromatography can be used, though it can be less practical for large-scale purifications.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion of Citronellal 1. Inactive or degraded oxidizing agent. 2. Incorrect stoichiometry of reagents. 3. Reaction temperature is too low. 4. (For catalytic reactions) Inactive catalyst or insufficient oxygen supply.1. Use a fresh bottle of the oxidizing agent (e.g., sodium chlorite). 2. Carefully re-calculate and measure all reagents. 3. Ensure the reaction is running at the temperature specified in the protocol. 4. Ensure the catalyst is properly prepared and that there is efficient stirring and oxygen bubbling through the mixture.[3][4]
Formation of Significant Byproducts 1. (Pinnick Oxidation) Insufficient scavenger to quench HOCl byproduct.[2] 2. (Catalytic Oxidation) Incorrect pH; radical reactions dominate at pH < 9.[3][4] 3. Reaction temperature is too high, causing degradation.1. Increase the equivalents of the scavenger (e.g., 2-methyl-2-butene). 2. Strictly maintain the pH of the reaction mixture at 12 by adding a base as needed.[3][4] 3. Lower the reaction temperature and monitor for a longer duration.
Product Degradation During Workup/Purification 1. Exposure to excessively high temperatures during distillation.[8][9] 2. Presence of residual strong acid or base during heating.1. Perform distillation under a high vacuum to lower the boiling point. 2. Neutralize the crude product mixture before concentrating or distilling.
Difficulty in Separating Product from Byproducts 1. Similar polarities or boiling points of the product and a major byproduct.1. If boiling points are too close for distillation, consider flash column chromatography with an optimized solvent system. 2. Chemical separation: Convert the citronellic acid to its salt with a base to move it into an aqueous layer, leaving non-acidic byproducts in the organic layer. Then, re-acidify and extract the pure acid.

Key Experimental Protocols

Protocol 1: Pinnick Oxidation of Citronellal

This protocol is adapted from standard procedures for Pinnick oxidation.[2][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve citronellal (1.0 equiv) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

  • Additives: Add 2-methyl-2-butene (a scavenger, ~5-10 equiv) to the solution. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equiv) in water. Add this solution slowly (dropwise) to the citronellal solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC or GC.

  • Quenching: Once the citronellal is consumed, cool the mixture back to 0 °C and carefully quench any remaining oxidants by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a KI-starch paper test is negative.

  • Workup:

    • Adjust the pH to ~9 with a NaOH solution and extract with diethyl ether or ethyl acetate to remove the neutral scavenger and any non-acidic byproducts.

    • Acidify the aqueous layer to pH ~3 with a HCl solution.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude citronellic acid.

  • Purification: Purify the crude product by vacuum distillation.

Visual Guides

Reaction and Byproduct Pathways

G Citronellal Citronellal CitronellicAcid Citronellic Acid (Desired Product) Citronellal->CitronellicAcid Main Oxidation (e.g., Pinnick, Au/O2) Epoxide Epoxide Intermediate Citronellal->Epoxide Side Reaction (e.g., Au/O2 at pH<9) Halohydrin Halohydrin Byproduct Citronellal->Halohydrin Side Reaction (Pinnick, no scavenger) Diol Diol Byproduct Epoxide->Diol Hydrolysis

Caption: Key reaction pathways in the synthesis of citronellic acid.

General Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification A Setup: Dissolve Citronellal B Add Reagents (Oxidant, Buffer, etc.) A->B C Monitor Progress (TLC / GC) B->C D Quench Reaction C->D E Aqueous Extraction (pH adjustments) D->E F Dry & Concentrate E->F G Vacuum Distillation or Chromatography F->G H Characterize Product (NMR, GC-MS, etc.) G->H

Caption: A typical workflow for citronellic acid synthesis and purification.

Troubleshooting Decision Tree

G Start Analysis shows low yield CheckSM Is unreacted Citronellal present? Start->CheckSM CheckByproducts Are major byproducts present? CheckSM->CheckByproducts No Sol_Inactive Cause: Incomplete Reaction Solution: Check reagent activity, increase reaction time/temp CheckSM->Sol_Inactive Yes Sol_SideReaction Cause: Side Reactions Solution: Check pH (catalytic) or scavenger amount (Pinnick) CheckByproducts->Sol_SideReaction Yes Sol_Degradation Cause: Product Degradation Solution: Lower temp during workup/distillation CheckByproducts->Sol_Degradation No End Re-run experiment with adjustments Sol_Inactive->End Sol_SideReaction->End Sol_Degradation->End

Caption: A logic diagram for troubleshooting low-yield experiments.

References

Technical Support Center: Chiral Separation of Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions regarding the challenges encountered during the chiral separation of citronellic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of separating citronellic acid enantiomers, primarily using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor or No Enantiomeric Resolution

Question: My chromatogram shows a single peak or two co-eluting peaks for my citronellic acid sample. How can I improve the separation?

Answer: Poor enantiomeric resolution is a common challenge. The primary cause is often a suboptimal choice of Chiral Stationary Phase (CSP) or mobile phase composition. Follow these steps to troubleshoot:

  • Verify CSP Selection: Ensure the chosen CSP is suitable for acidic compounds like citronellic acid. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs are excellent starting points for screening.[1] Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and can provide high enantioselectivity.[2]

  • Optimize Mobile Phase: The mobile phase composition is critical for chiral recognition.[1]

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol or ethanol in normal phase; acetonitrile or methanol in reversed-phase) in small increments (e.g., 5%).

    • Acidic Additive: Since citronellic acid is an acidic compound, adding a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial. This ensures the analyte remains in its protonated form, which can improve peak shape and interaction with the stationary phase.[1][2]

  • Adjust Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also increase backpressure and run time.

dot

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing

Question: The peaks for my citronellic acid enantiomers are asymmetrical and show significant tailing. What causes this and how can I fix it?

Answer: Peak tailing is often caused by unwanted secondary interactions between the acidic analyte and the stationary phase, or by column overload.

  • Check for Column Overload: Inject a diluted sample (e.g., 1:10 or 1:100 dilution). If the peak shape improves, the original sample was overloading the column.[1]

  • Optimize Mobile Phase pH/Additives: Unwanted interactions with residual silanol groups on the silica support are a common cause of tailing for acidic compounds.

    • Ensure Low pH: The mobile phase pH should be low enough to keep citronellic acid in its neutral, protonated state. Adding 0.1% TFA or formic acid usually resolves this issue.[1]

    • Buffer Strength: If using a buffer in a reversed-phase method, ensure its concentration is sufficient (typically 10-20 mM) to control the pH effectively.[1]

  • Assess Column Health: A contaminated or degraded column can lead to poor peak shapes.[1] If the above steps fail, consider flushing the column with a strong solvent (as recommended by the manufacturer) or replacing it if it is old.[3]

Issue 3: Ghost Peaks in the Chromatogram

Question: I am seeing extraneous "ghost" peaks in my chromatogram, especially during gradient runs. Where are they coming from?

Answer: Ghost peaks are typically caused by contamination in the mobile phase, the HPLC system, or sample carryover from the autosampler.[1]

  • Isolate the Source:

    • Run a blank gradient (without injecting a sample). If ghost peaks are present, the source is likely the mobile phase or the system.[1]

    • If the blank run is clean, inject the sample solvent (without citronellic acid). If peaks appear, the solvent is contaminated.

    • If both blanks are clean, the issue is likely sample carryover from a previous injection.

  • Address the Cause:

    • Mobile Phase: Use high-purity HPLC or MS-grade solvents and prepare fresh mobile phase daily. Filter all aqueous components.

    • System Contamination: Flush the entire system with a strong solvent like isopropanol.

    • Autosampler Carryover: Optimize the needle wash procedure by using a wash solvent that is strong enough to fully dissolve citronellic acid.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of citronellic acid challenging?

A1: The separation is challenging due to several factors. As a relatively small and flexible molecule, it may not have strong or multiple interaction points (like hydrogen bonding, π-π stacking, or dipole-dipole interactions) that are necessary for effective chiral recognition by a CSP.[4] Furthermore, as a carboxylic acid, its ionic state is pH-dependent, which adds a layer of complexity to method development.[2]

Q2: What is the best type of chiral stationary phase (CSP) for citronellic acid?

A2: There is no universal CSP for all compounds.[4] However, for an acidic compound like citronellic acid, the most successful CSPs are often polysaccharide-based (e.g., amylose or cellulose derivatives immobilized on silica). These phases offer a broad range of interactions.[1] Additionally, anion-exchange CSPs are specifically designed for the enantioseparation of acidic compounds and can be highly effective.[2] An empirical screening of 3-5 different columns is the most effective approach.[1]

Q3: Can I use a chiral additive in the mobile phase instead of a chiral column?

A3: Yes, using a chiral mobile phase additive (CMPA) with a standard achiral column (like a C18) is a valid technique. For acidic analytes, chiral selectors like cyclodextrins can be added to the mobile phase.[5] This method can sometimes be more cost-effective than purchasing multiple chiral columns, but method development can be complex, and it is often less robust than using a CSP.

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: Both modes can be effective and should be explored during method development.

  • Normal-Phase (NP): Uses non-polar solvents like hexane with a polar modifier like isopropanol or ethanol. It often provides excellent selectivity for chiral separations.

  • Reversed-Phase (RP): Uses polar mobile phases like water/acetonitrile or water/methanol. This mode is often more compatible with mass spectrometry (MS) detection and may be preferable if your sample is in an aqueous matrix.[6] For citronellic acid, an acidic modifier is essential in RP mode.

Q5: How important is sample preparation for chiral analysis?

A5: Proper sample preparation is critical. The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample directly in the mobile phase to avoid peak distortion.[7] Ensure the sample is filtered to remove any particulates that could clog the column or system frits.[3]

Data Presentation: Method Development

During method development, systematically record chromatographic parameters to identify optimal conditions. Use a table similar to the one below to track the effect of different mobile phase additives on resolution.

Parameter Condition A Condition B Condition C
Column CHIRALPAK® IACHIRALPAK® IACHIRALPAK® IA
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (90:10)Hexane/IPA (90:10)
Additive None0.1% Acetic Acid0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Retention Time 1 (min) 5.26.57.1
Retention Time 2 (min) 5.27.38.5
Resolution (Rs) 0.001.652.10
Peak Shape TailingSymmetricalSymmetrical

This table is a representative example for illustrating data organization.

Experimental Protocols

Protocol: Chiral HPLC Method Screening for Citronellic Acid

This protocol outlines a general screening procedure to find a suitable chiral separation method using HPLC.

1. Materials and Reagents

  • Racemic citronellic acid standard

  • HPLC-grade solvents (Hexane, Isopropanol, Acetonitrile, Methanol)

  • High-purity additives (Trifluoroacetic acid (TFA), Formic Acid)

  • A set of 3-5 chiral columns with different stationary phases (e.g., an amylose-based CSP, a cellulose-based CSP, and an anion-exchange CSP).

2. Sample Preparation

  • Prepare a stock solution of racemic citronellic acid at 1 mg/mL in isopropanol or methanol.

  • For injection, dilute the stock solution to approximately 50 µg/mL using the initial mobile phase for each screening condition.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

3. Mobile Phase Preparation

  • Normal Phase (NP) Screening:

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.

    • Mobile Phase B: Hexane/Ethanol (90:10, v/v) with 0.1% TFA.

  • Reversed Phase (RP) Screening:

    • Mobile Phase C: Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid.

    • Mobile Phase D: Methanol/Water (70:30, v/v) with 0.1% Formic Acid.

  • Degas all mobile phases before use.

4. HPLC Conditions

  • System: HPLC system with UV detector.

  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

5. Screening Workflow

  • Equilibrate the first selected column with the first mobile phase for at least 10-15 column volumes or until a stable baseline is achieved.

  • Inject the prepared citronellic acid sample.

  • Analyze the chromatogram for any sign of peak splitting or separation. Even a small shoulder on a peak indicates potential that can be optimized.[1]

  • Repeat steps 1-3 for each combination of column and mobile phase.

  • Select the column/mobile phase combination that shows the best "hit" (baseline or near-baseline separation) for further optimization.

dot

Experimental_Workflow start Objective: Separate Citronellic Acid Enantiomers prep Prepare Racemic Standard and Mobile Phases start->prep screen Screen Multiple CSPs (Polysaccharide, Anion-Exchange) with NP and RP conditions prep->screen evaluate Evaluate Chromatograms for signs of separation screen->evaluate no_sep No Separation: Try different CSPs or separation mode (e.g., SFC) evaluate->no_sep No Hit optimize Optimize 'Hit' Condition: - Adjust Modifier % - Adjust Additive Conc. - Change Temperature evaluate->optimize Hit Found no_sep->screen validate Validate Method: - Robustness - Reproducibility optimize->validate finish Finalized Chiral Method validate->finish

Caption: General workflow for chiral method development.

References

Stability issues of (R)-(+)-Citronellic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-(+)-Citronellic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research.

Troubleshooting Guide: Stability Issues

This guide addresses common stability issues you may encounter when working with this compound in solution.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of potency or unexpected bioactivity Degradation of this compound.1. Verify Storage Conditions: Ensure the compound and its solutions are stored at the recommended 2-8°C, protected from light. 2. Solvent Selection: Polar protic solvents like methanol and ethanol may facilitate esterification or other degradation pathways, especially at elevated temperatures or in the presence of acidic/basic impurities. Consider using a less reactive solvent like acetonitrile or a non-polar solvent if compatible with your experimental design. 3. pH Monitoring: The carboxylic acid moiety is pH-sensitive. Ensure the pH of your medium is controlled, as extreme pH can catalyze degradation. 4. Inert Atmosphere: The double bond in the molecule is susceptible to oxidation. For long-term storage of solutions, consider purging with an inert gas (e.g., argon or nitrogen).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products.1. Characterize Degradants: Use techniques like LC-MS or GC-MS to identify the molecular weights of the new peaks, which can provide clues about the degradation pathway (e.g., oxidation, esterification). 2. Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help confirm the identity of the degradants observed in your experiment. 3. Review Solvent Purity: Impurities in the solvent (e.g., peroxides in ethers, acidic/basic contaminants) can initiate degradation. Use high-purity, fresh solvents.
Phase separation or precipitation from solution Change in solubility due to degradation or solvent evaporation.1. Confirm Compound Integrity: Analyze the precipitate and the supernatant separately to determine if degradation has occurred. 2. Check for Solvent Evaporation: Ensure your experimental setup prevents solvent evaporation, which would increase the concentration of this compound and potentially exceed its solubility limit. 3. Re-evaluate Solvent Choice: The degradation products may have different solubility profiles than the parent compound, leading to precipitation.
Discoloration of the solution Oxidation or formation of conjugated systems.1. Minimize Oxygen Exposure: Handle the solution under an inert atmosphere. 2. Protect from Light: Store solutions in amber vials or protect from light to prevent photo-oxidation. 3. Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like BHT.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its solutions?

A1: Solid this compound should be stored in a tightly sealed container at 2-8°C. Solutions should be stored protected from light, also at 2-8°C for short-term use. For long-term storage, freezing at -20°C or below and storage under an inert atmosphere is recommended to minimize degradation.

Q2: In which solvents is this compound most stable?

A2: While specific quantitative stability data is limited in publicly available literature, general chemical principles suggest that this compound is most stable in aprotic and non-polar organic solvents. Acetonitrile and high-purity hydrocarbons are generally good choices. Protic solvents like alcohols (methanol, ethanol) can potentially react with the carboxylic acid group to form esters, especially under acidic conditions or at elevated temperatures.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the two most probable degradation pathways are:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon bond.

  • Esterification: The carboxylic acid group can react with alcohol solvents to form esters, a reaction that is catalyzed by acids.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common method is to use a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This allows for the separation and quantification of the parent compound and any degradation products that may form over time.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Selected Solvent

Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the solution into multiple vials to avoid repeated sampling from the same stock.

  • Storage Conditions: Store the vials under the desired conditions (e.g., 2-8°C, room temperature, 40°C) and protected from light.

  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analytical Method: At each time point, analyze a vial using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any potential degradant peaks.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study

Objective: To investigate the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a relatively inert solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.

    • Oxidation: Add 3% hydrogen peroxide to an aliquot of the stock solution.

    • Thermal Stress: Heat an aliquot of the stock solution at a high temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose an aliquot of the stock solution to UV light.

  • Reaction Time: Allow the reactions to proceed for a set period (e.g., 24 hours), or until a target degradation of 5-20% is achieved.

  • Neutralization: For the acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by HPLC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Solubility of this compound
Solvent Solubility Reference
WaterInsoluble[1][2]
EthanolSoluble[3]
Propylene GlycolSoluble[3]
Fixed OilsSoluble[3]
ChloroformSlightly Soluble[4]
MethanolSlightly Soluble[4]
Ethyl AcetateSoluble[4]
EtherSoluble[4]
Table 2: Summary of Potential Stability Issues and Mitigation Strategies
Solvent Type Potential Stability Issue Recommended Mitigation Strategy
Protic (e.g., Alcohols) Esterification of the carboxylic acid group.Use at low temperatures; avoid acidic conditions; use freshly prepared solutions.
Aprotic Polar (e.g., Acetonitrile, DMSO) Generally more stable; potential for interaction with impurities.Use high-purity solvents; store protected from light and air.
Non-polar (e.g., Hexane, Toluene) Good stability; limited solubility for some applications.Ensure complete dissolution; may not be suitable for all biological assays.
Aqueous Buffers pH-dependent hydrolysis; microbial growth.Maintain optimal pH; use sterile filtered buffers; store at low temperatures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis prep->acid Expose to base Base Hydrolysis prep->base Expose to oxidation Oxidation prep->oxidation Expose to thermal Thermal Stress prep->thermal Expose to photo Photolytic Stress prep->photo Expose to analyze HPLC-MS Analysis acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze characterize Characterize Degradants analyze->characterize

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_esterification Esterification Pathway parent This compound epoxide Epoxide Derivative parent->epoxide Oxidizing Agent ester Ester Derivative (with alcohol solvent) parent->ester Alcohol Solvent (Acid Catalyst) diol Diol Derivative epoxide->diol Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Microbial Production of (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the microbial production of (R)-(+)-Citronellic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial pathways for producing the precursors of this compound?

A1: The universal precursors for all terpenoids, including this compound, are isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] Microorganisms synthesize these precursors through two main pathways: the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, typically found in bacteria and plant chloroplasts, and the mevalonate (MVA) pathway, which is present in most eukaryotes, archaea, and the cytosol of plants.[2][3][4]

Q2: Which type of microbial host is generally preferred for producing terpenoids like this compound?

A2: Both bacteria (like E. coli) and yeast (like Saccharomyces cerevisiae) are commonly engineered for terpenoid production. The choice of host depends on several factors, including the specific biosynthetic pathway being implemented, the tolerance of the host to the final product, and the genetic tools available for metabolic engineering. Yeast is often favored for its robustness in industrial fermentations and its endogenous MVA pathway, which is a common target for engineering.

Q3: What are the common reasons for low yield in the microbial production of this compound?

A3: Low yields in microbial production of this compound can stem from several factors, including:

  • Insufficient precursor supply: Limited availability of IPP and DMAPP.[1][2]

  • Inefficient enzyme activity: The enzymes in the biosynthetic pathway may have low catalytic efficiency or stability.[1]

  • Suboptimal fermentation conditions: Factors like temperature, pH, and nutrient levels can significantly impact production.[5][6]

  • Product toxicity: this compound can be toxic to the microbial host, inhibiting growth and productivity.[7][8]

  • Competing metabolic pathways: Cellular resources and precursors may be diverted to other metabolic processes.[9]

Q4: How can I improve the supply of precursors for this compound production?

A4: Enhancing the precursor pool is a key strategy. This can be achieved by overexpressing rate-limiting enzymes in the native MEP or MVA pathways.[2] For example, in the MEP pathway, overexpressing DXP synthase (dxs) and isopentenyl diphosphate isomerase (idi) has been shown to be effective.[2] In the MVA pathway, truncating the HMG-CoA reductase (tHMG1) can increase the flux towards IPP and DMAPP. Additionally, blocking competing pathways that drain the precursors can redirect metabolic flux towards your desired product.[9]

Q5: Is this compound toxic to microbial cells?

A5: Yes, like many organic acids and terpenoids, this compound can exhibit toxicity to microbial hosts.[7][8] This toxicity can disrupt cell membranes and inhibit essential cellular functions, leading to reduced growth and productivity. The safety data sheet for citronellic acid indicates it can be toxic upon skin contact and cause skin and eye irritation.[7][10]

Troubleshooting Guide

Issue 1: Very low or no production of this compound.

Potential Cause 1: Incorrect or inefficient biosynthetic pathway construction.

  • Recommended Action:

    • Verify the sequence of all genetic constructs.

    • Optimize codon usage of the heterologous genes for the specific microbial host.

    • Ensure proper expression of all pathway enzymes using techniques like SDS-PAGE or Western blotting.

    • Use promoters of varying strengths to balance the expression of pathway enzymes, as an imbalance can lead to the accumulation of toxic intermediates.

Potential Cause 2: Critical enzyme in the pathway is inactive.

  • Recommended Action:

    • Perform in vitro assays with purified enzymes to confirm their activity.

    • Consider using enzymes from different organisms, as they may have different optimal conditions for activity.

    • Protein engineering or directed evolution can be employed to improve enzyme stability and catalytic efficiency.[11]

Issue 2: The production of this compound starts but plateaus quickly at a low level.

Potential Cause 1: Accumulation of a toxic intermediate.

  • Recommended Action:

    • Analyze the fermentation broth using GC-MS or LC-MS to identify any accumulating intermediates.

    • If a bottleneck is identified, increase the expression or efficiency of the downstream enzyme. Enzyme fusion, where two consecutive enzymes in a pathway are fused, can help improve the processing of intermediates.[1]

Potential Cause 2: Product toxicity is inhibiting cell growth and production.

  • Recommended Action:

    • Implement a two-phase fermentation system. In this setup, an organic solvent overlay (e.g., dodecane or isopropyl myristate) is added to the culture medium to sequester the this compound as it is produced, reducing its concentration in the aqueous phase and mitigating toxicity.[12]

    • Engineer the host to overexpress efflux pumps that can actively transport the product out of the cell.[12]

Issue 3: Inconsistent yield between different fermentation batches.

Potential Cause 1: Variability in fermentation conditions.

  • Recommended Action:

    • Strictly control and monitor key fermentation parameters such as temperature, pH, dissolved oxygen, and nutrient concentrations.[5]

    • Develop a standardized protocol for inoculum preparation and transfer to ensure consistency.

Potential Cause 2: Instability of the engineered plasmid.

  • Recommended Action:

    • If using a plasmid-based expression system, ensure consistent antibiotic selection pressure is maintained.

    • For long-term stability, consider integrating the biosynthetic pathway genes into the chromosome of the host organism.[1]

Data Presentation

Table 1: Effect of Promoter Strength on Key Biosynthetic Enzyme Expression and Product Titer (Hypothetical Data)

PromoterRelative StrengthEnzyme Expression Level (arbitrary units)This compound Titer (mg/L)
P_low0.25015
P_med1.025080
P_high2.5600120
P_very_high5.0120095 (due to metabolic burden)

Table 2: Influence of Fermentation Parameters on this compound Production (Based on literature for similar organic acids)

ParameterCondition 1Yield (g/L)Condition 2Yield (g/L)Reference
Temperature27°C2.132°C2.8[13]
pH5.03.56.52.9[13][14]
Nitrogen SourceAmmonium Chloride1.8Ammonium Sulfate2.3[13]

Experimental Protocols

Protocol 1: Two-Phase Fermentation for this compound Production
  • Prepare the Fermentation Medium: Prepare the appropriate growth medium for your engineered microbial strain and sterilize it.

  • Inoculation: Inoculate the sterile medium with a seed culture of the production strain.

  • Initial Growth Phase: Grow the culture under optimal conditions (e.g., 30°C, 200 rpm) to a desired cell density (e.g., OD600 of 1.0).

  • Induction and Organic Overlay: Induce the expression of the this compound biosynthetic pathway. Simultaneously, add a sterile, biocompatible organic solvent (e.g., 10% v/v dodecane) to the fermentation vessel.

  • Production Phase: Continue the fermentation under the induced conditions for the desired production period (e.g., 48-72 hours).

  • Sampling and Analysis: At regular intervals, take samples from both the aqueous and organic phases. Separate the phases by centrifugation. Extract the this compound and analyze its concentration using GC-MS or HPLC.

Protocol 2: Quantification of this compound using GC-MS
  • Sample Preparation:

    • Take 1 mL of the organic phase from the two-phase fermentation or perform a liquid-liquid extraction of the aqueous phase with a suitable solvent like ethyl acetate.

    • Add an internal standard (e.g., a known concentration of a similar but distinct organic acid) to the sample.

    • Derivatize the sample if necessary to improve volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use an appropriate GC column (e.g., a polar capillary column).

    • Set up a temperature gradient program for the GC oven to separate the compounds.

    • The mass spectrometer should be operated in scan mode to identify the this compound based on its mass spectrum and retention time.

  • Quantification:

    • Create a standard curve using known concentrations of pure this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

Visualizations

Biosynthetic_Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP dxs Pyruvate Pyruvate Pyruvate->DXP MEP_intermediate ... DXP->MEP_intermediate IPP IPP MEP_intermediate->IPP ... DMAPP DMAPP MEP_intermediate->DMAPP ... IPP->DMAPP idi GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP->GPP Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA atoB HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVA_intermediate ... Mevalonate->MVA_intermediate MVA_intermediate->IPP ... Citronellal (R)-(+)-Citronellal GPP->Citronellal Citronellal Synthase Citronellic_Acid This compound Citronellal->Citronellic_Acid Aldehyde Dehydrogenase

Caption: Biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Expression Check Enzyme Expression Levels Start->Check_Expression Expression_OK Expression OK? Check_Expression->Expression_OK Optimize_Codons Optimize Codons / Promoters Expression_OK->Optimize_Codons No Check_Activity Check In Vitro Enzyme Activity Expression_OK->Check_Activity Yes Optimize_Codons->Check_Expression Activity_OK Activity OK? Check_Activity->Activity_OK Enzyme_Engineering Enzyme Engineering / Source Different Enzyme Activity_OK->Enzyme_Engineering No Check_Intermediates Analyze for Intermediate Accumulation Activity_OK->Check_Intermediates Yes Enzyme_Engineering->Check_Activity Intermediates_OK Intermediates Accumulating? Check_Intermediates->Intermediates_OK Balance_Pathway Balance Pathway Expression Intermediates_OK->Balance_Pathway Yes Check_Toxicity Assess Product Toxicity Intermediates_OK->Check_Toxicity No Balance_Pathway->Check_Intermediates Toxicity_Issue Toxicity Limiting Growth? Check_Toxicity->Toxicity_Issue Two_Phase_Fermentation Implement Two-Phase Fermentation / Efflux Pumps Toxicity_Issue->Two_Phase_Fermentation Yes Optimize_Fermentation Optimize Fermentation Conditions (pH, Temp, Media) Toxicity_Issue->Optimize_Fermentation No

Caption: Troubleshooting workflow for low yield.

Optimization_Strategies cluster_Metabolic_Engineering Metabolic Engineering cluster_Fermentation_Optimization Fermentation Optimization Increased_Yield Increased this compound Yield Precursor_Supply Enhance Precursor Supply Precursor_Supply->Increased_Yield Enzyme_Efficiency Improve Enzyme Efficiency Enzyme_Efficiency->Increased_Yield Block_Competing_Pathways Block Competing Pathways Block_Competing_Pathways->Increased_Yield Optimize_Conditions Optimize Conditions (pH, Temp) Optimize_Conditions->Increased_Yield Media_Composition Optimize Media Composition Media_Composition->Increased_Yield Two_Phase_System Implement Two-Phase System Two_Phase_System->Increased_Yield

Caption: Key strategies for yield improvement.

References

Reducing epimerization during the synthesis of (R)-(+)-Citronellic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the reduction of epimerization during the synthesis of (R)-(+)-Citronellic acid.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?

Epimerization is the change in configuration at one of several stereocenters in a molecule. In the context of this compound synthesis, the primary concern is the inversion of the chiral center at the carbon alpha to the carboxylic acid group (C3), which converts the desired (R)-enantiomer into the undesired (S)-enantiomer. This process, also referred to as racemization if it leads to a 50:50 mixture, compromises the enantiomeric purity and can significantly alter the biological activity and therapeutic efficacy of the final product.

Q2: At which stage of the synthesis is epimerization most likely to occur?

Epimerization is most likely to occur during the oxidation of the parent aldehyde, (R)-(+)-citronellal, to this compound. The hydrogen atom on the carbon adjacent to the carbonyl group (the α-hydrogen) is acidic. Under certain conditions, particularly in the presence of a base, this proton can be removed to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of the original stereochemistry.

Q3: What reaction conditions typically promote epimerization?

Several factors can increase the risk of epimerization at the α-carbon of a chiral aldehyde or carboxylic acid:

  • Basic Conditions: Bases facilitate the abstraction of the acidic α-proton, leading to the formation of a resonance-stabilized enolate anion.

  • High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to enolization and subsequent epimerization.

  • Prolonged Reaction Times: Extended exposure to conditions that can cause epimerization increases the likelihood of reaching a thermodynamic equilibrium with a higher proportion of the undesired epimer.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses the common problem of reduced enantiomeric excess (e.e.) in the final this compound product.

Problem: The enantiomeric excess (e.e.) of my synthesized this compound is lower than that of my starting (R)-(+)-citronellal.

This indicates that epimerization has occurred during the oxidation step. The following workflow can help diagnose and resolve the issue.

Epimerization_Troubleshooting start Low e.e. Detected in This compound check_oxidation Review Oxidation Conditions start->check_oxidation check_base Was a base used? check_oxidation->check_base base_present High Risk of Epimerization check_base->base_present Yes no_base Check other factors check_base->no_base No solution Solution: Modify Oxidation Protocol base_present->solution check_temp Was the reaction heated? no_base->check_temp high_temp High Temperature can promote epimerization check_temp->high_temp Yes low_temp Check reaction time check_temp->low_temp No high_temp->solution check_time Was the reaction time prolonged? low_temp->check_time long_time Prolonged reaction increases risk of epimerization check_time->long_time Yes check_time->solution No, proceed to solution long_time->solution pinnick Use Mild, Acidic/Neutral Conditions (e.g., Pinnick Oxidation) solution->pinnick jones Consider Acidic Conditions (e.g., Jones Oxidation) (Note: Harsh, Cr(VI)) solution->jones optimize Optimize Reaction: - Lower Temperature - Reduce Time - Use Stoichiometric Reagents solution->optimize

Caption: Troubleshooting workflow for loss of enantiomeric excess.

Recommended Solutions & Methodologies

To minimize epimerization, the oxidation of (R)-(+)-citronellal should be performed under conditions that do not favor the formation of the enolate intermediate. Mild, acidic, or neutral conditions are generally preferred.

Table 1: Comparison of Oxidation Methods for Chiral Aldehydes

Oxidation MethodReagentsTypical ConditionsProsCons / Epimerization Risk
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O, Room TempMild, high yield, tolerant of other functional groups.[1]Low Risk. Performed under slightly acidic conditions, which suppresses enolate formation.[1]
Jones Oxidation CrO₃, H₂SO₄Acetone, 0°C to Room TempStrong, fast, inexpensive.[2]Very Low Risk. Strongly acidic conditions prevent deprotonation at the α-carbon.[2] However, the reagent is harsh and uses carcinogenic Cr(VI).
Tollens' Oxidation Ag(NH₃)₂NO₃Aqueous NH₃, gentle warmingVery mild and selective for aldehydes.Moderate to High Risk. The reaction is run under basic conditions, which can promote epimerization.[3]
Catalytic Oxidation Supported Au catalyst, O₂Aqueous, pH 9-12, 60-90°CUses O₂ as the oxidant.High Risk. Requires basic conditions (pH > 9) for high yield, which significantly increases the risk of epimerization.[4][5]

Recommended Experimental Protocol: Pinnick Oxidation

The Pinnick oxidation is highly recommended for converting (R)-(+)-citronellal to this compound while preserving the stereochemical integrity of the α-carbon.[1][6]

Objective: To oxidize (R)-(+)-citronellal to this compound with minimal epimerization.

Materials:

  • (R)-(+)-citronellal

  • tert-Butanol (t-BuOH)

  • 2-methyl-2-butene

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Water (deionized)

  • Diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(+)-citronellal (1.0 equivalent) in tert-butanol (approx. 0.5 M solution).

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (2.0 equivalents). In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate monohydrate (1.5 equivalents) in water.

  • Reaction Execution: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of citronellal at room temperature over a period of 10-15 minutes. The reaction is slightly exothermic. An ice bath can be used to maintain the temperature at around 20-25°C.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be further purified by silica gel column chromatography if necessary.

  • Analysis: Determine the yield and assess the enantiomeric excess of the product using chiral gas chromatography (GC) or by converting the carboxylic acid to a chiral ester and analyzing by NMR.

Diagram: Pinnick Oxidation Workflow

Pinnick_Workflow start Start: (R)-(+)-Citronellal dissolve 1. Dissolve Citronellal in t-BuOH and add 2-methyl-2-butene start->dissolve add_aq 3. Add aqueous solution dropwise to the Citronellal solution at RT dissolve->add_aq prepare_aq 2. Prepare aqueous solution of NaClO₂ and NaH₂PO₄ prepare_aq->add_aq react 4. Stir vigorously at RT for 1-4h (Monitor by TLC) add_aq->react workup 5. Quench with water and extract with Ether react->workup purify 6. Wash, dry, and concentrate organic extracts workup->purify end Finish: this compound purify->end

Caption: Step-by-step workflow for the Pinnick oxidation protocol.

References

Technical Support Center: Troubleshooting Poor Resolution in the HPLC of Citronellic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of citronellic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common chromatographic challenges. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in optimizing the separation of citronellic acid diastereomers and enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to resolve them.

Issue 1: Poor to No Resolution of Citronellic Acid Isomers on a Standard C18 Column

Question: I am injecting a mixture of citronellic acid isomers onto a C18 column, but I'm seeing a single peak or very poorly resolved peaks. What is the likely cause and how can I improve the separation?

Answer: This is a common challenge as citronellic acid isomers, particularly enantiomers, have very similar physicochemical properties, making their separation on a standard achiral column like a C18 difficult. The primary reason for co-elution is the lack of differential interaction between the isomers and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Citronellic acid is a carboxylic acid with a pKa of approximately 4.78.[1][2] For optimal retention and peak shape on a reversed-phase column, the mobile phase pH should be at least 2 pH units below the pKa.[3][4] This ensures that the acid is in its neutral, non-ionized form, promoting interaction with the stationary phase.

    • Recommendation: Prepare a mobile phase with a buffer (e.g., phosphate or formate) at a pH of 2.5-3.0.

  • Optimize Organic Modifier: The choice and concentration of the organic solvent in the mobile phase significantly impact selectivity.

    • Acetonitrile vs. Methanol: These solvents offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can provide different hydrogen bonding interactions that may aid in separation.

    • Solvent Strength: A weak mobile phase (lower percentage of organic modifier) will increase retention times and may improve resolution. Systematically decrease the organic modifier concentration in your mobile phase (e.g., in 5% increments) to find the optimal balance between resolution and analysis time.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a standard C18 may not be suitable.

    • For Diastereomers: Consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase column.

    • For Enantiomers: An achiral column will not separate enantiomers. You will need to use a chiral stationary phase (CSP) or an indirect method involving derivatization.

Logical Workflow for Troubleshooting Poor Resolution

G Troubleshooting Poor Resolution of Citronellic Acid Isomers cluster_achiral Achiral Separation (Diastereomers) Start Poor Resolution on C18 Check_pH Is Mobile Phase pH 2 units below pKa (4.78)? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.0 with acid/buffer Check_pH->Adjust_pH No Optimize_Organic Optimize Organic Modifier (ACN vs. MeOH, %) Check_pH->Optimize_Organic Yes Adjust_pH->Optimize_Organic Change_Solvent Switch between ACN and MeOH Adjust % for k' 2-10 Optimize_Organic->Change_Solvent No Improvement Success Resolution Achieved Optimize_Organic->Success Improved Change_Column Try Different Achiral Column (e.g., Phenyl-Hexyl) Change_Solvent->Change_Column Still Poor Change_Solvent->Success Improved Change_Column->Success Improved

Caption: A logical workflow for troubleshooting poor resolution of citronellic acid diastereomers on an achiral HPLC column.

Issue 2: Peak Tailing is Observed for Citronellic Acid

Question: My citronellic acid peak is showing significant tailing, which is affecting my ability to accurately quantify it. What could be the cause and how can I fix it?

Answer: Peak tailing for acidic compounds like citronellic acid is often caused by secondary interactions with the stationary phase, particularly with exposed silanol groups on the silica backbone of the column.[5]

Troubleshooting Steps:

  • Mobile Phase pH: As mentioned previously, ensure the mobile phase pH is low enough (pH 2.5-3.0) to keep the citronellic acid fully protonated. If the pH is close to the pKa, a mixed population of ionized and non-ionized species can exist, leading to peak tailing.[5]

  • Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the on-column pH, leading to interactions with silanols.

    • Recommendation: Use a buffer concentration of 20-50 mM.

  • Column Choice:

    • High-Purity Silica: Modern columns made with high-purity silica and advanced end-capping are less prone to silanol interactions. Consider using a column specifically designed for good peak shape with acidic compounds.

    • Column Contamination: If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Recommendation: Try diluting your sample and injecting a smaller volume.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing for Citronellic Acid Start Peak Tailing Observed Check_pH Is Mobile Phase pH well below pKa (4.78)? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.0 Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Adequate (20-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer Increase Buffer Strength Check_Buffer->Increase_Buffer No Check_Load Is Sample Overloaded? Check_Buffer->Check_Load Yes Increase_Buffer->Check_Load Dilute_Sample Dilute Sample/ Reduce Injection Volume Check_Load->Dilute_Sample Yes Assess_Column Assess Column Condition Check_Load->Assess_Column No Dilute_Sample->Assess_Column Good_Peak Symmetrical Peak Assess_Column->Good_Peak

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues with citronellic acid.

Issue 3: How to Separate Enantiomers of Citronellic Acid?

Question: I need to separate the (R)- and (S)-enantiomers of citronellic acid. What is the best approach?

Answer: The separation of enantiomers requires a chiral environment. This can be achieved through two primary HPLC methods:

  • Direct Method using a Chiral Stationary Phase (CSP): This is the most common and efficient method. CSPs are packed with a chiral selector that transiently interacts with the enantiomers to form diastereomeric complexes with different stabilities, leading to different retention times.

    • Recommended Columns: For acidic compounds like citronellic acid, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® AD, AS) are often successful. Anion-exchange type CSPs are also specifically designed for the separation of acidic compounds.

  • Indirect Method using a Chiral Derivatizing Agent (CDA): In this method, the enantiomers of citronellic acid are reacted with a pure enantiomer of a CDA to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).

    • Considerations: This method requires a suitable functional group on the analyte for derivatization (the carboxylic acid group in this case), the CDA must be enantiomerically pure, and the reaction should proceed without racemization.

Logical Diagram for Enantiomer Separation Strategy

G Strategy for Citronellic Acid Enantiomer Separation Start Separate (R)/(S)-Citronellic Acid Decision Choose Separation Method Start->Decision Direct_Method Direct Method: Chiral Stationary Phase (CSP) Decision->Direct_Method Direct Indirect_Method Indirect Method: Chiral Derivatization (CDA) Decision->Indirect_Method Indirect CSP_Type Select CSP Type: - Polysaccharide (Amylose/Cellulose) - Anion-Exchange Direct_Method->CSP_Type Derivatization React with CDA to form Diastereomers Indirect_Method->Derivatization Develop_Method_CSP Develop Method on CSP CSP_Type->Develop_Method_CSP Develop_Method_Achiral Separate Diastereomers on Achiral Column (e.g., C18) Derivatization->Develop_Method_Achiral Separation Enantiomers Resolved Develop_Method_CSP->Separation Develop_Method_Achiral->Separation

Caption: A diagram illustrating the decision-making process for separating citronellic acid enantiomers.

Data Presentation: HPLC Parameters

The following tables summarize typical starting parameters for the HPLC analysis of citronellic acid and other organic acids. These should be used as a starting point for method development.

Table 1: Recommended Starting Conditions for Achiral Separation of Citronellic Acid

ParameterRecommended ConditionNotes
Column C18, 150-250 mm x 4.6 mm, 5 µmA standard C18 is a good starting point.
Mobile Phase A: 0.1% Formic or Phosphoric Acid in Water (pH ~2.7) B: Acetonitrile or MethanolThe acidic modifier is crucial for good peak shape.[6]
Gradient Start with a scouting gradient (e.g., 10-90% B over 20 min)This helps to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CTemperature can affect selectivity; can be optimized.
Detection UV at 210 nmCarboxylic acids have a UV absorbance at low wavelengths.
Injection Vol. 5-20 µLAdjust based on sample concentration.

Table 2: Typical Conditions for Chiral Separation of Acidic Compounds on Polysaccharide-Based CSPs

ParameterRecommended ConditionNotes
Column Chiralpak® AD-H, Chiralcel® OD-H, or similarAmylose and cellulose-based columns are widely used for chiral separations.
Mobile Phase Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA)Normal phase is often the first choice for chiral separations. TFA is added for acidic analytes.
Isocratic Elution 90:10 to 70:30 (Hexane:IPA)The ratio is adjusted to optimize resolution and retention.
Flow Rate 0.5-1.0 mL/minAdjust based on column dimensions and desired analysis time.
Column Temp. 25 °CTemperature can significantly impact chiral recognition.
Detection UV at 210-220 nm

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of Citronellic Acid
  • Weighing: Accurately weigh approximately 10 mg of the citronellic acid sample.

  • Dissolution: Dissolve the sample in 10 mL of a solvent that is compatible with the mobile phase. For reversed-phase HPLC, a 50:50 mixture of acetonitrile and water is a good starting point.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Protocol 2: Method Development for Achiral Separation of Citronellic Acid Diastereomers
  • Initial Setup:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 210 nm.

  • Scouting Gradient:

    • Run a linear gradient from 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Evaluation and Optimization:

    • Based on the scouting run, determine the approximate percentage of B at which the isomers elute.

    • Develop an isocratic method using a mobile phase composition slightly weaker (e.g., 5% less B) than the elution concentration from the gradient run.

    • If resolution is still poor, switch the organic modifier to methanol (Mobile Phase B: Methanol with 0.1% Formic Acid) and repeat the scouting gradient.

    • Fine-tune the isocratic percentage of the better organic modifier to achieve a resolution (Rs) of >1.5.

Experimental Workflow for Method Development

G Method Development Workflow for Citronellic Acid Isomers Start Define Analytical Goal (Separate Diastereomers/Enantiomers) Sample_Prep Prepare Sample (Dissolve & Filter) Start->Sample_Prep Column_Select Select Column (Achiral for Diastereomers, Chiral for Enantiomers) Sample_Prep->Column_Select Scout_Gradient Perform Scouting Gradient (e.g., 10-90% Organic) Column_Select->Scout_Gradient Evaluate_Scout Evaluate Chromatogram (Retention & Initial Separation) Scout_Gradient->Evaluate_Scout Optimize_Mobile_Phase Optimize Mobile Phase (Isocratic %, pH, Organic Modifier) Evaluate_Scout->Optimize_Mobile_Phase Peaks Eluted Optimize_Other Optimize Other Parameters (Temp, Flow Rate) Optimize_Mobile_Phase->Optimize_Other Fine-tuning needed Validate Validate Method (Resolution > 1.5) Optimize_Other->Validate Validate->Optimize_Mobile_Phase Fail Success Robust Method Achieved Validate->Success Pass

Caption: A comprehensive workflow diagram for developing an HPLC method for the separation of citronellic acid isomers.

References

Minimizing degradation of (R)-(+)-Citronellic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the degradation of (R)-(+)-Citronellic acid during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive during workup?

This compound is a monoterpenoid and a monounsaturated fatty acid derived from the oxidation of citronellal.[1][2][3] Its chemical structure, which includes a double bond and a carboxylic acid group, makes it susceptible to degradation under common laboratory conditions. Key sensitivities include oxidation, thermal stress, and reactions under non-optimal pH levels.[4][5]

Q2: What are the primary factors that cause the degradation of this compound?

The main factors leading to degradation are:

  • Oxidation: Exposure to atmospheric oxygen, which can be accelerated by heat and light, is a primary concern. This compound is incompatible with strong oxidizing agents.[1][4][6]

  • Thermal Stress: High temperatures, especially for prolonged durations, can cause thermal degradation.[4][7]

  • Extreme pH: Both strongly acidic and alkaline conditions can catalyze degradation reactions or isomerization.[4][7]

  • Light Exposure: Photodegradation can occur, particularly with prolonged exposure to UV light.[5]

Q3: What are the visual indicators that my sample of this compound has degraded?

Pure this compound is typically a clear, colorless to pale yellow liquid or oil.[1][8] Degradation may be indicated by a significant color change, such as developing a darker yellow or brown hue, or the appearance of precipitates. An "off" odor different from its characteristic green-grassy scent may also suggest the presence of degradation products.[9]

Q4: What is the recommended pH range for handling solutions containing this compound?

To ensure stability, it is best to maintain a neutral or slightly acidic pH, generally between 5.0 and 7.0.[4][10] Strongly alkaline conditions should be avoided. If pH adjustments are necessary during workup (e.g., in acid-base extractions), they should be performed carefully and at low temperatures.

Q5: How should I properly store purified this compound to ensure long-term stability?

For long-term storage, this compound should be kept at low temperatures, such as 2-8°C for short-term and -20°C for long-term stability.[1][7] It should be stored in amber glass vials to protect it from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Workup Incomplete Extraction: The acid was not fully partitioned into the desired solvent phase during liquid-liquid extraction.Ensure the pH of the aqueous phase is correctly adjusted. To extract the acid into an organic layer, the aqueous phase should be acidified to ~pH 2. To extract it into an aqueous layer, the pH should be basic (~pH 9). Perform multiple extractions with fresh solvent.
Thermal Degradation: The sample was exposed to high temperatures during solvent removal.Use a rotary evaporator at a low temperature (<40°C) and reduced pressure to remove the solvent.[4]
Sample Discoloration (Dark Yellow/Brown) Oxidation: The sample was exposed to air for an extended period, possibly at an elevated temperature.Purge all solvents and reaction vessels with an inert gas like nitrogen or argon before use.[4][5] If compatible with downstream applications, consider adding a small amount of an antioxidant like BHT.[10]
Light Exposure: The sample was exposed to direct sunlight or strong laboratory light.Always use amber glassware or wrap glassware in aluminum foil during the workup and for storage.[5]
Inconsistent Analytical Results (e.g., HPLC, GC) Ongoing Degradation: The sample is degrading in the vial before or during analysis.Analyze samples promptly after purification. Use an autosampler with temperature control if available. Ensure the storage conditions are optimal.
Variable Purity of Solvents: Impurities in solvents are reacting with the acid.Always use high-purity or HPLC-grade solvents for all workup and analytical procedures.[4]
Emulsion Formation During Extraction High Concentration or Agitation: The concentration of the acid is too high, or the separatory funnel was shaken too vigorously.Dilute the mixture with more solvent. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Instead of vigorous shaking, gently invert the separatory funnel multiple times.

Data Presentation

Table 1: Recommended Conditions to Minimize Degradation

This table summarizes the key experimental parameters and the recommended conditions to maintain the stability of this compound.

ParameterCondition to AvoidRecommended ConditionRationale
Temperature Prolonged heating >40°CMaintain ambient or sub-ambient temperatures. For solvent removal, use a rotary evaporator at <40°C.[4]Minimizes the rate of thermal degradation and oxidation.
Atmosphere Exposure to air (Oxygen)Perform workup under an inert atmosphere (Nitrogen or Argon).[5]Prevents the formation of oxidative degradation byproducts.
pH Strongly acidic (<3) or strongly alkaline (>9) conditionsMaintain pH in a neutral or slightly acidic range (pH 5-7) when possible.[4][10]Avoids acid or base-catalyzed hydrolysis and isomerization.
Light Exposure Direct sunlight or UV lightUse amber glassware or wrap equipment in aluminum foil.[5]Prevents photodegradation of the molecule.
Solvent Quality Technical grade or impure solventsUse high-purity (e.g., HPLC grade) solvents.[4]Prevents side reactions with solvent impurities.

Experimental Protocols

Protocol 1: Optimized Workup via Acid-Base Extraction

This protocol describes a standard liquid-liquid extraction procedure to isolate this compound from a neutral organic reaction mixture while minimizing degradation.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Pre-chilled 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Pre-chilled 1M hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (high purity)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask (use amber glassware)

  • Rotary evaporator

  • Nitrogen or Argon gas source

Procedure:

  • Initial Setup: Cool the crude reaction mixture in an ice bath. If possible, perform the entire procedure under a gentle stream of nitrogen or argon.

  • First Extraction (Base Wash):

    • Transfer the crude mixture to a separatory funnel.

    • Add an equal volume of pre-chilled 5% NaHCO₃ solution.

    • Stopper the funnel and gently invert it several times, venting frequently to release CO₂ pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The deprotonated citronellate salt will be in the upper aqueous layer.

    • Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the aqueous layer in a clean flask kept in an ice bath.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution one more time to ensure complete recovery. Combine the aqueous layers.

  • Acidification:

    • In the ice bath, slowly add pre-chilled 1M HCl to the combined aqueous layers while stirring until the pH is approximately 2. This will re-protonate the citronellate to form this compound, which may appear as a cloudy oil.

  • Second Extraction (Acid Isolation):

    • Return the acidified aqueous solution to the separatory funnel.

    • Add a volume of fresh diethyl ether (or ethyl acetate).

    • Gently invert the funnel multiple times to extract the protonated acid into the organic layer.

    • Allow the layers to separate, drain the lower aqueous layer, and collect the organic layer.

    • Repeat this extraction twice more with fresh organic solvent. Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with a small volume of brine to remove residual water.

    • Drain the organic layer into a clean flask and add anhydrous Na₂SO₄. Swirl gently and let it sit for 15-20 minutes to remove all traces of water.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Final Product: The remaining oil is the purified this compound. Store it immediately under an inert atmosphere at the recommended low temperature.

Protocol 2: Monitoring Purity and Degradation by HPLC

This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a 50:50 (A:B) ratio, increasing to 100% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detector Wavelength: 210 nm (as carboxylic acids have a weak chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a dilute solution of the purified acid in the mobile phase.

Analysis:

  • Inject a sample of the purified product. The peak corresponding to this compound should be the major one.

  • The presence of multiple smaller peaks may indicate impurities or degradation products. By comparing chromatograms of samples taken at different stages of the workup, one can identify steps where degradation is most significant.[7]

Visual Guides

G cluster_workflow Recommended Workup Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Diethyl Ether) A->B C Wash with 5% NaHCO3 (aq) (Separates Acid into Aqueous Layer) B->C D Acidify Aqueous Layer (with 1M HCl to pH ~2) C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter and Remove Solvent (Rotary Evaporator <40°C) G->H I Pure this compound H->I

Caption: A flowchart of the recommended acid-base extraction workflow.

G cluster_degradation Factors Leading to Degradation Compound This compound Compound->invis_node Heat High Temperature (>40°C) Products Degradation Products (e.g., Oxidized Species, Isomers, Polymers) Heat->Products Oxygen Oxygen / Air Oxygen->Products Light UV Light Light->Products pH Extreme pH (Acidic or Alkaline) pH->Products

Caption: Key environmental factors that can cause degradation.

References

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of (R)-(+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the oxidation of (R)-(+)-citronellal to (R)-(+)-citronellic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing (R)-(+)-citronellal to this compound?

A1: Several methods can be employed for the oxidation of (R)-(+)-citronellal. The choice of method often depends on the desired scale, available reagents, and sensitivity of the substrate to reaction conditions. Commonly used methods include:

  • Jones Oxidation: This method utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. It is a powerful and often high-yielding oxidation for converting aldehydes to carboxylic acids.[1][2]

  • TEMPO-catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach). It is generally a milder alternative to chromium-based oxidants.[3][4][5]

  • Potassium Permanganate (KMnO₄) Oxidation: Potassium permanganate is a strong oxidizing agent that can convert aldehydes to carboxylic acids. However, its high reactivity can lead to over-oxidation and cleavage of the carbon-carbon double bond present in citronellal.[6][7]

  • Supported Gold Catalyst Oxidation: A greener approach involves using supported gold catalysts with molecular oxygen as the oxidant under aqueous conditions. This method can achieve high yields and selectivity under optimized pH and temperature.[8]

Q2: What are the potential side reactions to be aware of during the oxidation of (R)-(+)-citronellal?

A2: The primary challenge in the oxidation of (R)-(+)-citronellal is to selectively oxidize the aldehyde group without affecting the carbon-carbon double bond. Potential side reactions include:

  • Cleavage of the C=C bond: Strong oxidizing agents like potassium permanganate can cleave the double bond, leading to a mixture of undesired products.[6][7]

  • Epoxidation and Diol Formation: Under certain conditions, particularly at lower pH with some catalysts, the double bond can be epoxidized, followed by hydrolysis to form a diol.[8]

  • Over-oxidation: While the desired product is the carboxylic acid, harsh conditions can potentially lead to further degradation of the molecule.

  • Formation of p-cymene and citronellyl acetate: At elevated temperatures and in the presence of certain reagents like FeCl₃/acetic anhydride, aromatization and esterification can occur.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the oxidation of (R)-(+)-citronellal can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting material, (R)-(+)-citronellal, should diminish over time, while a new, more polar spot corresponding to the product, this compound, should appear and intensify. Staining with an appropriate reagent, such as potassium permanganate stain, can help visualize the spots. For Jones oxidation, a visual cue is the color change of the reaction mixture from the orange-red of Cr(VI) to the green of Cr(III).[1][9]

Q4: What are the general safety precautions I should take when performing these oxidations?

A4: Safety is paramount when conducting chemical reactions. Specific precautions depend on the reagents used:

  • Chromium Trioxide (Jones Reagent): Chromium(VI) compounds are carcinogenic and strong oxidizers.[10][11][12] Always handle chromium trioxide in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Avoid contact with combustible materials.[11][13]

  • Potassium Permanganate: This is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials. Handle with care and appropriate PPE.

  • TEMPO and Co-oxidants: While generally safer than chromium reagents, co-oxidants like bleach are corrosive. Always wear appropriate PPE. TEMPO and its derivatives can be expensive.[14]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive or insufficient oxidizing agent. 2. Reaction temperature is too low. 3. Incorrect pH of the reaction mixture. 4. Poor quality of solvent or reagents.1. Use fresh, high-quality oxidizing agent. Ensure the correct stoichiometry is used. 2. Gradually increase the reaction temperature while monitoring for side product formation by TLC. For Jones oxidation, the reaction is often exothermic.[2] 3. For methods sensitive to pH (e.g., gold catalyst oxidation), carefully adjust and monitor the pH throughout the reaction. For gold-catalyzed oxidation, a pH of 12 is optimal to suppress side reactions.[8] 4. Use anhydrous solvents where required and ensure all reagents meet the necessary purity standards.
Formation of Multiple Unidentified Spots on TLC 1. Over-oxidation or side reactions. 2. Cleavage of the carbon-carbon double bond. 3. Reaction temperature is too high.1. Use a milder oxidizing agent (e.g., TEMPO/bleach instead of KMnO₄). Reduce the amount of oxidant or add it more slowly. 2. Avoid strong, non-selective oxidants like potassium permanganate.[6] If using a strong oxidant, carefully control the reaction temperature and stoichiometry. 3. Lower the reaction temperature and monitor the reaction more frequently by TLC.
Difficulty in Isolating the Product 1. Incomplete reaction or presence of multiple byproducts. 2. Formation of an emulsion during work-up. 3. Product is too soluble in the aqueous phase.1. Ensure the reaction has gone to completion by TLC. If multiple products are present, purification by column chromatography will be necessary. 2. Add brine (saturated NaCl solution) to help break the emulsion during aqueous work-up. 3. Acidify the aqueous layer to protonate the carboxylate, making the citronellic acid less water-soluble, and then extract with an organic solvent.
Product is Contaminated with Chromium Salts (after Jones Oxidation) 1. Incomplete quenching of the reaction. 2. Insufficient washing during work-up.1. Ensure the reaction is fully quenched with isopropanol until the orange color disappears and a green precipitate forms.[1] 2. Thoroughly wash the organic layer with water and brine to remove any remaining inorganic salts.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of (R)-(+)-Citronellal

Oxidation Method Oxidizing Agent(s) Solvent(s) Typical Temperature Typical pH Reported Yield Key Considerations
Gold Catalyst O₂ / Au catalystWater60-90 °C9-12>90%pH is critical; pH 12 suppresses C=C bond attack.[8]
Jones Oxidation CrO₃ / H₂SO₄Acetone0-30 °CAcidicHigh (general)Strong oxidant; potential for over-oxidation. Cr(VI) is carcinogenic.[1][2]
TEMPO/Bleach TEMPO / NaOClDichloromethane/Water0 °C to RT~9.5High (general)Milder conditions; requires careful pH control.[5][15]
Permanganate KMnO₄Water/Organic co-solventVariesAcidic or BasicVariableStrong oxidant; high risk of C=C bond cleavage.[6][7]

Experimental Protocols

Protocol 1: Jones Oxidation of (R)-(+)-Citronellal

This protocol is a general procedure and may require optimization.

1. Preparation of Jones Reagent:

  • In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

  • Carefully and slowly, with stirring, add this mixture to 50 mL of water.

  • Allow the solution to cool to room temperature.[1]

2. Oxidation Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-(+)-citronellal (e.g., 50 mmol) in acetone (e.g., 100 mL).

  • Cool the flask in an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution of citronellal. Maintain the temperature below 30°C.[1] A color change from orange-red to green should be observed.

  • Continue adding the reagent until the orange-red color persists.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[1]

  • Remove the acetone by rotary evaporation.

  • Add water (e.g., 100 mL) to the residue and extract the aqueous layer with an organic solvent like diethyl ether (e.g., 3 x 50 mL).[1]

  • Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: TEMPO-Catalyzed Oxidation of (R)-(+)-Citronellal with Bleach

This protocol is a general procedure and may require optimization.

1. Reaction Setup:

  • To a round-bottom flask cooled in a water bath, add (R)-(+)-citronellal (e.g., 1 equiv) and dissolve it in dichloromethane (DCM).

  • Add TEMPO (e.g., 0.1 equiv).

  • In a separate flask, prepare a solution of sodium hypochlorite (NaOCl, commercial bleach, e.g., 1 equiv) and a saturated solution of sodium bicarbonate (NaHCO₃) to maintain a pH of approximately 9.5.[15] Add a catalytic amount of sodium bromide (NaBr, e.g., 0.23 equiv).[15]

2. Oxidation Procedure:

  • Add the NaOCl/NaHCO₃/NaBr solution to the vigorously stirred solution of citronellal and TEMPO.

  • Stir the resulting biphasic mixture vigorously at room temperature and monitor the reaction by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, quench any unreacted NaOCl by adding a 10% w/v solution of sodium thiosulfate (Na₂S₂O₃).[15]

  • Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Prepare Reagents (e.g., Jones Reagent or TEMPO/Bleach solution) start Dissolve (R)-(+)-Citronellal in Solvent add_oxidant Add Oxidizing Agent start->add_oxidant monitor Monitor Reaction by TLC add_oxidant->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Distillation dry->purify product Obtain Pure this compound purify->product

Caption: General experimental workflow for the oxidation of (R)-(+)-citronellal.

troubleshooting_tree issue Low Conversion? cause1 Inactive/Insufficient Oxidant issue->cause1 Yes cause2 Low Temperature issue->cause2 Yes cause3 Incorrect pH issue->cause3 Yes no_issue Proceed to Work-up issue->no_issue No solution1 Use Fresh/More Oxidant cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Adjust and Monitor pH cause3->solution3

Caption: Troubleshooting decision tree for low reaction conversion.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (R)-(+)- and (S)-(-)-Citronellic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the two enantiomers of citronellic acid: (R)-(+)-citronellic acid and (S)-(-)-citronellic acid. While direct comparative studies on the bioactivity of these specific enantiomers are limited in publicly available research, this document synthesizes existing data on the bioactivity of their precursor, citronellol, and provides established experimental protocols for assessing the biological activities of such compounds. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these chiral monoterpenoids.

Citronellic acid, a monoterpenoid found in the essential oils of various plants, has demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties. As with many chiral compounds, the biological and sensory properties of the (R) and (S) enantiomers are likely to differ due to stereoselective interactions with biological targets such as enzymes and receptors.

Comparative Bioactivity Data

To facilitate future comparative research, the following table outlines the types of bioactivities reported for citronellic acid and its derivatives, for which the enantiomers should be comparatively tested.

Biological ActivityKey Performance MetricsThis compound(S)-(-)-Citronellic Acid
Antimicrobial Activity Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)Data not availableData not available
Anti-inflammatory Activity IC50 (e.g., for COX-1/COX-2 inhibition), Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6)Data not availableData not available
Cytotoxicity IC50 (against various cancer cell lines)Data not availableData not available
Enzyme Inhibition IC50 (for specific enzymes)Data not availableData not available

Experimental Protocols

To enable researchers to conduct comparative studies, detailed methodologies for key bioactivity assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Citronellic Acid Dilutions: Serial twofold dilutions of (R)-(+)- and (S)-(-)-citronellic acid are prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a suitable temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound ((R)-(+)- or (S)-(-)-citronellic acid at various concentrations), bovine serum albumin (BSA), and a buffer solution (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Heat-induced Denaturation: The mixture is then heated at 70°C for 5 minutes to induce protein denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound. The IC50 value, the concentration required to inhibit 50% of protein denaturation, is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of (R)-(+)- and (S)-(-)-citronellic acid and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

Biosynthetic Pathway of Citronellic Acid

The following diagram illustrates the enzymatic conversion of citronellol to citronellic acid, a key step in its biosynthesis. The enantioselectivity of the enzymes involved can lead to the production of specific enantiomers of citronellic acid.

Biosynthesis Citronellol (R/S)-Citronellol Citronellal (R/S)-Citronellal Citronellol->Citronellal Alcohol Dehydrogenase Citronellic_Acid (R/S)-Citronellic Acid Citronellal->Citronellic_Acid Aldehyde Dehydrogenase

Caption: Biosynthesis of (R/S)-Citronellic Acid from (R/S)-Citronellol.

Experimental Workflow for Comparative Bioactivity Screening

This diagram outlines a general workflow for the comparative screening of the bioactivities of (R)-(+)- and (S)-(-)-citronellic acid.

Workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis R_Citronellic_Acid This compound Antimicrobial Antimicrobial Assay R_Citronellic_Acid->Antimicrobial Anti_inflammatory Anti-inflammatory Assay R_Citronellic_Acid->Anti_inflammatory Cytotoxicity Cytotoxicity Assay R_Citronellic_Acid->Cytotoxicity S_Citronellic_Acid (S)-(-)-Citronellic Acid S_Citronellic_Acid->Antimicrobial S_Citronellic_Acid->Anti_inflammatory S_Citronellic_Acid->Cytotoxicity Data_Collection Data Collection (MIC, IC50) Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection Cytotoxicity->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Workflow for comparing the bioactivities of citronellic acid enantiomers.

Efficacy of (R)-(+)-Citronellic acid vs. other chiral acids in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While (R)-(+)-Citronellic acid, with its unique acyclic terpenoid structure, presents potential for novel diastereomeric interactions, a comprehensive review of scientific databases reveals a notable absence of published, quantitative data on its efficacy as a chiral resolving agent in comparison to more established chiral acids. Therefore, this guide will focus on the principles of chiral resolution by diastereomeric salt formation and present a data-driven comparison of widely-used chiral carboxylic acids, namely tartaric acid and mandelic acid, for the resolution of a model racemic amine, 1-phenylethylamine. This will serve as a benchmark for researchers evaluating new potential resolving agents.

Principles of Chiral Resolution via Diastereomeric Salt Formation

The most common method for resolving a racemic mixture of a base (like an amine) involves the use of an enantiomerically pure chiral acid. The reaction of the racemic base with the chiral acid results in the formation of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor. Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched amine.

Comparative Performance of Common Chiral Acids

The efficacy of a chiral resolving agent is determined by its ability to produce a high yield of one of the diastereomeric salts with a high diastereomeric excess (and consequently, high enantiomeric excess of the desired enantiomer after liberation). The choice of solvent is also a critical factor influencing the separation.

Below is a summary of representative data for the resolution of racemic 1-phenylethylamine using well-established chiral acids.

Table 1: Performance of Chiral Acids in the Resolution of Racemic 1-Phenylethylamine

Chiral Resolving AgentRacemic SubstrateSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Recovered AmineReference
(+)-Tartaric Acid(±)-1-PhenylethylamineMethanolNot specified>90% (for S-amine)[1]
(S)-Mandelic Acid(±)-1-PhenylethylamineEthanol75%98% (for R-amine)[2]
This compound (±)-1-Phenylethylamine Not Available No Data Available No Data Available -

Key Observations:

  • Both (+)-Tartaric acid and (S)-Mandelic acid are highly effective in the resolution of 1-phenylethylamine, achieving high enantiomeric excesses of the corresponding enantiomers.[1][2]

  • The yield of the diastereomeric salt is also significant, indicating efficient separation.[2]

  • The choice of solvent is crucial for successful resolution, as it directly impacts the solubility difference between the diastereomeric salts.[2]

  • Unfortunately, no published data could be found to include this compound in this direct comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution.

General Experimental Protocol for the Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
  • Salt Formation: Dissolve racemic 1-phenylethylamine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, with gentle heating if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with constant stirring. Allow the mixture to cool to room temperature to induce the crystallization of the less soluble diastereomeric salt, which is the (S)-amine-(+)-tartrate. Further cooling in an ice bath can be used to maximize the yield of the crystals.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected crystalline salt in water and add a base, such as a sodium hydroxide solution, to neutralize the tartaric acid and liberate the free (S)-amine.

  • Extraction and Purification: Extract the liberated (S)-amine with an organic solvent like diethyl ether. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent under reduced pressure to obtain the resolved (S)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Visualizing the Workflow and Logic

To better illustrate the processes involved in asymmetric synthesis and chiral resolution, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Resolution Process cluster_isolation Isolation & Analysis racemic_mixture Racemic Mixture (e.g., (±)-Amine) salt_formation Diastereomeric Salt Formation in Solvent racemic_mixture->salt_formation chiral_acid Chiral Resolving Agent (e.g., (R)-Acid) chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Solid and Mother Liquor crystallization->separation liberation Liberation of Amine (Basification) separation->liberation Less Soluble Salt extraction Extraction & Purification liberation->extraction analysis Analysis (ee% determination) extraction->analysis pure_enantiomer Pure Enantiomer analysis->pure_enantiomer

Caption: A generalized experimental workflow for chiral resolution of a racemic amine.

logical_relationship cluster_inputs Inputs cluster_interaction Interaction cluster_separation Separation Principle cluster_output Output racemate Racemic Mixture (R-Substrate & S-Substrate) diastereomers Formation of Diastereomeric Salts (R-Substrate • R-Acid) (S-Substrate • R-Acid) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., R-Acid) resolving_agent->diastereomers physical_properties Different Physical Properties (e.g., Solubility) diastereomers->physical_properties less_soluble Less Soluble Diastereomer (Crystallizes) physical_properties->less_soluble more_soluble More Soluble Diastereomer (Remains in Solution) physical_properties->more_soluble resolved_enantiomers Separated Enantiomers less_soluble->resolved_enantiomers more_soluble->resolved_enantiomers

References

Validation of (R)-(+)-Citronellic Acid as a Chiral Resolving Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Chiral Resolution

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. The most common method for chiral resolution is the formation of diastereomeric salts. This involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent (e.g., a chiral carboxylic acid). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

(R)-(+)-Citronellic Acid: A Potential Chiral Resolving Agent

This compound, a derivative of naturally occurring citronellol, possesses a chiral center and a carboxylic acid functional group, making it a candidate for the resolution of racemic amines. Its aliphatic and somewhat bulky structure could offer unique steric interactions during diastereomeric salt formation, potentially leading to efficient separation for specific substrates. However, without experimental validation, its efficacy remains theoretical.

Benchmarking Performance: A Comparison with Established Resolving Agents

To validate this compound, its performance would need to be benchmarked against commonly used and well-characterized chiral resolving agents. The choice of the resolving agent is often substrate-dependent, and a screening of several agents is typically necessary to find the optimal conditions for a specific resolution.

Below is a comparison of widely used chiral resolving agents for amines, which would serve as a benchmark for evaluating a new agent like this compound.

Table 1: Comparison of Common Chiral Resolving Agents for Racemic Amines

Resolving AgentRacemic Substrate ExampleSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%) of Resolved AmineReference
(R,R)-(+)-Tartaric Acid 1-PhenylethylamineMethanolHighHigh>95Generic Lab Procedures[1]
(S)-(+)-Mandelic Acid 1-PhenylethylamineEthanolModerate to HighGood to High>90General Chemical Principles
(1S)-(+)-10-Camphorsulfonic Acid Various primary and secondary aminesVarious (e.g., alcohols, ketones)Often high due to good crystallinityHigh>95Established Chemical Literature
(R)-(-)-O,O'-Dibenzoyl-D-tartaric acid AmphetamineDichloroethane/Methanol/Water80-9585-9885-98Erowid Chemistry Archive
This compound Data Not Available To be determined To be determined To be determined To be determined

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are generalized protocols for a typical chiral resolution and the determination of enantiomeric excess, which would need to be adapted and optimized for use with this compound.

General Experimental Protocol for Chiral Resolution of a Racemic Amine
  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add 0.5 to 1.0 equivalents of the chiral resolving agent, this compound, to the solution. The optimal stoichiometry should be determined experimentally.

    • Heat the mixture gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add an aqueous base (e.g., 1 M NaOH) until the solution is alkaline (pH > 10) to deprotonate the amine.

    • Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Protocol for Enantiomeric Excess Determination by Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the separation of the target amine or similar compounds.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation of ee%: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualizing the Workflow

To illustrate the logical flow of the chiral resolution process, a Graphviz diagram is provided below.

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separation cluster_final Final Products racemic_amine Racemic Amine (R/S) salt_formation Diastereomeric Salt Formation (R-Amine • R-Acid & S-Amine • R-Acid) racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., R-Amine • R-Acid) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt in Mother Liquor (e.g., S-Amine • R-Acid) crystallization->more_soluble Liquid pure_enantiomer Enantiomerically Enriched Amine (R) less_soluble->pure_enantiomer Liberation recovered_agent Recovered this compound less_soluble->recovered_agent Recovery

References

Lack of Direct Comparative Data on the Cytotoxicity of Citronellic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a significant gap in the research regarding a direct comparison of the cytotoxic effects of the enantiomers of citronellic acid, specifically (+)-citronellic acid and (-)-citronellic acid, on cancer cell lines. While studies exist on the biological activities of citronellic acid and related compounds like citronellol, there is no publicly available experimental data that directly evaluates and compares the enantioselective anticancer activity of citronellic acid.

Therefore, this guide cannot provide a direct, data-supported comparison of the cytotoxicity of these two enantiomers. However, to facilitate future research in this area, we present a proposed experimental guide for researchers, scientists, and drug development professionals interested in investigating the potential enantioselective cytotoxicity of citronellic acid. This guide outlines the necessary experimental protocols and data presentation formats that could be employed in such a study.

Proposed Experimental Guide for Comparing the Cytotoxicity of Citronellic Acid Enantiomers

This section provides a detailed framework for a study designed to compare the cytotoxic effects of (+)-citronellic acid and (-)-citronellic acid on various cancer cell lines.

Experimental Protocols

1. Cell Lines and Culture Conditions:

  • Cell Lines: A panel of human cancer cell lines could be used to assess the breadth of cytotoxic activity. Suggested cell lines include:

    • MCF-7: Human breast adenocarcinoma.

    • HeLa: Human cervical adenocarcinoma.

    • A549: Human lung carcinoma.

    • HT-29: Human colorectal adenocarcinoma.

    • A non-cancerous cell line (e.g., HEK293 or primary fibroblasts) should be included as a control to assess selectivity.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

2. Preparation of Test Compounds:

  • Stock solutions of (+)-citronellic acid and (-)-citronellic acid should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 100 mM).

  • Working solutions of various concentrations would then be prepared by diluting the stock solution in the cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept constant and at a non-toxic level (typically ≤ 0.5%).

3. Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells are to be seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either (+)-citronellic acid or (-)-citronellic acid. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin) should be included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to allow for easy comparison of the IC₅₀ values for each enantiomer across the different cancer cell lines.

Table 1: Hypothetical IC₅₀ Values (µM) of Citronellic Acid Enantiomers on Various Cancer Cell Lines after 48h Treatment.

CompoundMCF-7HeLaA549HT-29HEK293
(+)-Citronellic AcidValueValueValueValueValue
(-)-Citronellic AcidValueValueValueValueValue
Doxorubicin (Control)ValueValueValueValueValue
Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, HeLa, A549, HT-29) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation ((+)-Citronellic Acid, (-)-Citronellic Acid) treatment Treatment with Enantiomers compound_prep->treatment cell_seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Values viability->ic50

Caption: Workflow for assessing the cytotoxicity of citronellic acid enantiomers.

Hypothetical Signaling Pathway Diagram

Based on studies of related monoterpenoids, a potential mechanism of action for citronellic acid could involve the induction of apoptosis through the intrinsic pathway.

Signaling_Pathway cluster_compound Compound Action cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome citronellic_acid Citronellic Acid Enantiomer bax Bax citronellic_acid->bax activation bcl2 Bcl-2 citronellic_acid->bcl2 inhibition cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by citronellic acid.

A Comparative Guide to the Antifungal Activity of Citronellic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of the isomers of citronellic acid, specifically the (R)-(+) and (S)-(-) enantiomers. While direct comparative studies on the acid forms are limited in publicly available literature, this guide leverages data from closely related compounds, namely the enantiomers of citronellal, to infer and discuss the potential differences in their antifungal efficacy and mechanisms of action.

Executive Summary

Citronellic acid, a monoterpenoid found in various essential oils, has demonstrated promising antifungal properties. Its chiral nature, existing as (R)-(+) and (S)-(-) isomers, suggests that the stereochemistry may play a significant role in its biological activity. Evidence from the closely related compound, citronellal, indicates that the (S)-enantiomer exhibits significantly greater antifungal potency against key fungal pathogens like Candida albicans compared to the (R)-enantiomer. The primary mechanism of action is believed to be the disruption of the fungal cell membrane integrity and the inhibition of the ergosterol biosynthesis pathway, a critical process for fungal survival.

Data Presentation: Antifungal Activity

Due to the lack of direct comparative data for citronellic acid isomers, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for the enantiomers of the closely related aldehyde, citronellal, against Candida albicans. This data provides a strong indication of the potential stereospecific differences in the antifungal activity of citronellic acid isomers.

Table 1: Antifungal Activity of Citronellal Enantiomers against Candida albicans

CompoundIsomerMIC (µg/mL)[1]MFC (µg/mL)[1]
Citronellal(R)-(+)256>256
Citronellal(S)-(-)3264

Note: Data presented is for citronellal, the aldehyde precursor to citronellic acid. These values are indicative of the potential differences in the antifungal activity of citronellic acid isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antifungal activity of compounds like citronellic acid isomers.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Protocol:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C) for 24-48 hours. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of the citronellic acid isomers are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plate also includes a positive control (fungal suspension without the test compound) and a negative control (medium only). The plate is then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the fungus.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.

Protocol:

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from all the wells of the MIC plate that show no visible growth.

  • Plating and Incubation: The aliquots are plated onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar). The plates are then incubated at 35°C for 24-48 hours, or until growth is visible in the control subcultures.

  • Determination of MFC: The MFC is the lowest concentration of the test compound from which no fungal colonies grow on the agar plate.

Mandatory Visualization

Experimental Workflow for Antifungal Activity Comparison

experimental_workflow Experimental Workflow for Antifungal Activity Comparison cluster_preparation Preparation cluster_mic MIC Assay cluster_mfc MFC Assay fungal_culture Fungal Culture (e.g., Candida albicans) inoculation Inoculation with Fungal Suspension fungal_culture->inoculation isomer_prep Prepare Stock Solutions ((R)-(+) & (S)-(-)-Citronellic Acid) serial_dilution Serial Dilution in 96-well Plate isomer_prep->serial_dilution serial_dilution->inoculation incubation_mic Incubation (35°C, 24-48h) inoculation->incubation_mic mic_determination Determine MIC (Lowest concentration with no visible growth) incubation_mic->mic_determination subculture Subculture from MIC wells with no growth mic_determination->subculture incubation_mfc Incubation on Agar (35°C, 24-48h) subculture->incubation_mfc mfc_determination Determine MFC (Lowest concentration with no fungal growth) incubation_mfc->mfc_determination

Caption: Workflow for determining and comparing the MIC and MFC of citronellic acid isomers.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of citronellic acid isomers is believed to involve the disruption of the fungal cell membrane's integrity and function. This is likely achieved through the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Two key enzymes in the fungal cell wall and membrane biosynthesis pathways are potential targets for citronellic acid isomers:

  • 1,3-β-Glucan Synthase: This enzyme is responsible for the synthesis of β-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme weakens the cell wall, making the fungus susceptible to osmotic stress.

  • Lanosterol 14α-demethylase (CYP51): This is a critical enzyme in the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane.

Molecular docking studies with the related compound, citronellal, have suggested that both the (R) and (S) enantiomers can interact with these enzymes, with the (S) enantiomer showing a more favorable binding energy, which may explain its higher antifungal activity.

Signaling Pathway Diagram

ergosterol_biosynthesis_inhibition Proposed Mechanism: Inhibition of Ergosterol Biosynthesis by Citronellic Acid Isomers cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Citronellic Acid Isomers cluster_enzymes Target Enzymes cluster_effects Cellular Effects acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol cyp51 Lanosterol 14α-demethylase (CYP51) citronellic_isomers Citronellic Acid Isomers glucan_synthase 1,3-β-Glucan Synthase citronellic_isomers->glucan_synthase Inhibits citronellic_isomers->cyp51 Inhibits cell_wall_disruption Cell Wall Disruption glucan_synthase->cell_wall_disruption ergosterol_depletion Ergosterol Depletion cyp51->ergosterol_depletion membrane_damage Cell Membrane Damage cell_wall_disruption->membrane_damage ergosterol_depletion->membrane_damage cell_death Fungal Cell Death membrane_damage->cell_death

Caption: Inhibition of ergosterol biosynthesis by citronellic acid isomers leading to fungal cell death.

Conclusion

The available evidence strongly suggests that the stereochemistry of citronellic acid plays a critical role in its antifungal activity. The (S)-(-) isomer is likely to be a more potent antifungal agent than the (R)-(+) isomer. The primary mechanism of action appears to be the disruption of the fungal cell membrane through the inhibition of the ergosterol biosynthesis pathway. Further research is warranted to directly compare the MIC and MFC values of the (R)-(+) and (S)-(-) isomers of citronellic acid against a broader range of fungal pathogens to fully elucidate their therapeutic potential. These findings provide a valuable foundation for the development of new and effective antifungal drugs.

References

Comparative Efficacy of Citronellic Acid and its Derivatives as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insect repellent activity of citronellic acid and its derivatives, with supporting experimental data and detailed methodologies. The information is intended to assist in the research and development of novel and effective insect repellent formulations.

Quantitative Repellent Efficacy

The repellent activity of citronellic acid has been evaluated against mosquito species and compared with commercially available repellents such as N,N-Diethyl-meta-toluamide (DEET) and Picaridin. The following tables summarize the key findings from these studies.

Table 1: Repellent Efficiency of Citronellic Acid and Geranic Acid Compared to DEET

CompoundConcentration (mg/cm²)Repellent Efficiency (%) - 30 minRepellent Efficiency (%) - 120 min
Citronellic Acid 0.05100-
Geranic Acid 0.05100100
DEET 0.05< 100< 100
Citronellic Acid 0.25100100 (up to 150 min)
Geranic Acid 0.25100100 (up to 210 min)

Data sourced from a study evaluating repellency against Aedes aegypti mosquitoes.[1]

Table 2: Effective Repellency Duration of Citronellic Acid and Geranic Acid

CompoundConcentration (mg/cm²)Effective Repellency Duration (minutes)
Citronellic Acid 0.25240
Geranic Acid 0.25240
DEET -218
Picaridin -158

Effective repellency duration was measured as the time until the first mosquito bite.[1]

Table 3: Comparative Repellency of Citronellal Derivatives, DEET, and Icaridin in Field Trials

Repellent FormulationInitial Protection (%)Protection after 3.5 hours (%)Protection after 7 hours (%)
5% Citronellal Derivatives 99.094.279.0
20% DEET 10099.083.3
20% Icaridin 99.698.293.8

Field trials were conducted in an area with a high density of Aedes albopictus.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of citronellic acid and its derivatives.

Arm-in-Cage Repellency Assay

This method is a standard for evaluating the efficacy of topical insect repellents.

  • Test Subjects: Human volunteers.

  • Test Insects: Laboratory-reared, mated female mosquitoes (e.g., Aedes aegypti) that have been starved for a period to ensure biting avidity.

  • Procedure:

    • A defined area of a volunteer's forearm is treated with a specific concentration of the test compound (e.g., citronellic acid dissolved in a suitable solvent like ethanol). An untreated arm serves as the control.

    • The treated arm is inserted into a cage containing a known number of female mosquitoes.

    • The number of mosquitoes landing on or biting the treated area is recorded over a specific time period (e.g., 3 minutes).

    • The "Complete Protection Time" (CPT) is determined, which is the duration from application until the first confirmed bite.

    • Repellency percentage is calculated using the formula: % Repellency = [ (C - T) / C ] * 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.

Field Trials

Field trials are crucial for assessing the performance of repellents under real-world conditions.

  • Study Design: Often employs a Latin square design to minimize variables such as location and individual attractiveness to mosquitoes.

  • Procedure:

    • Volunteers apply a standardized dose of the repellent formulation to exposed skin.

    • Participants are exposed to natural mosquito populations in a location with high mosquito density.

    • The number of mosquito landings and bites are recorded at regular intervals over several hours.

    • The protection efficacy is calculated based on the reduction in bites compared to unprotected individuals.

Signaling Pathway of Repellency

The repellent effects of citronella-related compounds are primarily mediated through the insect's chemosensory system. While direct studies on citronellic acid are limited, research on the closely related compound, citronellal, provides significant insights into the likely mechanism of action.

The primary molecular target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel , which functions as an irritant receptor in insects.[2][3] Activation of this channel in olfactory and gustatory neurons leads to aversive behavior.

Signaling_Pathway cluster_insect Insect Sensory Neuron Citronellic_Acid Citronellic Acid / Derivative TRPA1 TRPA1 Ion Channel Citronellic_Acid->TRPA1 Binds to and activates Ca_Influx Ca²+ Influx TRPA1->Ca_Influx Opens, allowing Cell_Membrane Neuronal Cell Membrane Depolarization Neuron Depolarization Ca_Influx->Depolarization Leads to Aversive_Behavior Aversive Behavior (Repellency) Depolarization->Aversive_Behavior Triggers

Caption: Proposed signaling pathway for citronellic acid-induced insect repellency.

Experimental Workflow

The general workflow for evaluating the insect repellent activity of a compound like citronellic acid is as follows:

Experimental_Workflow Compound_Synthesis Synthesis of Citronellic Acid & Derivatives Formulation Formulation of Test Solutions (various concentrations) Compound_Synthesis->Formulation Lab_Assay Laboratory Assay (e.g., Arm-in-Cage) Formulation->Lab_Assay Field_Trial Field Trial Formulation->Field_Trial Data_Collection_Lab Data Collection: - % Repellency - Complete Protection Time Lab_Assay->Data_Collection_Lab Analysis Comparative Data Analysis (vs. DEET, Picaridin) Data_Collection_Lab->Analysis Data_Collection_Field Data Collection: - Protection Efficacy over time Field_Trial->Data_Collection_Field Data_Collection_Field->Analysis

Caption: General experimental workflow for evaluating insect repellent efficacy.

References

A Comparative Guide to Enantiomeric Purity Analysis of Synthetic (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral compounds such as (R)-(+)-Citronellic acid. This guide provides a comparative overview of common analytical techniques used for this purpose, complete with detailed experimental protocols, data summaries, and workflow diagrams to aid in method selection and implementation.

Chiral Gas Chromatography (GC) with Derivatization

Chiral GC is a powerful technique for separating volatile enantiomers. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase volatility and improve chromatographic separation. This is often achieved by converting the carboxylic acid into a diastereomeric ester using a chiral alcohol.

Experimental Protocol

1.1. Derivatization: Esterification with (S)-(-)-2-Butanol

  • Sample Preparation: Accurately weigh 10 mg of synthetic this compound into a 2 mL reaction vial.

  • Reagent Addition: Add 500 µL of anhydrous toluene, 50 µL of (S)-(-)-2-Butanol (as the chiral derivatizing agent), and 25 µL of N,N'-Dicyclohexylcarbodiimide (DCC) solution (200 mg/mL in toluene) as a coupling agent.

  • Reaction: Cap the vial and heat at 60°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Add 1 mL of hexane and 0.5 mL of 5% HCl solution. Vortex and centrifuge.

  • Extraction: Carefully collect the upper organic layer containing the diastereomeric esters and transfer it to a new vial for GC analysis.

1.2. GC-FID Analysis

  • Column: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split mode (50:1), 250°C.

  • Oven Program: 100°C (hold 2 min), ramp to 180°C at 2°C/min, hold for 5 min.

  • Detector: Flame Ionization Detector (FID) at 270°C.

  • Injection Volume: 1 µL.

Workflow Diagram

Chiral GC Analysis Workflow A Weigh Citronellic Acid Sample B Add Toluene, (S)-(-)-2-Butanol, DCC A->B Derivatization C Heat at 60°C for 1 hour B->C Reaction D Liquid-Liquid Extraction C->D Work-up E Inject Organic Layer into GC-FID D->E Analysis F Data Analysis: Calculate % ee E->F Quantification

Chiral GC Analysis Workflow
Data Summary

Parameter(R,S)-Diastereomer(S,S)-Diastereomer
Retention Time (min) 28.529.2
Peak Area (a.u.) 985,00015,000
Resolution (Rs) \multicolumn{2}{c}{2.1}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{97.0%}

Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization

Indirect chiral HPLC involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[2] This method is advantageous as it avoids the higher cost of chiral stationary phases and can enhance UV detection by introducing a chromophore.[3]

Experimental Protocol

2.1. Derivatization: Amide Formation with (R)-1-(1-Naphthyl)ethylamine

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.

  • Reagent Addition: Add 1.2 equivalents of (R)-1-(1-Naphthyl)ethylamine and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 mL of 1M HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine.

  • Sample Finalization: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2.2. Reversed-Phase HPLC Analysis

  • Column: C18 silica column (e.g., Inertsil ODS-2, 5 µm, 250 x 4.6 mm).[4]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (due to the naphthyl chromophore).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Workflow Diagram

Chiral HPLC Analysis Workflow A Dissolve Citronellic Acid in DCM B Add Chiral Amine and EDC A->B Derivatization C Stir at RT for 4 hours B->C Reaction D Aqueous Wash & Dry C->D Work-up E Inject Reconstituted Sample into HPLC D->E Analysis F Data Analysis: Calculate % ee E->F Quantification

Chiral HPLC Analysis Workflow
Data Summary

Parameter(R,R)-Diastereomer(S,R)-Diastereomer
Retention Time (min) 15.216.5
Peak Area (a.u.) 1,250,00018,500
Resolution (Rs) \multicolumn{2}{c}{2.5}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{97.1%}

¹H NMR Spectroscopy with Chiral Solvating Agent (CSA)

NMR spectroscopy offers a non-separative method for determining enantiomeric excess.[5] The addition of a chiral solvating agent (CSA) to a solution of enantiomers forms transient diastereomeric complexes, which can result in distinct chemical shifts for corresponding protons in the two enantiomers.[6]

Experimental Protocol

3.1. Sample Preparation

  • Analyte: Dissolve 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • CSA Addition: Add 1.2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as the chiral solvating agent.

  • Mixing: Gently shake the NMR tube to ensure a homogeneous solution.

3.2. ¹H NMR Analysis

  • Spectrometer: 400 MHz or higher.

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiment: Standard ¹H NMR spectrum acquisition.

  • Analysis: Identify a well-resolved proton signal that shows chemical shift non-equivalence between the two diastereomeric complexes (e.g., the proton at the chiral center). Integrate the corresponding peaks for the major (R) and minor (S) enantiomers to calculate the enantiomeric excess.

Workflow Diagram

NMR with CSA Workflow A Dissolve Citronellic Acid in CDCl3 B Add Chiral Solvating Agent A->B Sample Prep C Acquire 1H NMR Spectrum B->C Analysis D Integrate Resolved Enantiomeric Signals C->D Processing E Data Analysis: Calculate % ee D->E Quantification

NMR with CSA Workflow
Data Summary

Parameter(R)-Enantiomer Complex(S)-Enantiomer Complex
Chemical Shift (ppm) of C3-H 2.252.28
Integral Value 98.51.5
Enantiomeric Excess (% ee) \multicolumn{2}{c}{97.0%}

Comparative Summary of Methods

FeatureChiral GC with DerivatizationChiral HPLC with Derivatization¹H NMR with Chiral Solvating Agent
Principle Separation of volatile diastereomersSeparation of diastereomers on achiral phaseNon-separative, chemical shift non-equivalence
Resolution HighVery HighVariable, depends on CSA and analyte
Sensitivity High (FID)High (UV, enhanced by derivatization)Lower, requires mg of sample
Analysis Time ~35 min~20 min~10 min per sample
Sample Prep Derivatization and extraction requiredDerivatization and work-up requiredSimple mixing
Instrument Access CommonCommonRequires high-field NMR
Cost ModerateModerate (avoids chiral columns)High instrument cost, low consumable cost
Key Advantage Excellent for volatile compoundsRobust, uses standard columns, enhances detectionFast, non-destructive, minimal sample prep
Key Limitation Requires derivatization, thermal stabilityDerivatization can be complex, potential for racemizationLower sensitivity, peak overlap can be an issue

Conclusion

The choice of method for determining the enantiomeric purity of this compound depends on the specific requirements of the laboratory.

  • Chiral GC with Derivatization is a robust and sensitive method, particularly well-suited for quality control labs with established GC capabilities.

  • Chiral HPLC with Derivatization offers excellent resolution and the flexibility of using standard, less expensive C18 columns, making it a versatile option for method development.

  • ¹H NMR with a Chiral Solvating Agent is the fastest method with the simplest sample preparation, ideal for rapid screening or for labs where an NMR spectrometer is readily available. However, it is the least sensitive of the three methods.

Each technique provides reliable quantification of enantiomeric excess when properly optimized. The protocols and comparative data presented here serve as a guide for selecting the most appropriate analytical strategy for your research and development needs.

References

Comparative Analysis of (R)-(+)-Citronellic Acid in Biological Assays: A Cross-Reactivity and Activity Profile

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-Citronellic acid , a naturally occurring monoterpenoid, is increasingly investigated for its potential biological activities. This guide provides a comparative analysis of its performance in various biological assays, with a focus on its antimicrobial and anti-inflammatory properties. While direct cross-reactivity studies in the classical sense (e.g., antibody or specific receptor binding displacement) are not extensively documented in publicly available literature, this guide will compare its biological activity with structurally related compounds to provide a context for its potential selectivity and broader effects.

Antimicrobial Activity

This compound has demonstrated activity against Gram-positive bacteria. A key measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC)

CompoundMicroorganismMIC (ppm)
This compound Bacillus subtilis500[1]
HinokitiolBacillus subtilis50[1]
Hinokitiol + this compound (1:1)Bacillus subtilis40 (total)[1]

Data presented as parts per million (ppm).

The data indicates that while this compound possesses intrinsic antimicrobial properties, its activity against Bacillus subtilis is less potent than that of hinokitiol.[1] Interestingly, a synergistic effect is observed when the two are combined, suggesting an interaction that enhances their antimicrobial action.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

The MIC values are typically determined using a broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[2][3][4][5][6]

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., Bacillus subtilis) is prepared in a suitable growth medium.

  • Serial Dilution: The test compound, this compound, is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal growth conditions for the microorganism (e.g., 24 hours at 37°C).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compound Prepare Serial Dilutions of this compound start->prep_compound inoculate Inoculate Microplate prep_bacteria->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_plate Visually Assess for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Anti-inflammatory Activity

Table 2: Comparative In Vitro Anti-inflammatory and Antioxidant Activity

CompoundAssayIC50 (µg/mL)
β-CitronellolDPPH Radical Scavenging82.43[7]
Ascorbic Acid (Control)DPPH Radical Scavenging29.89[7]
β-CitronellolBSA Denaturation Inhibition>6400 (70.20 ± 0.75% inhibition at 6400 µg/mL)[7]
Piroxicam (Control)BSA Denaturation Inhibition>6400 (75.73 ± 0.58% inhibition at 6400 µg/mL)[7]

IC50 represents the concentration required to inhibit 50% of the activity.

These results for β-citronellol suggest that related monoterpenoids can exhibit antioxidant and anti-inflammatory properties, although they may be less potent than standard reference compounds.[7] The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade.

Potential Signaling Pathways in Inflammation

Monoterpenes can modulate inflammatory responses through various signaling pathways. A potential mechanism involves the inhibition of the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Membrane Phospholipids cluster_pathways Enzymatic Pathways cluster_response Inflammatory Response stimulus Cellular Stress / Injury pla2 Phospholipase A2 stimulus->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation leukotrienes->inflammation

Arachidonic Acid Inflammatory Cascade.
Experimental Protocol: In Vitro Anti-inflammatory Assay (BSA Denaturation)

A common in vitro screening method for anti-inflammatory activity is the inhibition of bovine serum albumin (BSA) denaturation.

  • Reaction Mixture: A solution of BSA is prepared in a suitable buffer.

  • Test Compound Addition: Different concentrations of this compound are added to the BSA solution.

  • Induction of Denaturation: Denaturation is induced by heating the mixture (e.g., at 72°C for 5 minutes).

  • Measurement: The turbidity of the solution is measured spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.

  • Calculation: The percentage inhibition is calculated relative to a control without the test compound.

Potential for Cross-Reactivity with Nuclear Receptors

Fatty acids and their derivatives are known to act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.[8][9][10][11][12] Given that this compound is a monounsaturated fatty acid, it is plausible that it could exhibit cross-reactivity with PPARs. However, specific studies confirming this interaction are currently lacking.

PPAR_Activation ligand This compound (Potential Ligand) receptor PPARα/γ ligand->receptor binds to nucleus Nucleus receptor->nucleus translocates to gene Target Gene Expression (e.g., related to lipid metabolism, inflammation) nucleus->gene modulates response Biological Response gene->response

Hypothetical PPAR Activation.

Conclusion

This compound demonstrates measurable antimicrobial activity, particularly against Gram-positive bacteria, although it is less potent than some other natural compounds. Its potential for synergistic effects warrants further investigation. While direct evidence for its anti-inflammatory mechanism and cross-reactivity with specific receptors is limited, the activity of structurally similar monoterpenes suggests that it may modulate inflammatory pathways. Future research should focus on quantifying its effects in a broader range of biological assays, including specific enzyme and receptor binding studies, to fully elucidate its therapeutic potential and cross-reactivity profile.

References

A Comparative Guide to the Synthesis of (R)-(+)-Citronellic Acid and Other Terpene-Derived Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic routes to (R)-(+)-Citronellic acid, a valuable chiral building block in the pharmaceutical and fragrance industries. Its performance is objectively compared with other important chiral synthons derived from the abundant terpene chiral pool. This analysis, supported by experimental data, aims to inform the selection of the most efficient and suitable synthetic strategies for accessing these key chiral molecules.

Introduction to Chiral Terpenoid Building Blocks

Chiral synthons derived from terpenes are of significant interest due to their natural abundance, inherent chirality, and versatile chemical functionalities. This compound, along with other terpene derivatives like perillic acid and various chiral lactones, serve as crucial intermediates in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients (APIs). The efficiency of accessing these building blocks in high enantiomeric purity is a critical factor in the economic viability of a synthetic route.

Performance Benchmark: Synthesis of Chiral Terpenoid Carboxylic Acids

The following table summarizes key performance indicators for the synthesis of this compound and a comparable chiral synthon, (S)-(-)-Perillic acid. The data highlights different synthetic strategies, including chemoenzymatic and biocatalytic approaches.

Chiral SynthonStarting MaterialSynthetic MethodKey Reagents/BiocatalystYieldEnantiomeric Excess (ee)Reference
This compound GeraniolChemoenzymatic1. Short-Chain Dehydrogenase (SDR) 2. Ene Reductase (ERED) 3. Jones Oxidation>90% (for citronellal)>99% (for citronellal)[1]
(S)-(-)-Perillic Acid (S)-(-)-LimoneneWhole-Cell BiocatalysisPseudomonas putida23.1% (molar yield)Chirality retained from starting material[2][3]

Synthesis Pathways and Workflows

The synthesis of these chiral synthons involves distinct strategic approaches. Below are graphical representations of the chemoenzymatic synthesis of this compound and the biocatalytic synthesis of (S)-(-)-Perillic acid.

Chemoenzymatic_Synthesis Geraniol Geraniol Geranial (E)-Geranial Geraniol->Geranial AaSDR1 (SDR) Citronellal (R)-(+)-Citronellal Geranial->Citronellal OYE2_Y83V (ERED) CitronellicAcid This compound Citronellal->CitronellicAcid Jones Oxidation

Caption: Chemoenzymatic synthesis of this compound.

Biocatalytic_Synthesis Limonene (S)-(-)-Limonene Perillyl_Alcohol (S)-(-)-Perillyl Alcohol Limonene->Perillyl_Alcohol Limonene-7-hydroxylase Perillyl_Aldehyde (S)-(-)-Perillyl Aldehyde Perillyl_Alcohol->Perillyl_Aldehyde Perillyl alcohol dehydrogenase Perillic_Acid (S)-(-)-Perillic Acid Perillyl_Aldehyde->Perillic_Acid Perillyl aldehyde dehydrogenase

Caption: Biocatalytic synthesis of (S)-(-)-Perillic acid.

Experimental Protocols

Detailed methodologies for the key synthetic transformations and analytical procedures are provided below.

Chemoenzymatic Synthesis of (R)-(+)-Citronellal from Geraniol[1]

This protocol describes the two-step enzymatic conversion of geraniol to (R)-(+)-citronellal, which is the direct precursor to this compound.

  • Step 1: Oxidation of Geraniol to (E)-Geranial

    • Biocatalyst: Short-chain alcohol dehydrogenase (AaSDR1).

    • Reaction Conditions: The reaction is carried out in a biphasic system to facilitate substrate and product solubilization.

    • Procedure: A solution of geraniol in an organic solvent (e.g., n-heptane) is added to an aqueous buffer containing the AaSDR1 enzyme. The reaction is stirred at a controlled temperature until completion.

    • Work-up: The organic phase containing the geranial product is separated from the aqueous phase.

  • Step 2: Asymmetric Reduction of (E)-Geranial to (R)-(+)-Citronellal

    • Biocatalyst: Ene reductase variant (OYE2_Y83V).

    • Reaction Conditions: The organic phase from Step 1 is transferred to a new reaction vessel containing the OYE2_Y83V enzyme in a suitable buffer.

    • Procedure: The reaction is incubated with shaking until the conversion of geranial to (R)-(+)-citronellal is complete.

    • Work-up and Purification: The organic phase is separated, dried, and the solvent is removed under reduced pressure to yield crude (R)-(+)-citronellal. Further purification can be achieved by column chromatography.

    • Performance: This method achieves >90% conversion with an enantiomeric excess of >99% for (R)-(+)-citronellal.

Jones Oxidation of (R)-(+)-Citronellal to this compound[4][5]

This protocol describes a general method for the oxidation of an aldehyde to a carboxylic acid using Jones reagent.

  • Reagent Preparation (Jones Reagent): A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid.

  • Reaction Conditions: The reaction is typically carried out in acetone at 0-25°C.

  • Procedure: The (R)-(+)-citronellal is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise to the stirred solution, maintaining the temperature. The reaction progress is monitored by the color change from orange-red to green.

  • Work-up and Purification: The excess oxidant is quenched with isopropanol. The mixture is filtered, and the acetone is removed. The aqueous residue is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed, dried, and concentrated to give the crude this compound, which can be further purified by distillation or chromatography.

Whole-Cell Biocatalytic Synthesis of (S)-(-)-Perillic Acid from (S)-(-)-Limonene[2][6]

This protocol details the biotransformation of limonene to perillic acid using a microbial catalyst.

  • Biocatalyst: Whole cells of Pseudomonas putida.

  • Culture and Biotransformation Conditions:

    • P. putida is cultured in a suitable growth medium.

    • (S)-(-)-Limonene is added to the cell culture. To minimize substrate toxicity, it can be added neat, in an organic solvent, or fed in a stepwise manner.

    • The culture is incubated at a controlled temperature (e.g., 30°C) and pH for 24-72 hours.

  • Product Extraction and Purification:

    • After the biotransformation, the cells are separated by centrifugation.

    • The supernatant is acidified, and the perillic acid is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is dried and concentrated to yield the crude product, which can be further purified.

  • Performance: A molar yield of 23.1% has been reported for this biotransformation.[3] The enantiomeric purity of the product is dependent on the enantiomeric purity of the starting limonene.

Determination of Enantiomeric Excess by Chiral HPLC

A general protocol for determining the enantiomeric excess of chiral carboxylic acids.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column and a suitable detector (e.g., UV).

  • Sample Preparation: The chiral carboxylic acid is typically derivatized to an ester (e.g., methyl ester) to improve its chromatographic properties.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexanes and a polar modifier like isopropanol is commonly used. The exact ratio is optimized for the specific column and analyte.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Analysis: The enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The synthesis of this compound and other terpene-derived chiral synthons can be achieved through various strategies, each with its own advantages and disadvantages. Chemoenzymatic routes, such as the one described for (R)-(+)-citronellal, offer the potential for high enantioselectivity and yield by combining the specificity of biocatalysts with the versatility of chemical transformations. Whole-cell biocatalysis, as demonstrated for perillic acid, provides a direct and environmentally benign approach, although yields may be lower. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the required level of enantiopurity. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their specific synthetic needs.

References

Comparative Antimicrobial Mechanisms of Citronellic Acid Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial potential of (R)- and (S)-citronellic acid, outlining key experimental protocols for their comparative analysis.

While citronellic acid is recognized for its antimicrobial properties, a direct comparative study detailing the specific mechanisms of its enantiomers, (R)-citronellic acid and (S)-citronellic acid, is not extensively available in current scientific literature. However, existing research on related compounds and general antimicrobial mechanisms provides a strong framework for such an investigation. This guide summarizes the known antimicrobial activity of citronellic acid and presents detailed experimental protocols that can be employed for a comprehensive comparative study of its enantiomers.

General Antimicrobial Properties of Citronellic Acid

Citronellic acid, a monoterpenoid, has demonstrated inhibitory effects against a range of microorganisms, including bacteria and fungi.[1][2] Research suggests that like other organic acids, its antimicrobial action is likely associated with the disruption of cell membrane integrity and interference with essential cellular processes.[1] A patent has indicated that both (R)-, (S)-, and racemic forms of citronellic acid possess antimicrobial activity, particularly when used in combination with other antimicrobial agents like hinokitiol.

Proposed Comparative Study: Data Presentation

A comparative study of citronellic acid enantiomers would necessitate the collection of quantitative data to assess their relative efficacy. The following table outlines the key data points that should be collected.

Parameter(R)-Citronellic Acid(S)-Citronellic AcidRacemic Citronellic AcidControl
Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Membrane Potential Change (Relative Fluorescence Units)
ATP Leakage (nmol/mg protein)

Experimental Protocols

To elucidate the antimicrobial mechanisms of the citronellic acid enantiomers, a series of well-established assays should be performed.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Prepare a series of twofold dilutions of (R)-citronellic acid, (S)-citronellic acid, and the racemic mixture in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well. Include a positive control (microorganism without test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth is observed.

  • MBC/MFC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that shows no microbial growth on the agar after incubation.

Membrane Potential Assay

This assay measures changes in the electrical potential across the bacterial cell membrane, which can be disrupted by antimicrobial agents.

Protocol:

  • Bacterial Cell Preparation: Grow the target bacteria to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Fluorescent Dye Loading: Resuspend the bacterial cells in the buffer containing a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5) or Rhodamine 123).

  • Treatment: Add the citronellic acid enantiomers at their respective MIC and sub-MIC concentrations to the cell suspension.

  • Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. An increase or decrease in fluorescence, depending on the dye used, indicates membrane depolarization or hyperpolarization.

ATP Leakage Assay

This assay quantifies the release of intracellular ATP, which is an indicator of cell membrane damage.

Protocol:

  • Bacterial Cell Preparation: Prepare the bacterial cells as described in the membrane potential assay.

  • Treatment: Expose the bacterial suspension to the citronellic acid enantiomers at their MIC and supra-MIC concentrations for a defined period.

  • Sample Collection: Centrifuge the treated cell suspensions to separate the supernatant from the cells.

  • ATP Measurement: Use a commercially available ATP bioluminescence assay kit to measure the ATP concentration in the supernatant. An increase in extracellular ATP concentration compared to the untreated control indicates membrane damage.

Mandatory Visualizations

To visually represent the experimental workflows and potential signaling pathways, the following diagrams are provided.

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare Microbial Inoculum inoculation Inoculate Microtiter Plate start->inoculation dilutions Serial Dilutions of Citronellic Acid Enantiomers dilutions->inoculation incubation Incubate inoculation->incubation mic Determine MIC incubation->mic mbc Determine MBC/MFC mic->mbc

Caption: Workflow for MIC and MBC/MFC Determination.

Membrane_Potential_ATP_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_mp Membrane Potential cluster_atp ATP Leakage prep_cells Prepare Mid-Log Phase Bacterial Cells dye_loading Load with Fluorescent Dye prep_cells->dye_loading treatment_atp Treat with Enantiomers prep_cells->treatment_atp treatment_mp Treat with Enantiomers dye_loading->treatment_mp measure_mp Measure Fluorescence treatment_mp->measure_mp centrifuge Centrifuge treatment_atp->centrifuge measure_atp Measure Supernatant ATP centrifuge->measure_atp

Caption: Experimental Workflow for Membrane Potential and ATP Leakage Assays.

Antimicrobial_Mechanism_Pathway CA Citronellic Acid Enantiomers Membrane Bacterial Cell Membrane CA->Membrane Interaction Depolarization Membrane Depolarization Membrane->Depolarization Permeabilization Increased Permeability Membrane->Permeabilization Metabolism Inhibition of Cellular Metabolism Depolarization->Metabolism ATP_Leakage ATP Leakage Permeabilization->ATP_Leakage ATP_Leakage->Metabolism Cell_Death Bacterial Cell Death Metabolism->Cell_Death

References

Safety Operating Guide

Proper Disposal Procedures for (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (R)-(+)-Citronellic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[1]

  • Skin and Body Protection: Wear a lab coat or apron. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Data for Safe Handling and Disposal

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyValueCitation(s)
Chemical Formula C₁₀H₁₈O₂[2][3]
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid/oil[2][4]
Density 0.926 g/mL at 25 °C[5]
Boiling Point 119 °C at 3 mmHg[5]
Flash Point >110 °C (>230 °F) - Closed Cup[6]
Hazard Classifications Acute Toxicity, Dermal (Category 4); Skin Irritation (Category 2); Causes serious eye irritation.[7]
Transport Information UN Number: 2810; Proper Shipping Name: Toxic liquid, organic, n.o.s. (this compound)[1][7]
Incompatibilities Strong oxidizing agents, strong bases, strong acids.[5][6]

Disposal Protocols

Due to its classification as a hazardous substance, this compound must not be disposed of down the sanitary sewer.[1][8] The primary and recommended method of disposal is through a licensed professional waste disposal service.[1]

Protocol 1: Disposal of Bulk and Surplus this compound

This protocol applies to unused, surplus, or waste quantities of the chemical.

Step 1: Containerization and Labeling

  • Ensure the waste this compound is stored in its original container or a compatible, leak-proof container. Glass containers are preferable for acids.[9]

  • The container must be securely sealed to prevent leaks or spills. Leave approximately 10% headspace in liquid waste containers to allow for expansion.[10]

  • Label the container clearly as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity or volume of the waste.

    • The date the waste was first added to the container.

    • Relevant hazard pictograms (e.g., Corrosive, Harmful/Irritant).

Step 2: Segregation and Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA must be located at or near the point of generation and under the control of the operator.

  • Segregate the this compound waste from incompatible materials, particularly strong bases and oxidizing agents.[6][9]

  • Ensure the storage area has secondary containment (e.g., a spill tray) to capture any potential leaks.

Step 3: Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[1]

  • Provide the waste disposal company with the SDS and a full description of the waste.

  • Follow all institutional and regulatory procedures for waste handover.

Protocol 2: Management of Spills and Contaminated Materials

This protocol outlines the procedure for cleaning up small spills and disposing of contaminated materials.

Step 1: Immediate Response and Containment

  • Evacuate personnel from the immediate spill area if necessary.[1]

  • Ensure adequate ventilation and wear the appropriate PPE as described above.

  • Prevent the spill from entering drains or waterways.[1]

  • For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

Step 2: Cleanup and Decontamination

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place all collected waste into a designated, leak-proof hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Step 3: Disposal of Contaminated Materials

  • All materials contaminated with this compound, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous waste.[1]

  • Place these materials in a sealed, properly labeled hazardous waste container.

  • Arrange for disposal through your EHS department or a licensed waste contractor, following the same procedure as for bulk waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Identification: This compound or Contaminated Material ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Always Start Here assess_type Assess Waste Type ppe->assess_type spill Spill or Contaminated Material assess_type->spill Spill/Contamination bulk Bulk Liquid Waste or Surplus Chemical assess_type->bulk Bulk/Surplus contain_spill Step 2: Contain Spill with Inert Absorbent spill->contain_spill collect_waste Step 3: Collect Waste into a Labeled, Sealed Hazardous Waste Container bulk->collect_waste contain_spill->collect_waste store_waste Step 4: Store in Designated Satellite Accumulation Area (Segregated from Incompatibles) collect_waste->store_waste contact_ehs Step 5: Arrange Pickup via EHS or Licensed Waste Disposal Service store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-Citronellic acid is a monoterpenoid and a monounsaturated fatty acid used in various applications, including as a flavoring agent and in the fragrance industry.[1][2][3] Due to its hazardous properties, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research. This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of this compound.

Hazard Identification

This compound is classified as hazardous, primarily due to its effects upon skin contact.[4] It is categorized as toxic or harmful if absorbed through the skin and is known to cause skin and eye irritation.[5][6][7]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic / Harmful in contact with skin[4][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[6]

Personal Protective Equipment (PPE)

The primary hazards associated with this compound are dermal, necessitating robust personal protective equipment to prevent skin and eye contact.[4][8] The recommended PPE includes:

  • Hand Protection : Chemical-resistant gloves are mandatory.[9] Nitrile or butyl rubber gloves are suitable for handling acids.[10] Gloves must be inspected before use and disposed of properly after handling the material.[5]

  • Eye and Face Protection : Use chemical safety goggles and a full-face shield.[5][8] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin and Body Protection : Wear a lab coat or appropriate protective clothing to prevent skin exposure.[4][8]

  • Respiratory Protection : If working in a poorly ventilated area or if there is a risk of generating mists or aerosols, use a NIOSH/MSHA approved vapor respirator or a respirator with a suitable filter (e.g., type ABEK (EN14387)).[4][8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing essential information for risk assessment and experimental planning.

PropertyValueSource(s)
Physical Properties
Molecular FormulaC₁₀H₁₈O₂[5][11]
Molecular Weight170.25 g/mol [2][11]
AppearanceColorless to light yellow liquid[1][11]
Density0.923 - 0.930 g/mL at 25 °C[4][11]
Boiling Point121-122 °C at 1 mmHg; 119 °C at 3 mmHg[1][7]
Flash Point>110 °C (>230 °F)[4]
Refractive Index1.4534 - 1.455 at 20 °C[7]
SolubilityAlmost insoluble in water; soluble in alcohol and oils[1]
Toxicological Data
Acute Oral Toxicity (LD50, Rat)2610 mg/kg[6]
Acute Dermal Toxicity (LD50, Rabbit)450 mg/kg[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety.

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors or mists.[5]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[5][8]

  • Safe Handling : Use clean, non-sparking tools when transferring the material.[8] Keep the container tightly closed when not in use.[6]

  • Hygiene : Wash hands thoroughly after handling and before breaks.[5]

  • Storage : Store in a tightly closed container in a dry, cool area, away from incompatible materials like strong oxidizing agents, strong acids, and bases.[4][12] Some suppliers recommend storage at 2-8°C.[5]

Emergency Procedures: First Aid

Immediate response is crucial in case of accidental exposure.

  • Skin Contact : Take off immediately all contaminated clothing.[6] Wash the affected area with soap and plenty of water.[5] Seek immediate medical attention as the substance is toxic in contact with skin.[6]

  • Eye Contact : Immediately rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[4][5]

  • Inhalation : Move the person into fresh air.[5] If not breathing, give artificial respiration and consult a physician.[5]

  • Ingestion : Rinse mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person.[5] Seek medical attention.[4]

Disposal Plan
  • Chemical Waste : Dispose of surplus and non-recyclable this compound through a licensed disposal company.[5][6] Do not allow the product to enter drains.[5]

  • Contaminated Packaging : Contaminated containers and PPE (e.g., gloves) must be treated as hazardous waste.[5] Dispose of them as unused product in accordance with local, state, and federal regulations.[5][13]

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Operation cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal A Review SDS B Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Ensure Proper Ventilation (Chemical Fume Hood) B->C D Transfer Chemical C->D Proceed to Handling E Perform Experiment D->E F Securely Close Container E->F G Segregate Waste (Chemical vs. Contaminated PPE) F->G Proceed to Cleanup H Decontaminate Work Area G->H I Store Chemical Properly (Cool, Dry, Tightly Sealed) H->I J Dispose of Chemical Waste (Licensed Contractor) I->J Proceed to Disposal K Dispose of Contaminated Materials J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.